molecular formula C9H20BrN B1278795 1-Butyl-1-methylpyrrolidinium bromide CAS No. 93457-69-3

1-Butyl-1-methylpyrrolidinium bromide

Cat. No.: B1278795
CAS No.: 93457-69-3
M. Wt: 222.17 g/mol
InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpyrrolidinium bromide is a useful research compound. Its molecular formula is C9H20BrN and its molecular weight is 222.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;bromide
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InChI

InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZRPQGSMFXSTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4049375
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Molecular Weight

222.17 g/mol
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CAS No.

93457-69-3
Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name 1-Butyl-1-methylpyrrolidinium bromide
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Record name Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
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Record name 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE
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Foundational & Exploratory

Introduction: The Significance of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr][Br])

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide

This compound, also known as [BMPyrr][Br] or PYR14 Br, is a quaternary ammonium salt belonging to the class of ionic liquids (ILs).[1] These materials are noteworthy for being salts that are liquid at or near room temperature. [BMPyrr][Br] typically manifests as a white to off-white crystalline powder.[2] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, imparts a unique combination of physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[2]

These characteristics make it a versatile and valuable compound for researchers and industry professionals. It serves as a green solvent alternative to volatile organic compounds (VOCs), enhancing the safety and environmental profile of chemical processes. Furthermore, its ionic conductivity is leveraged in electrochemical applications, such as electrolytes for advanced batteries and supercapacitors.[2] Other applications include roles in liquid-liquid extraction processes, corrosion inhibition, and the development of biocompatible materials.[2] Given its importance, a robust and well-understood synthesis protocol is paramount for ensuring high purity and yield.

This guide provides a detailed examination of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and laboratory practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 93457-69-3[2][3]
Molecular Formula C₉H₂₀BrN[1][2]
Molecular Weight 222.17 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 214-216 °C[1][2]
Purity (Typical) ≥99%[2][3]

Part 1: The Core Synthesis – Mechanism and Rationale

The synthesis of this compound is a classic example of an N-alkylation reaction. Specifically, it proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

Reaction Principle: Sₙ2 Alkylation

In this reaction, the tertiary amine, N-methylpyrrolidine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of 1-bromobutane.[4] This carbon is electron-deficient due to the high electronegativity of the attached bromine atom. The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[4] The bromide ion is displaced as the leaving group.

This method is particularly effective for synthesizing quaternary ammonium salts from tertiary amines because the reaction proceeds cleanly to the desired product without the possibility of over-alkylation, a common issue when alkylating primary or secondary amines.[6][7]

Reaction Scheme

Caption: Sₙ2 reaction mechanism for the synthesis of [BMPyrr][Br].

Part 2: Detailed Experimental Protocol

This protocol synthesizes information from established literature to provide a reliable method for laboratory-scale synthesis.[8][9]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
N-methylpyrrolidineC₅H₁₁N85.1517.01 g0.2 mol
1-BromobutaneC₄H₉Br137.0227.4 g0.2 mol
Acetonitrile (Solvent)CH₃CN41.0550 cm³-
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The use of acetonitrile as a solvent is advantageous as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution. This is a critical step to manage the heat generated during the exothermic quaternization reaction, which helps to prevent unwanted side reactions and ensures controlled addition.

  • Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution of N-methylpyrrolidine. A slow, controlled addition is crucial to maintain a low reaction temperature.

  • Reaction to Completion: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the mixture to reflux and stir vigorously overnight. The prolonged heating under reflux ensures the reaction proceeds to completion, maximizing the yield of the desired product.[8]

  • Initial Product Isolation: After the reaction period, a solid product will have formed. Remove the volatile components (acetonitrile and any unreacted starting materials) using a rotary evaporator. This will leave a yellowish solid crude product.[8]

  • Preliminary Purification (Washing): Wash the resulting solid with diethyl ether (e.g., 3 x 50 mL).[9] The ionic liquid product is a salt and is insoluble in non-polar diethyl ether, while non-polar impurities and residual reactants will be washed away.

  • Filtration and Drying: Collect the white solid product by vacuum filtration and dry it thoroughly under vacuum to remove residual ether. At this stage, a high yield (e.g., 98%) of the crude product can be expected.[8]

Part 3: Purification – A Critical Step for High-Quality Ionic Liquid

The crude product, while high in yield, often contains colored impurities and residual reactants that can interfere with its intended applications.[9][10] Rigorous purification is therefore essential.

Protocol for Decolorization and Purification
  • Dissolution: Dissolve the crude, washed solid in deionized water.[9]

  • Activated Carbon Treatment: Add decolorizing activated carbon (charcoal) to the aqueous solution (e.g., 10-30 g, depending on the scale and impurity level).[9][10] Activated carbon has a high surface area and adsorbs the colored, often organic, impurities from the solution.

  • Heating: Heat the mixture (e.g., to 65-70 °C) for several hours (e.g., 24 hours) with stirring.[9] Heating increases the rate of adsorption and the efficiency of the decolorization process.

  • Removal of Carbon: After heating, cool the mixture to room temperature and filter it to remove the activated carbon. The resulting filtrate should be colorless.[9][10] If coloration persists, a second treatment with fresh carbon may be necessary.

  • Solvent Removal: Remove the water from the colorless filtrate. This can be achieved using a lyophilizer (freeze-dryer) or by heating the sample under high vacuum.[9]

  • Final Drying: For optimal purity, heat the resulting white solid under high vacuum at an elevated temperature (e.g., 65-70 °C) for an extended period (24-48 hours).[9][10] This crucial final step removes any residual water or solvents, as many ionic liquids are hygroscopic.

Part 4: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. The expected chemical shifts for the protons in the [BMPyrr]⁺ cation are well-documented.

¹H NMR Data (300 MHz, DMSO-d₆): [8]

  • δ 3.50 (m, 4H): Protons on the two carbons of the pyrrolidinium ring adjacent to the nitrogen.

  • δ 3.38 (m, 2H): Protons on the CH₂ group of the butyl chain directly attached to the nitrogen.

  • δ 3.02 (s, 3H): Protons of the methyl group attached to the nitrogen.

  • δ 2.08 (s, 4H): Protons on the two carbons of the pyrrolidinium ring beta to the nitrogen.

  • δ 1.68 (m, 2H): Protons on the second CH₂ group of the butyl chain.

  • δ 1.31 (m, 2H): Protons on the third CH₂ group of the butyl chain.

  • δ 0.92 (t, J = 7.1 Hz, 3H): Protons of the terminal methyl group of the butyl chain.

The presence of these signals at their characteristic chemical shifts and with the correct integration values confirms the successful synthesis of the 1-Butyl-1-methylpyrrolidinium cation.

Overall Synthesis and Purification Workflow

Synthesis_Workflow Figure 2: Overall Experimental Workflow Reactants 1. Reactants (N-methylpyrrolidine, 1-Bromobutane) in Acetonitrile Reaction 2. Su20992 Reaction (Ice bath, then reflux overnight) Reactants->Reaction Isolation 3. Isolation (Rotary evaporation) Reaction->Isolation Crude Crude Yellow Solid Isolation->Crude Washing 4. Washing (Diethyl Ether) Crude->Washing Purification 5. Purification (Dissolve in Hu2082O, treat with activated carbon) Washing->Purification Filtration 6. Filtration (Remove carbon) Purification->Filtration Drying 7. Drying (Lyophilization / High Vacuum Heating) Filtration->Drying FinalProduct Pure White [BMPyrr][Br] Drying->FinalProduct QC 8. Quality Control (u00B9H NMR Spectroscopy) FinalProduct->QC

Caption: A logical workflow from reactants to final, verified product.

Part 5: Safety and Handling

Both reactants used in this synthesis require careful handling in a controlled laboratory environment.

  • 1-Bromobutane: This is a flammable liquid and vapor.[11] It can cause skin and serious eye irritation and may cause respiratory irritation.[11] It is harmful if swallowed.[12]

  • N-methylpyrrolidine: This is also a flammable liquid and vapor. It is corrosive and can cause skin and eye damage.[13]

Mandatory Safety Precautions:

  • Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.[12][13][14]

  • Ignition Sources: Keep all reactants and the reaction mixture away from open flames, hot surfaces, and other potential sources of ignition.[13][14] Use explosion-proof equipment where necessary.[11]

  • Spill Response: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.[14]

References

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Bromide (CAS: 93457-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

In the landscape of modern chemistry and material science, ionic liquids (ILs) have emerged as a class of compounds with transformative potential. Their unique physicochemical properties—low volatility, high thermal stability, and tunable solvency—have positioned them as compelling alternatives to traditional volatile organic compounds. Among these, 1-Butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]), CAS number 93457-69-3, has garnered significant attention. This guide provides an in-depth technical exploration of this versatile pyrrolidinium-based ionic liquid, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, and diverse applications, underpinned by field-proven insights and robust scientific grounding.

Part 1: Core Chemical and Physical Characteristics

This compound is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[1] Its structure, consisting of a pyrrolidinium cation and a bromide anion, is fundamental to its distinct properties.

Structural and Physicochemical Data

A compilation of essential physicochemical data for this compound is presented below, providing a quantitative foundation for its application.

PropertyValueSource(s)
CAS Number 93457-69-3[1][2]
Molecular Formula C₉H₂₀BrN[1][3]
Molecular Weight 222.17 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Melting Point 214 - 216 °C[1][4]
Density ~1.204 g/cm³[4]
Purity ≥99% (Assay by titration)[1]
InChI Key LCZRPQGSMFXSTC-UHFFFAOYSA-M[5]
SMILES CCCC[N+]1(C)CCCC1.[Br-][5]

The high melting point of [C₄MPyr][Br] is a key characteristic, distinguishing it from many room-temperature ionic liquids. However, its exceptional thermal stability is a significant advantage in applications requiring elevated temperatures.[6] Thermogravimetric analysis has shown that the thermal stability of pyrrolidinium-based ILs is noteworthy, although the specific decomposition temperature can be influenced by the anion.[6][7]

Part 2: Synthesis and Purification: A Protocol for Integrity

The synthesis of high-purity this compound is crucial for reproducible experimental outcomes. The most common and efficient method is a direct quaternization reaction.

Rationale Behind the Method

This synthesis route is favored due to its straightforward, often solventless, approach and high-yield production of the desired quaternary ammonium salt.[7] The selection of high-purity starting materials is paramount to achieving a final product with minimal impurities, which is critical for electrochemical and biological applications.

Detailed Experimental Protocol: Synthesis of [C₄MPyr][Br]

This protocol is based on established literature procedures, designed to yield a high-purity product.[7][8]

Materials:

  • N-methylpyrrolidine (≥99%)

  • 1-bromobutane (≥98%)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The setup should be under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Addition of Alkyl Halide: While stirring the solution and cooling it in an ice-water bath, add 1-bromobutane (0.2 mol) dropwise.[8]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir vigorously under reflux overnight.[8]

  • Isolation: Remove the volatiles under reduced pressure to obtain a solid product.[8]

  • Purification: Wash the resulting solid with a mixture of acetone and diethyl ether to remove any unreacted starting materials.[8]

  • Drying: Filter the white solid product and dry it under vacuum. A typical yield for this reaction is high, often around 98%.[8]

Self-Validation: The purity of the synthesized [C₄MPyr][Br] should be confirmed using ¹H NMR spectroscopy. The characteristic peaks for the butyl and methyl groups on the pyrrolidinium ring will confirm the structure.[8]

Synthesis_Workflow Start Start: High-Purity Reactants Reaction Quaternization Reaction (N-methylpyrrolidine + 1-bromobutane) Start->Reaction Reflux Overnight Reflux in Acetonitrile Reaction->Reflux Isolation Solvent Removal (Rotary Evaporation) Reflux->Isolation Purification Washing (Acetone/Diethyl Ether) Isolation->Purification Drying Vacuum Drying Purification->Drying Analysis Purity Verification (¹H NMR) Drying->Analysis End End: High-Purity [C₄MPyr][Br] Analysis->End

Synthesis workflow for this compound.

Part 3: Applications in Research and Development

The unique properties of this compound make it a valuable tool across various scientific disciplines.

Electrochemistry and Energy Storage

Pyrrolidinium-based ionic liquids are extensively studied for their electrochemical applications, particularly as electrolytes in energy storage devices like lithium-ion batteries and supercapacitors.[9][10] Their wide electrochemical window and good ionic conductivity are key advantages.[10][11] The [C₄MPyr]⁺ cation, often paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI), contributes to the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces, which is crucial for battery performance and longevity.[12] While the bromide anion in [C₄MPyr][Br] may have a more limited electrochemical window compared to anions like TFSI, it serves as an important precursor for synthesizing other pyrrolidinium-based ILs with different anions through metathesis reactions.[8][12]

Electrochemical_Applications IL 1-Butyl-1-methylpyrrolidinium Bromide ([C₄MPyr][Br]) Precursor Precursor for other ILs (e.g., [C₄MPyr][TFSI]) IL->Precursor Anion Exchange Electrolyte Electrolyte Component Precursor->Electrolyte Battery Lithium-ion Batteries Electrolyte->Battery Supercapacitor Supercapacitors Electrolyte->Supercapacitor

Role of [C₄MPyr][Br] in electrochemical applications.
Green Solvents in Organic Synthesis

A significant application of [C₄MPyr][Br] is its use as a "green" solvent in organic synthesis.[1] Its low volatility reduces air pollution and exposure risks compared to conventional organic solvents.[1] It can dissolve a wide range of organic and inorganic compounds, making it a versatile medium for various chemical reactions.[1] For instance, pyrrolidinium ionic liquids have been shown to influence the stereoselectivity of Diels-Alder reactions.[9]

Drug Development and Delivery

In the pharmaceutical sciences, ionic liquids are being explored for their potential in drug synthesis and as drug delivery vehicles.[6] [C₄MPyr][Br] can be used as a solvent in the synthesis of active pharmaceutical ingredients (APIs).[6] Furthermore, the properties of some ionic liquids make them suitable for developing biocompatible materials for applications such as drug delivery systems.[1] However, it is crucial to assess the cytotoxicity of any ionic liquid intended for biomedical applications, as some have been shown to exhibit toxic effects on human cell lines.[13]

Other Industrial Applications

The versatility of this compound extends to other areas, including:

  • Corrosion Inhibition: It can be used in formulations to protect metals from corrosion in harsh environments.[1]

  • Extraction Processes: Its solvent properties are beneficial in liquid-liquid extraction for separating valuable compounds in the pharmaceutical and food industries.[1]

  • Material Synthesis: It serves as a precursor or starting material for the synthesis of other ionic liquids and materials for applications like rubber vulcanization and semiconductor preparation.[4]

Part 4: Safety and Handling

As with any chemical, proper handling and safety precautions are essential when working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as harmful if swallowed and causes serious eye irritation.[2][14]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Recommended PPE:

  • Eye/Face Protection: Safety glasses with side-shields.[14]

  • Hand Protection: Handle with gloves.[14]

  • Respiratory Protection: Use a dust mask or work in a well-ventilated area to avoid inhalation of dust.[14]

Storage and Disposal
  • Storage: Store at room temperature in a dry, well-ventilated area.[1][14] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local authority requirements. Avoid release into the environment.[2][14]

Conclusion

This compound is a chemically stable and versatile ionic liquid with a broad spectrum of applications. Its significance as a precursor for other functional ionic liquids, particularly in the field of energy storage, cannot be overstated. While its high melting point may limit its use as a standalone solvent at room temperature, its thermal stability and favorable solvent properties make it a valuable component in high-temperature applications and as a green alternative in organic synthesis. As research into ionic liquids continues to expand, the role of foundational compounds like [C₄MPyr][Br] will undoubtedly remain central to innovation in chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br])

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the thermal stability of 1-Butyl-1-methylpyrrolidinium bromide, an ionic liquid of significant interest for researchers, scientists, and professionals in drug development and materials science. This document is structured to deliver not just data, but a foundational understanding of the principles and practices for accurately assessing the thermal properties of this and similar pyrrolidinium-based ionic liquids.

Introduction: The Significance of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs), such as this compound ([BMPy][Br]), are salts with melting points below 100 °C.[1] Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows have made them attractive alternatives to volatile organic compounds in a myriad of applications, including as electrolytes in energy storage devices, green solvents in chemical synthesis, and as active pharmaceutical ingredients.[2][3]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and long-term viability in any application.[4] Understanding the onset of decomposition and the mechanisms by which it occurs is paramount for ensuring process safety, efficacy, and reproducibility. This guide focuses on [BMPy][Br], a member of the pyrrolidinium class of ionic liquids, to provide a detailed examination of its thermal behavior.

Assessing Thermal Stability: Key Methodologies

The primary techniques for evaluating the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the cornerstone for determining the decomposition temperature of an ionic liquid.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It is used to identify phase transitions such as melting, crystallization, and glass transitions, which define the liquid range of the ionic liquid.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible data on the thermal properties of this compound.

Sample Preparation and Handling

Given that many ionic liquids, including those with halide anions, can be hygroscopic, proper sample handling is crucial for accurate thermal analysis.

Protocol:

  • Drying: Dry the [BMPy][Br] sample under a high vacuum (e.g., < 1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove any absorbed water.

  • Inert Atmosphere: Handle the dried sample in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to prevent moisture reabsorption.

  • Crucible Selection: Use inert crucibles, such as alumina or platinum, for both TGA and DSC analyses to prevent any reaction with the sample at elevated temperatures.[9]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) of [BMPy][Br].

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Weighing: Accurately weigh 3-5 mg of the dried [BMPy][Br] into a TGA crucible.[10]

  • Atmosphere: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and prevent oxidative degradation.[1][10]

  • Heating Program: Equilibrate the sample at a starting temperature of 50 °C. Heat the sample to a final temperature of 600-650 °C at a constant heating rate.[1] For comparative and kinetic studies, it is recommended to perform the analysis at multiple heating rates (e.g., 5, 10, 15, 20, and 25 °C/min).[1]

  • Data Analysis:

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

    • The peak decomposition temperature (Tpeak) is the temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry Dry [BMPy][Br] (High Vacuum, 60-80 °C, 24h) Handle Handle in Inert Atmosphere (Glovebox) Dry->Handle Weigh Weigh 3-5 mg into TGA Crucible Handle->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat from 50 °C to 650 °C (e.g., 10 °C/min) Purge->Heat Record Record Mass Loss vs. Temperature Heat->Record Plot Plot TGA and DTG Curves Record->Plot Tonset Determine Tonset (Onset of Decomposition) Plot->Tonset Tpeak Determine Tpeak (Max Decomposition Rate) Plot->Tpeak

Experimental Workflow for TGA Analysis of [BMPy][Br]
Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and any other phase transitions of [BMPy][Br].

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried [BMPy][Br] into a hermetically sealed aluminum pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Heating and Cooling Program:

    • Equilibrate the sample at a low temperature, for example, -80 °C.

    • Heat the sample to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle under the same conditions to observe the thermal history-independent behavior.[7]

  • Data Analysis: The melting point (Tm) is determined from the peak of the endothermic event on the second heating scan.

Thermal Stability Data for this compound

The thermal stability of [BMPy][Br] has been investigated, and the key decomposition temperatures are summarized below. It is important to note that the onset and peak decomposition temperatures are dependent on the heating rate; higher heating rates tend to result in higher measured decomposition temperatures.[1][4]

Heating Rate (°C/min)Onset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Reference
5205283[1]
10225285[1]
15237288[1]
20248291[1]
25254294[1]

The melting point of this compound has been reported to be approximately 216 °C.[11]

Decomposition Mechanism of this compound

The thermal decomposition of pyrrolidinium-based ionic liquids, particularly those with nucleophilic anions like bromide, is generally understood to proceed through two primary pathways: Hofmann elimination and bimolecular nucleophilic substitution (SN2) .[12][13][14]

  • Hofmann Elimination (E2): This pathway involves the abstraction of a proton from a carbon atom beta to the positively charged nitrogen by the bromide anion, leading to the formation of an alkene, a tertiary amine, and hydrogen bromide. For [BMPy][Br], this would primarily involve the butyl group.

  • Nucleophilic Substitution (SN2): In this mechanism, the bromide anion acts as a nucleophile and attacks one of the alkyl groups (butyl or methyl) attached to the nitrogen atom.

    • Attack on the butyl group: This results in the formation of 1-bromobutane and 1-methylpyrrolidine.

    • Attack on the methyl group: This yields bromomethane and 1-butylpyrrolidine.

The prevalence of each pathway is influenced by factors such as temperature and the steric hindrance around the alkyl groups.

Decomposition_Pathways cluster_hofmann Hofmann Elimination (E2) cluster_sn2 Nucleophilic Substitution (SN2) BMPyBr This compound ([BMPy][Br]) Butene Butene BMPyBr->Butene β-H abstraction Methylpyrrolidine_H 1-Methylpyrrolidine BMPyBr->Methylpyrrolidine_H HBr Hydrogen Bromide BMPyBr->HBr Bromobutane 1-Bromobutane BMPyBr->Bromobutane Attack on Butyl Methylpyrrolidine_S 1-Methylpyrrolidine BMPyBr->Methylpyrrolidine_S Bromomethane Bromomethane BMPyBr->Bromomethane Attack on Methyl Butylpyrrolidine 1-Butylpyrrolidine BMPyBr->Butylpyrrolidine

References

1-Butyl-1-methylpyrrolidinium bromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium bromide

From the Desk of a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the ionic liquid this compound (CAS No: 93457-69-3). Our objective is to move beyond mere data points, providing a synthesized understanding of its core properties, synthesis, and critical applications, grounded in established scientific principles. We will explore the causality behind its utility in various fields, ensuring that the presented protocols and data are both accurate and contextually relevant for practical application.

Core Physicochemical & Structural Characteristics

This compound, also known as [BMPyrr][Br] or PYR₁₄Br, is a quaternary ammonium salt.[1] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, is fundamental to its classification as an ionic liquid. This architecture bestows upon it a unique combination of properties, including low volatility, high thermal stability, and significant ionic conductivity, which are pivotal for its diverse applications.[2]

The compound typically presents as a white to off-white crystalline powder.[2] A summary of its key quantitative data is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₂₀BrN[1][2][3]
Molecular Weight 222.17 g/mol [1][2][3]
CAS Number 93457-69-3[2][3]
Melting Point 214–216 °C[1][2]
Appearance White to off-white crystalline powder[2]
Purity Commonly available at ≥97% or ≥99%[1][2][4]
InChI Key LCZRPQGSMFXSTC-UHFFFAOYSA-M[3]
SMILES String CCCC[N+]1(C)CCCC1.[Br-]

Synthesis Methodology: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing this compound is through a quaternization reaction. This nucleophilic substitution reaction involves the alkylation of an amine (N-methylpyrrolidine) with an alkyl halide (1-bromobutane). The protocol described below is adapted from established laboratory procedures and is designed to be self-validating, yielding a high-purity product.[5]

Experimental Protocol: Synthesis of [BMPyrr][Br]

Objective: To synthesize this compound with high yield and purity.

Materials:

  • N-methylpyrrolidine (99%)

  • 1-bromobutane (98%)

  • Acetonitrile (anhydrous)

  • Acetone (reagent grade)

  • Diethyl ether (reagent grade)

  • Ice-water bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The choice of acetonitrile as a solvent is critical due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.[5]

  • Control of Exothermicity: Place the flask in an ice-water bath and begin stirring. This cooling step is essential to manage the exothermic nature of the quaternization reaction, preventing unwanted side reactions.

  • Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution. A slow, controlled addition ensures the reaction temperature remains low, maximizing the yield of the desired quaternary ammonium salt.[5]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and stir the solution vigorously overnight under reflux conditions. The prolonged heating ensures the reaction proceeds to completion.[5]

  • Isolation of Crude Product: After the reaction period, remove the volatiles (unreacted starting materials and solvent) using a rotary evaporator. This will leave a yellowish solid crude product.[5]

  • Purification: Wash the solid product with a mixture of acetone and diethyl ether. This step is crucial for removing any remaining impurities. The desired product is sparingly soluble in this mixture, while impurities are washed away.

  • Final Product Collection: Collect the purified white solid via filtration and dry it thoroughly under vacuum. A typical yield for this procedure is around 98%.[5]

  • Characterization (Optional but Recommended): The final product, this compound, can be characterized using ¹H NMR spectroscopy to confirm its structure.[5]

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Quaternization Reaction cluster_purification Product Isolation & Purification NMP N-methylpyrrolidine in Acetonitrile Cool Cool in Ice-Water Bath NMP->Cool Add Dropwise Addition of 1-bromobutane Cool->Add Controlled Temp. Reflux Warm to RT & Reflux Overnight Add->Reflux Evap Remove Volatiles (Rotary Evaporator) Reflux->Evap Crude Product Wash Wash Solid with Acetone/Diethyl Ether Evap->Wash Filter Filter & Dry (White Solid) Wash->Filter Final Final Filter->Final Yield: ~98%

Caption: Workflow for the synthesis of this compound.

Core Applications in Scientific Research & Drug Development

The utility of this compound stems directly from its physicochemical properties. Its applications are not arbitrary but are a logical consequence of its molecular structure.

A. Electrochemistry and Energy Storage

As an ionic liquid, [BMPyrr][Br] possesses high ionic conductivity and a wide electrochemical window. This makes it an excellent candidate for use as an electrolyte in energy storage devices.[2]

  • Causality: In lithium-ion batteries and supercapacitors, the electrolyte's role is to facilitate efficient ion transport between the electrodes. The dissociated ions of [BMPyrr][Br] provide a conductive medium. Its low volatility and high thermal stability enhance the safety and operational lifespan of these devices compared to traditional organic solvent-based electrolytes.[2]

B. Green Chemistry and Organic Synthesis

The negligible vapor pressure of [BMPyrr][Br] makes it an environmentally benign alternative to volatile organic compounds (VOCs) in chemical reactions.[2]

  • Causality: Its ability to dissolve a wide range of both organic and inorganic compounds makes it a versatile reaction medium.[2] This enhances its utility as a solvent, promoting higher reaction rates and yields in certain organic syntheses. It can also be recycled, further contributing to its "green" credentials.

C. Biomedical and Pharmaceutical Applications

Recent research has highlighted the potential of [BMPyrr][Br] in the biomedical field, particularly in the development of biocompatible materials.[2]

  • Drug Delivery Systems: The compound's properties are suitable for creating matrices that can encapsulate and deliver therapeutic agents. Its tunable nature allows for precise control over the solubility and release kinetics of drugs, a critical factor for effective therapies.

  • Tissue Engineering: [BMPyrr][Br] is being explored for creating novel biomaterials for scaffolds that support cell growth and tissue regeneration. Its ability to dissolve various biomolecules is a key advantage in designing advanced biological scaffolds.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The thermal stability and solvency of pyrrolidinium-based ionic liquids are advantageous in synthetic reactions for APIs that require elevated temperatures.[6]

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable for any laboratory chemical. This compound is classified as hazardous and requires careful handling.

  • Hazard Classification: The compound is categorized as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[7][8] The corresponding GHS hazard statements are H302 and H319.[7][8]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a dust mask or respirator to avoid inhalation of the powder.[7]

  • Handling Procedures: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[8]

  • First Aid:

    • If Swallowed: Rinse mouth and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[8]

    • In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Get immediate medical attention.[8]

    • In Case of Skin Contact: Wash the skin immediately with soap and water.[8]

  • Storage: Store at room temperature in a dry, well-ventilated area in a tightly sealed container.[2][8][10]

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a versatile ionic liquid whose unique properties are being leveraged to drive innovation across electrochemistry, green synthesis, and biomedical science. For the research and drug development professional, a thorough understanding of its synthesis, handling, and the causal links between its properties and applications is essential for unlocking its full potential in creating novel and effective solutions.

References

A Deep Dive into the Solubility of 1-Butyl-1-methylpyrrolidinium Bromide in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), a promising ionic liquid with significant potential in drug development and green chemistry.[1] While extensive quantitative solubility data for [BMPy][Br] across a broad spectrum of organic solvents is not widely published, this guide synthesizes available experimental data for closely related compounds, theoretical solvency principles, and detailed analysis of its behavior in protic solvents to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the underlying physicochemical principles governing its solubility, present methodologies for solubility determination, and offer predictive insights to guide solvent selection in practical applications.

Introduction: The Significance of this compound

This compound ([BMPy][Br]) is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[1] As an ionic liquid (IL), it possesses a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a diverse range of both organic and inorganic compounds.[1] These characteristics make it an attractive alternative to traditional volatile organic compounds (VOCs), positioning it as a "green solvent" for various chemical reactions and extractions.[1] In the pharmaceutical and biomedical fields, its potential applications are particularly noteworthy, including its use in drug delivery systems and in the development of biocompatible materials.[2]

A fundamental understanding of the solubility of [BMPy][Br] in different organic solvents is paramount for its effective utilization. Solubility dictates its application in synthesis as a reaction medium, its efficiency in extraction processes, and its formulation possibilities in drug delivery systems. This guide aims to provide an in-depth understanding of these solubility characteristics.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 93457-69-3
Molecular Formula C₉H₂₀BrN
Molecular Weight 222.17 g/mol
Melting Point 214-216 °C
Appearance White to off-white crystalline powder
Density ~1.204 g/cm³

[Sources:[1][2][3][4][5]]

Theoretical Framework for Solubility

The solubility of an ionic liquid like [BMPy][Br] in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding, where solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities. Several theoretical models can be employed to predict and rationalize solubility behavior.

Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters offer a more nuanced approach than single-parameter polarity scales by dividing the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Accounting for hydrogen bond donor and acceptor capabilities.

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's polarity and hydrogen bonding capabilities based on the spectral shifts of specific dyes.[10][11][12] The key parameters are:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.

  • π* (Dipolarity/Polarizability): An indicator of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

By comparing the Kamlet-Taft parameters of [BMPy][Br] (as a solute) with those of various organic solvents, predictions about their interaction potential and, consequently, solubility can be made.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for experimental data. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. This predictive tool is particularly valuable for ionic liquids, given the vast number of potential cation-anion combinations.

Solubility Profile of Pyrrolidinium Bromides in Organic Solvents

Direct quantitative solubility data for [BMPy][Br] is limited. However, valuable insights can be drawn from studies on closely related pyrrolidinium bromide salts and the behavior of [BMPy][Br] in specific solvents.

Inferred Solubility from a Dicationic Analogue

A study on the solubility of dicationic pyrrolidinium bromides provides a useful proxy for understanding the solubility of [BMPy][Br]. The data for 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide, which shares the same cation and anion type, is presented below.

Solubility of 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide at Room Temperature:

SolventMolarity (M)Qualitative Solubility
Methanol2.526Very Soluble
Ethanol1.470Very Soluble
2-Propanol> 0.1Soluble
Acetonitrile0.449Soluble
Acetone-Sparingly Soluble
Ethyl Acetate-Insoluble
Dichloromethane-Insoluble

[Source:[2][10]]

This data strongly suggests that pyrrolidinium bromide salts exhibit high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetonitrile. The solubility decreases with decreasing solvent polarity, with insolubility observed in nonpolar and weakly polar solvents.

Case Study: Solvation of [BMPy][Br] in Methanol

A detailed investigation into the solvation of [BMPy][Br] in methanol at various temperatures provides strong evidence of its high solubility in this solvent.[3] The study reports on the electrolytic conductivities, densities, and viscosities of [BMPy][Br] solutions in methanol, which could only be measured if the ionic liquid was sufficiently soluble. The data indicates significant ion-solvent interactions, primarily ion-dipole interactions and hydrogen bonding between the bromide anion and the hydroxyl group of methanol.[3]

Expected Solubility Trends Across Solvent Classes

Based on the available data and theoretical principles, the following solubility trends for [BMPy][Br] in various organic solvents can be anticipated:

  • Polar Protic Solvents (e.g., Alcohols): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding between the bromide anion and the solvent's hydroxyl group. A systematic decrease in solubility may be observed with increasing alkyl chain length of the alcohol due to the increasing nonpolar character of the solvent.[8][13]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF, DMSO): Good to moderate solubility is predicted. The high dipole moment and polarizability of these solvents can effectively solvate the ions of [BMPy][Br]. Solvents with higher polarity and hydrogen bond accepting capabilities (high β value), such as DMSO and DMF, are expected to be excellent solvents for [BMPy][Br].

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is expected. The weak dispersion forces of these solvents are insufficient to overcome the strong electrostatic interactions (lattice energy) of the ionic liquid.

  • Chlorinated Solvents (e.g., Dichloromethane): While dichloromethane has a significant dipole moment, the solubility of ionic liquids in it can be variable. Based on the data for the dicationic analogue, low solubility is anticipated.

Physicochemical Properties of Selected Organic Solvents:

SolventFormulaBoiling Point (°C)Density (g/cm³)Dipole Moment (D)Dielectric Constant
MethanolCH₃OH64.70.7921.7032.7
EthanolC₂H₅OH78.40.7891.6924.5
n-PropanolC₃H₇OH97.20.8031.6820.1
AcetoneC₃H₆O56.10.7912.8820.7
AcetonitrileC₂H₃N81.60.7863.9237.5
Dimethylformamide (DMF)C₃H₇NO153.00.9443.8236.7
Dimethyl Sulfoxide (DMSO)C₂H₆SO189.01.1003.9646.7
TolueneC₇H₈110.60.8670.362.38
DichloromethaneCH₂Cl₂39.61.3271.609.08

[Sources:[3][4][5][6][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44]]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are standard methodologies for measuring the solubility of ionic liquids in organic solvents.

Gravimetric Method

This is a straightforward and common method for determining solubility.

Protocol:

  • Sample Preparation: Add an excess amount of [BMPy][Br] to a known mass of the organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully extract a known mass of the saturated supernatant.

  • Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved [BMPy][Br] is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved [BMPy][Br] per mass of the solvent.

G cluster_protocol Gravimetric Solubility Determination prep 1. Sample Preparation (Excess [BMPy][Br] in known mass of solvent) equil 2. Equilibration (Agitation at constant temperature) prep->equil sep 3. Phase Separation (Allow solid to settle) equil->sep samp 4. Sampling (Extract known mass of supernatant) sep->samp evap 5. Solvent Evaporation (Obtain mass of dissolved [BMPy][Br]) samp->evap calc 6. Calculation (Mass of solute / Mass of solvent) evap->calc

Caption: Gravimetric method workflow.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid-liquid phase transition occurs for a mixture of known composition.

Protocol:

  • Mixture Preparation: Prepare several sealed samples of [BMPy][Br] and the organic solvent with precisely known compositions.

  • Heating and Cooling Cycles: Heat each sample slowly with constant stirring until the solid phase completely dissolves. Then, cool the sample slowly and record the temperature at which the first crystals appear (the cloud point).

  • Phase Diagram Construction: Plot the dissolution/crystallization temperatures against the composition of the mixtures to construct a solid-liquid phase diagram. The solubility at a given temperature can be read from this diagram.

G cluster_protocol Dynamic Solubility Determination prep 1. Mixture Preparation (Known compositions of [BMPy][Br] and solvent) heat 2. Heating (Slowly heat until solid dissolves) prep->heat cool 3. Cooling (Slowly cool and record cloud point temperature) heat->cool plot 4. Phase Diagram Construction (Plot temperature vs. composition) cool->plot

Caption: Dynamic method workflow.

Conclusion and Future Outlook

This compound demonstrates the characteristics of a versatile ionic liquid with a solubility profile that is highly dependent on the nature of the organic solvent. Based on available data for analogous compounds and theoretical considerations, [BMPy][Br] is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

For researchers and professionals in drug development, the high solubility in polar solvents like alcohols is advantageous for formulation studies. Its miscibility with polar aprotic solvents such as DMF and DMSO suggests its utility as a reaction medium for a wide range of organic syntheses.

The primary limitation in the field is the lack of a comprehensive, publicly available dataset of quantitative solubility values for [BMPy][Br] across a wide array of organic solvents and temperatures. Future research should focus on the systematic experimental determination of these values. Furthermore, the application of predictive models like COSMO-RS, validated with experimental data, would provide a powerful tool for the rapid screening of solvent systems for specific applications, thereby accelerating the integration of this promising ionic liquid into industrial and pharmaceutical processes.

References

Navigating the Crystalline Landscape: A Technical Guide to the Structural Analysis of 1-Butyl-1-methylpyrrolidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the crystal structure of 1-Butyl-1-methylpyrrolidinium bromide ([BMP]Br). While a definitive, publicly available single-crystal X-ray structure of pure [BMP]Br was not identified in a comprehensive literature search, this document will serve as an expert guide to the methodologies, expected structural features, and the critical thinking behind the analysis of this and related ionic liquids. We will draw upon established protocols and data from closely related structures to provide a robust framework for its investigation.

Introduction: The Significance of [BMP]Br in Modern Science

This compound is a quaternary ammonium salt and a member of the ionic liquid family.[1] These compounds, often liquid at or near room temperature, are lauded for their low volatility, high thermal stability, and tunable physicochemical properties. The pyrrolidinium cation, in particular, is a key component in the development of advanced materials for various applications.[2]

The unique properties of pyrrolidinium-based ionic liquids make them highly valuable in diverse fields such as:

  • Electrochemistry: They are extensively researched as electrolytes in batteries and supercapacitors due to their ability to facilitate ion transport.

  • Green Chemistry: Their low vapor pressure makes them an environmentally friendlier alternative to volatile organic solvents in chemical reactions and extractions.[2]

  • Materials Science: [BMP]Br serves as a precursor for the synthesis of other functional ionic liquids and materials for applications like rubber vulcanization and semiconductor preparation.[3]

Understanding the precise three-dimensional arrangement of ions in the solid state is paramount. The crystal structure dictates many of the material's bulk properties, including its melting point, solubility, and ultimately, its performance in various applications. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

A common and effective method for the synthesis of [BMP]Br is the quaternization of N-methylpyrrolidine with 1-bromobutane. This is a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 1-bromobutane.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine in a suitable solvent such as acetonitrile.

  • Reagent Addition: Slowly add an equimolar amount of 1-bromobutane to the stirred solution. The reaction is often performed in an ice bath to control the initial exothermic reaction.

  • Reaction Conditions: After the initial addition, the mixture is typically stirred at room temperature or under gentle reflux for several hours to ensure the completion of the reaction.

  • Product Isolation and Purification: The resulting product, [BMP]Br, often precipitates from the reaction mixture. The solid is then collected by filtration, washed with a solvent in which the product is sparingly soluble (like diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Single Crystal Growth: The Art of Patience

Obtaining a single crystal of sufficient size and quality is often the most challenging step. For ionic liquids like [BMP]Br, which can be highly viscous or have complex phase behavior, several techniques can be employed:

  • Slow Evaporation: A saturated solution of [BMP]Br in a suitable solvent (e.g., ethanol, isopropanol) is left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

  • Solvent/Anti-Solvent Diffusion: A solution of [BMP]Br is layered with a less polar "anti-solvent" in which it is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the ionic liquid, promoting crystallization at the interface.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce the formation of well-ordered crystals.

The choice of solvent is critical and often determined empirically. The ideal solvent will have moderate solubility for [BMP]Br and a relatively low evaporation rate.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.

The Experimental Workflow

The process of analyzing a crystal structure using SCXRD can be broken down into several key steps, as illustrated in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer Transfer xray_exposure X-ray Exposure & Diffraction diffractometer->xray_exposure Positioning data_acquisition Data Acquisition xray_exposure->data_acquisition Detection integration Integration & Scaling data_acquisition->integration Raw Data space_group Space Group Determination integration->space_group Processed Data structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Refinement of Atomic Positions structure_solution->refinement Initial Model validation Structure Validation refinement->validation cif_generation CIF File Generation validation->cif_generation Final Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are integrated and scaled to obtain a set of structure factor amplitudes.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure of [BMP] Cation-Containing Compounds

Expected Crystallographic Data

Based on the analysis of related structures, a typical crystallographic data table for a [BMP]-containing compound would include the following parameters:

ParameterExpected Value/Information
Crystal System Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, C2/c, etc.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z Number of formula units per unit cell
Calculated Density (ρ) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

For bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate, the reported unit cell parameters are: a = 16.0970(10) Å, b = 14.7140(9) Å, c = 12.3280(8) Å, β = 112.3730(12)°, and V = 2700.11 ų.[4]

Conformational Analysis of the 1-Butyl-1-methylpyrrolidinium Cation

The [BMP] cation consists of a five-membered pyrrolidinium ring with a methyl and a butyl group attached to the nitrogen atom. The pyrrolidinium ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The butyl chain is flexible and can adopt various conformations. In the solid state, the specific conformation will be influenced by the packing forces and intermolecular interactions within the crystal lattice.

Intermolecular Interactions: The Driving Force of Crystal Packing

The arrangement of ions in the crystal lattice is governed by a network of intermolecular interactions. In the case of [BMP]Br, the primary interactions are expected to be:

  • Ionic Interactions: The electrostatic attraction between the positively charged pyrrolidinium cation and the negatively charged bromide anion is the dominant force holding the crystal together.

  • Hydrogen Bonding: Although the [BMP] cation lacks traditional hydrogen bond donors, weak C-H···Br hydrogen bonds are likely to be present. These interactions, while individually weak, can collectively play a significant role in determining the crystal packing.

  • Van der Waals Forces: These non-specific interactions between the alkyl chains of the cations will also contribute to the overall stability of the crystal structure.

The interplay of these interactions will define the coordination environment of each ion and the overall packing motif.

intermolecular_interactions cluster_cation [BMP] Cation cluster_anion Bromide Anion cation Pyrrolidinium Ring (Positive Charge) butyl Butyl Chain cation->butyl methyl Methyl Group cation->methyl anion Br⁻ (Negative Charge) cation->anion Ionic Interaction (Primary) butyl->butyl Van der Waals Forces butyl->anion C-H···Br Hydrogen Bonding (Secondary)

Caption: Key intermolecular interactions expected in the crystal structure of [BMP]Br.

Conclusion and Future Outlook

The crystal structure analysis of this compound is a crucial step in understanding its properties and optimizing its applications. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this important ionic liquid. While a definitive crystal structure for the pure bromide salt remains to be published, the methodologies and expected structural features outlined here provide a solid foundation for researchers in this field.

Future work should focus on obtaining high-quality single crystals of [BMP]Br and performing a detailed single-crystal X-ray diffraction study. This would provide invaluable data on bond lengths, bond angles, and the precise nature of the intermolecular interactions. Such information will undoubtedly contribute to the rational design of new pyrrolidinium-based ionic liquids with tailored properties for a wide range of scientific and industrial applications.

References

A Spectroscopic Guide to 1-Butyl-1-methylpyrrolidinium Bromide: Elucidating Structure and Purity through NMR and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the expanding landscape of ionic liquids, 1-Butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]) has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique physicochemical properties, including thermal stability and utility as a reaction solvent, necessitate a thorough understanding of its molecular structure and purity.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable tools for the comprehensive characterization of this and other ionic liquids.

This in-depth technical guide provides a detailed analysis of the NMR and FTIR spectroscopic data for this compound. Moving beyond a simple presentation of data, this guide offers insights into the experimental rationale and interpretation, empowering researchers to confidently identify and assess the quality of this compound in their own laboratories.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of the compound. This compound consists of a positively charged 1-butyl-1-methylpyrrolidinium cation and a bromide anion. The cation features a five-membered pyrrolidinium ring with a methyl group and a butyl chain attached to the quaternary nitrogen atom.

Molecular Structure of 1-Butyl-1-methylpyrrolidinium Cation N N+ C1 CH2 N->C1 C5 CH3 N->C5 C6 CH2 N->C6 C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 C4->N C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH3 C8->C9

Caption: Structure of the 1-Butyl-1-methylpyrrolidinium cation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for confirming its identity and assessing its purity.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule, revealing their chemical environment, neighboring protons, and relative numbers.

The following table summarizes the proton NMR spectral data for this compound. The spectrum is typically recorded in a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to avoid interference from solvent protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Protons)
0.92triplet3H-CH₂-CH₂-CH₂-CH₃
1.31multiplet2H-CH₂-CH₂-CH₂ -CH₃
1.68multiplet2H-CH₂-CH₂ -CH₂-CH₃
2.08singlet4HPyrrolidinium ring -CH₂ -
3.02singlet3HN-CH₃
3.38multiplet2HN-CH₂ -CH₂-CH₂-CH₃
3.50multiplet4HPyrrolidinium ring N-CH₂ -

The chemical shifts and splitting patterns observed in the ¹H NMR spectrum are directly correlated to the electronic environment of the protons.

  • Upfield Region (Alkyl Protons): The terminal methyl group of the butyl chain appears as a triplet at approximately 0.92 ppm due to coupling with the adjacent methylene group. The two methylene groups of the butyl chain further from the nitrogen atom appear as multiplets around 1.31 and 1.68 ppm.

  • Downfield Region (Protons near Nitrogen): The protons on the carbons directly attached to the positively charged nitrogen atom are deshielded and thus appear at higher chemical shifts (downfield). The methyl group on the nitrogen appears as a sharp singlet at 3.02 ppm, as there are no adjacent protons to cause splitting. The methylene group of the butyl chain attached to the nitrogen is observed as a multiplet around 3.38 ppm. The methylene protons on the pyrrolidinium ring also experience this deshielding effect, with those adjacent to the nitrogen appearing as a multiplet at 3.50 ppm and the other ring protons as a singlet at 2.08 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The following table presents the expected ¹³C NMR chemical shifts for this compound. These assignments are based on data from closely related pyrrolidinium compounds and established chemical shift predictions.[2]

Chemical Shift (δ) ppmAssignment (Carbon)
13.5Butyl chain: -CH₂-CH₂-CH₂-CH₃
19.6Butyl chain: -CH₂-CH₂-CH₂ -CH₃
25.5Butyl chain: -CH₂-CH₂ -CH₂-CH₃
21.5Pyrrolidinium ring: -C H₂-C H₂-
48.2N-C H₃
63.8Pyrrolidinium ring: N-C H₂-
64.1Butyl chain: N-C H₂-

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom.

  • Aliphatic Carbons: The carbons of the butyl chain that are further away from the electronegative nitrogen atom appear at lower chemical shifts (upfield).

  • Carbons Bonded to Nitrogen: The carbons directly bonded to the quaternary nitrogen atom are significantly deshielded due to the positive charge, causing their signals to appear at higher chemical shifts (downfield). This includes the N-methyl carbon, the N-methylene carbon of the butyl chain, and the N-methylene carbons of the pyrrolidinium ring.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: A Self-Validating System

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound. The compound is hygroscopic and should be handled in a dry atmosphere (e.g., glovebox or under an inert gas).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it must dissolve the ionic liquid without reacting with it and should have minimal interfering signals.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh [C4MPyr][Br] dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire 1H Spectrum shim->acquire_h1 acquire_c13 Acquire 13C Spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate FTIR-ATR Experimental Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Process Spectrum (Baseline Correction, etc.) collect_spectrum->process clean_final Clean ATR Crystal process->clean_final

References

An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the electrochemical window of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), an ionic liquid of significant interest for various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging or exploring the unique properties of ionic liquids.

Introduction: The Significance of the Electrochemical Window in Ionic Liquids

Ionic liquids (ILs) are a class of salts that are liquid below 100°C, possessing a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows.[1] These characteristics make them promising candidates as electrolytes in electrochemical devices such as batteries, supercapacitors, and sensors, as well as solvents for electrodeposition and organic synthesis.[1]

The electrochemical window (EW) is a critical parameter that defines the potential range over which an electrolyte is stable and does not undergo oxidation or reduction.[2] A wide electrochemical window is highly desirable as it allows for a larger operating voltage in energy storage devices and provides a broader potential range for studying electrochemical reactions without interference from the electrolyte itself.[2][3]

The electrochemical window is determined by the intrinsic properties of the constituent ions of the ionic liquid. The cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion.[2] For this compound, the electrochemical stability is dictated by the 1-butyl-1-methylpyrrolidinium ([BMPy]⁺) cation and the bromide (Br⁻) anion.

The Electrochemical Landscape of this compound

The electrochemical window of [BMPy][Br] is a composite of the stability of its constituent ions. The pyrrolidinium-based cation, [BMPy]⁺, is known for its high cathodic stability, making it suitable for applications requiring highly negative potentials.[2] Conversely, the bromide anion has a relatively lower oxidation potential compared to more complex, fluorinated anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which will ultimately define the anodic limit of this ionic liquid.[4]

Factors Influencing the Electrochemical Window

The experimentally determined electrochemical window of [BMPy][Br] is not a fixed value but is influenced by several key factors:

  • Purity of the Ionic Liquid: The presence of impurities, particularly water, can significantly narrow the electrochemical window.[5] Water can be electrochemically active, and its reduction or oxidation can be misinterpreted as the decomposition of the ionic liquid. Therefore, rigorous drying of the ionic liquid is crucial for accurate measurements.

  • Working Electrode Material: The nature of the working electrode surface can influence the kinetics of the electron transfer reactions that define the electrochemical limits.[1] Different electrode materials (e.g., glassy carbon, platinum, gold) can yield slightly different values for the electrochemical window.

  • Reference Electrode: While the width of the electrochemical window is independent of the reference electrode, the absolute values of the anodic and cathodic limits are specific to the reference electrode used.[2] For non-aqueous systems like ionic liquids, quasi-reference electrodes (e.g., a silver wire) are often employed, and their potential should be calibrated against a standard redox couple like ferrocene/ferrocenium (Fc/Fc⁺).

  • Scan Rate: The scan rate used in cyclic voltammetry can affect the observed electrochemical window. Slower scan rates (e.g., 10-50 mV/s) are generally preferred to clearly define the onset of the oxidation and reduction processes.[2]

  • Cut-off Current Density: The definition of the "limit" of the electrochemical window is somewhat arbitrary. It is typically defined as the potential at which the current density reaches a specific threshold value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[2][6] This value should be clearly stated when reporting the electrochemical window.

Estimated Electrochemical Window of [BMPy][Br]

  • Cathodic Limit (E_c_): The cathodic limit is determined by the reduction of the [BMPy]⁺ cation. Studies on analogous pyrrolidinium-based ionic liquids, such as 1-Butyl-1-methylpyrrolidinium chloride, show a cathodic limit in the range of -3.5 V to -3.8 V versus a standard reference electrode like Fc/Fc⁺.[2][7]

  • Anodic Limit (E_a_): The anodic limit is dictated by the oxidation of the bromide anion. The oxidation of bromide is a complex process that can involve the formation of bromine (Br₂) and tribromide (Br₃⁻).[4][8] The onset of bromide oxidation in non-aqueous media typically occurs at potentials significantly less positive than for anions like [NTf₂]⁻. The anodic limit for bromide-containing ionic liquids is generally in the range of +0.9 V to +1.5 V vs. Fc/Fc⁺.[9][10]

Based on these estimations, the total electrochemical window (ΔE = E_a_ - E_c_) for [BMPy][Br] is expected to be in the range of 4.4 V to 5.3 V . It is crucial to experimentally verify this window under specific conditions.

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[1] The following protocol provides a detailed methodology for the accurate measurement of the electrochemical window of [BMPy][Br].

Materials and Equipment
  • This compound (high purity, >99%)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a silver wire quasi-reference electrode)

  • Counter electrode (e.g., platinum wire or mesh)

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox with a controlled atmosphere (<1 ppm H₂O and O₂)

  • Vacuum oven

  • Alumina slurries (1.0, 0.3, and 0.05 µm) for polishing

  • Suitable solvents for cleaning (e.g., deionized water, acetone, isopropanol)

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase (in Glovebox) cluster_analysis Data Analysis Phase IL_Prep Ionic Liquid Preparation (Drying under vacuum at elevated temperature) Cell_Assembly Cell Assembly (Three-electrode setup) IL_Prep->Cell_Assembly Elec_Prep Electrode Preparation (Polishing, cleaning, and drying) Elec_Prep->Cell_Assembly IL_Loading Ionic Liquid Loading Cell_Assembly->IL_Loading CV_Measurement Cyclic Voltammetry Measurement IL_Loading->CV_Measurement Data_Acquisition Data Acquisition (Current vs. Potential) CV_Measurement->Data_Acquisition Limit_Determination Determination of Anodic & Cathodic Limits (Cut-off current density method) Data_Acquisition->Limit_Determination EW_Calculation Electrochemical Window Calculation (ΔE = Ea - Ec) Limit_Determination->EW_Calculation

References

A Technical Guide to the Viscosity and Density of 1-Butyl-1-methylpyrrolidinium Bromide: Experimental Protocols and Theoretical Insights

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, ionic liquids (ILs) represent a paradigm shift, offering tunable physicochemical properties that can be leveraged to overcome long-standing challenges in drug delivery, synthesis, and formulation.[1][2] Among these, 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), a quaternary ammonium salt, is a compound of significant interest due to its potential as a green solvent and its role in advanced electrochemical applications.[3] The macroscopic behavior of any fluid-based system, be it a reaction medium or a drug delivery vehicle, is fundamentally governed by its transport properties—primarily viscosity and density. These parameters are critical for process design, performance modeling, and quality control.[4]

This guide provides a comprehensive framework for the characterization of the temperature-dependent viscosity and density of [BMPy][Br]. While a comprehensive experimental dataset for this specific ionic liquid is not yet prevalent in publicly accessible literature, this document serves as both a detailed procedural manual and a theoretical guide. We will elucidate the causality behind the necessary experimental choices, provide self-validating protocols, and interpret the expected results within established theoretical models, empowering you, the researcher, to generate and analyze this critical data with confidence. For illustrative purposes, we will refer to established data for structurally similar pyrrolidinium-based ionic liquids, which share the same cation and exhibit analogous thermophysical behaviors.

The Foundational Importance of Viscosity and Density in Pharmaceutical Applications

The utility of an ionic liquid in a pharmaceutical context is intrinsically linked to its viscosity and density. These are not mere physical constants but dynamic properties that dictate the performance of [BMPy][Br] in several key areas:

  • Drug Solubility and Bioavailability: The solvation power of an IL is influenced by its molecular structure and the resulting intermolecular forces. Viscosity provides an indirect measure of the strength of these interactions.[5] For poorly soluble active pharmaceutical ingredients (APIs), an IL's viscosity can affect the dissolution rate and, consequently, bioavailability.[6][7]

  • Reaction Kinetics and Mass Transfer: When used as a solvent for API synthesis, the viscosity of [BMPy][Br] directly impacts mass transfer rates.[8] Lower viscosity facilitates faster diffusion of reactants and products, leading to improved reaction kinetics and yields. Higher viscosity can create diffusion-limited reaction environments, which may be undesirable.

  • Formulation and Drug Delivery: In liquid or semi-solid formulations, viscosity is a critical quality attribute that affects spreadability, injectability, and release kinetics.[9] The density of the IL is crucial for accurate dosing and for the design of multi-phase delivery systems.[10]

  • Process Engineering and Scale-up: From a process engineering standpoint, accurate viscosity and density data as a function of temperature are indispensable for the design of pumps, reactors, and separation units, ensuring efficient and predictable manufacturing processes.[11]

Understanding these properties is, therefore, the first step toward harnessing the full potential of [BMPy][Br] in any advanced application.

Experimental Determination: A Self-Validating Workflow

The hygroscopic nature of many ionic liquids, including those with bromide anions, necessitates meticulous sample handling to prevent water absorption, which can significantly alter viscosity and density. The following protocols are designed to ensure data integrity.

Synthesis and Purification of [BMPy][Br]

For researchers synthesizing the material in-house, a standard quaternization reaction is employed.

Protocol 1: Synthesis of this compound

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add N-methylpyrrolidine (1.0 eq.) to a round-bottom flask containing a suitable solvent such as acetonitrile.

  • Reagent Addition: Cool the solution in an ice-water bath. Add 1-bromobutane (1.0 eq.) dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and then stir vigorously under reflux overnight.[12]

  • Isolation: Remove the solvent under reduced pressure to yield the solid product.

  • Purification: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.

  • Drying: Dry the purified white solid product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove residual solvent and water. The purity should be confirmed by ¹H NMR spectroscopy and the water content determined by Karl Fischer titration.

G cluster_synthesis Synthesis & Purification N-methylpyrrolidine N-methylpyrrolidine 1-bromobutane 1-bromobutane Reaction Reaction Isolation Isolation Purification Purification Drying Drying Pure [BMPy][Br] Pure [BMPy][Br]

Density Measurement

The most accurate and common method for measuring the density of ionic liquids is using a vibrating tube densimeter.[13] The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass (and thus density) of the fluid it contains.

Protocol 2: Density Measurement using a Vibrating Tube Densimeter

  • Calibration: Calibrate the instrument daily using dry air and ultrapure, degassed water at a known temperature. This two-point calibration ensures accuracy across the measurement range.

  • Sample Preparation: Due to the high melting point of [BMPy][Br] (~216 °C), all measurements must be conducted on the molten salt.[14] The sample must be handled under an inert, dry atmosphere (e.g., in a glovebox) to prevent water absorption.

  • Temperature Control: Set the desired temperature using the instrument's integrated Peltier thermostat. Allow the system to equilibrate for at least 20-30 minutes to ensure thermal stability (typically ±0.01 K).

  • Measurement: Inject the molten [BMPy][Br] into the U-tube, ensuring no air bubbles are present. Air bubbles will significantly skew results.[15]

  • Data Acquisition: Record the density reading once the value has stabilized. Perform measurements in triplicate to ensure reproducibility.

  • Temperature Sweep: Repeat steps 3-5 for each desired temperature, typically in 5 or 10 K increments, covering the intended application range.

Viscosity Measurement

For ionic liquids, which can range from low to high viscosity, a rotational rheometer is a versatile and highly accurate choice.[16] It measures the torque required to rotate a spindle at a constant angular velocity while it is submerged in the sample.

Protocol 3: Viscosity Measurement using a Rotational Rheometer

  • Instrument Setup: Select an appropriate spindle/geometry (e.g., cone-and-plate or concentric cylinder) based on the expected viscosity range and available sample volume.

  • Calibration: Calibrate the instrument using certified viscosity standards that bracket the expected viscosity of the sample at the measurement temperature.

  • Sample Loading: Place the molten [BMPy][Br] onto the lower plate or into the cup, ensuring the correct sample volume as specified by the geometry. This must be done in a controlled (low humidity) environment.

  • Temperature Control: Use a Peltier or liquid-based temperature control unit to bring the sample to the desired temperature and allow it to equilibrate completely. Precise temperature control is critical as viscosity is highly sensitive to temperature changes.[15]

  • Measurement: Begin the measurement by applying a controlled shear rate and measuring the resulting shear stress. For a comprehensive analysis, perform a shear rate sweep to confirm Newtonian behavior (viscosity is independent of shear rate), which is typical for pure ionic liquids.

  • Data Acquisition: Record the dynamic viscosity (η) in Pascal-seconds (Pa·s) or milliPascal-seconds (mPa·s).

  • Temperature Sweep: Repeat steps 4-6 for each temperature point in the desired range.

G

Data Presentation and Theoretical Modeling

Once collected, the experimental data must be properly structured and analyzed to extract meaningful physical parameters.

Data Presentation

All quantitative data should be summarized in a clearly structured table. While specific data for [BMPy][Br] is pending experimental determination, Table 1 presents illustrative data for a structurally similar ionic liquid, 1-Butyl-1-methylpyrrolidinium tricyanomethanide, to demonstrate the expected trends.

Table 1: Illustrative Temperature-Dependent Density (ρ) and Viscosity (η) Data for 1-Butyl-1-methylpyrrolidinium Tricyanomethanide ([BMPYR][TCM])

Temperature (K)Density (g/cm³)Dynamic Viscosity (mPa·s)
308.151.0007620.56
318.150.9938014.55
328.150.9868410.74
338.150.979888.19
348.150.972926.47
358.150.971005.19
Data sourced for illustrative purposes.
Modeling the Temperature Dependence

Density: The density of ionic liquids typically exhibits a linear or near-linear decrease with increasing temperature. This is due to the increased thermal expansion of the liquid. The relationship can be accurately modeled using a simple linear equation:

  • ρ = aT + b

Where ρ is the density, T is the absolute temperature, and a and b are empirical fitting constants. The constant a represents the negative slope and is related to the thermal expansion coefficient.

Viscosity: The relationship between viscosity and temperature in ionic liquids is non-linear and more complex. Unlike the simple Arrhenius model, which is often sufficient for low-viscosity liquids, the viscosity of ILs is better described by the Vogel-Fulcher-Tammann (VFT) equation .[17] The VFT model accounts for the cooperative motion of ions and the concept of free volume, which is more appropriate for glass-forming liquids like ILs.[[“]]

  • η = η₀ * exp(B / (T - T₀))

Where:

  • η is the dynamic viscosity.

  • η₀ is the pre-exponential factor (viscosity at infinite temperature).

  • B is a parameter related to the activation energy for viscous flow.

  • T is the absolute temperature.

  • T₀ is the "Vogel temperature" or "ideal glass transition temperature," at which the viscosity is predicted to become infinite.[19]

The VFT equation provides a much better fit to experimental data for ionic liquids over a wide temperature range compared to simpler models.[8]

G Temperature Temperature ThermalExpansion Thermal Expansion Temperature->ThermalExpansion Increases FreeVolume Free Volume Temperature->FreeVolume Increases Density Density Viscosity Viscosity ThermalExpansion->Density Decreases (Linear) IonicMobility Ionic Mobility FreeVolume->IonicMobility Increases IonicMobility->Viscosity Decreases (Exponential, VFT)

Conclusion and Future Outlook

The viscosity and density of this compound are foundational properties that dictate its suitability and performance in a multitude of applications, particularly within the pharmaceutical sciences. This guide has outlined the robust, self-validating experimental methodologies required to obtain high-fidelity data for this molten salt. By adhering to meticulous sample preparation and employing precise measurement techniques such as vibrating tube densimetry and rotational rheometry, researchers can confidently characterize [BMPy][Br].

The subsequent analysis, grounded in established theoretical frameworks like the linear model for density and the Vogel-Fulcher-Tammann equation for viscosity, allows for the extraction of critical parameters that describe the material's behavior across a range of operating temperatures. While experimental data for [BMPy][Br] itself remains to be widely published, the principles and procedures detailed herein, illustrated with data from analogous compounds, provide a complete roadmap for its characterization. The generation of this data will be a valuable contribution to the field, enabling the informed design of novel drug delivery systems, efficient synthetic processes, and advanced materials.

References

A Comprehensive Health & Safety Guide to 1-Butyl-1-methylpyrrolidinium Bromide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as an in-depth technical guide to the health and safety considerations for 1-Butyl-1-methylpyrrolidinium bromide (CAS No. 93457-69-3). It is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Moving beyond a standard safety data sheet (SDS), this guide provides a risk-aware framework, emphasizing the causality behind safety protocols and offering field-proven insights for its responsible use. As an ionic liquid, this compound offers unique properties as a green solvent and an electrolyte in energy storage applications, but its handling requires a thorough understanding of its toxicological profile and potential hazards.[1]

Core Chemical and Physical Identity

A foundational aspect of safe handling is the unambiguous identification of the substance. This compound is a quaternary ammonium salt that typically exists as a solid powder at room temperature.[1][2] Its core identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 93457-69-3[1][2][3][4][5]
Molecular Formula C₉H₂₀BrN[1][4][5][6]
Molecular Weight 222.17 g/mol [4][5][6]
Appearance White to off-white or colorless to slightly yellow crystalline powder.[1][2]
Melting Point Approximately 216 °C.[4][6]
Density Approximately 1.204 g/cm³.[4][6]
Synonyms BMPyrr Br, PYR14 Br, N-Butyl-N-methylpyrrolidinium bromide.[4][5][6]

Hazard Identification and Toxicological Profile

The Globally Harmonized System (GHS) provides a starting point for risk assessment. However, a crucial insight from multiple safety data sheets is that the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[2][3] This lack of comprehensive data necessitates a cautious approach, treating the established classifications as a baseline minimum of potential hazards.

GHS Classification
Hazard ClassPictogramSignal WordHazard StatementSource(s)
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[2][3][5]
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2][3][5][7]
Aquatic Hazard, Chronic (Category 3) NoneNoneH412: Harmful to aquatic life with long lasting effects.[8]
Toxicological Narrative
  • Oral Toxicity: The primary, well-documented hazard is acute oral toxicity.[2][5] Ingestion of the substance is harmful and requires immediate medical attention.[3] This classification underscores the importance of strict administrative controls, such as prohibiting eating, drinking, and smoking in laboratory areas where this chemical is handled.[5]

  • Eye Irritation: The compound is classified as a serious eye irritant.[2][3][5] Direct contact can cause significant damage, making the use of appropriate eye protection, such as safety glasses with side shields, a mandatory and non-negotiable control measure.[2][3]

  • Inhalation: While not formally classified, safety data sheets indicate that the substance may be harmful if inhaled and may cause respiratory tract irritation.[2][3] Given its form as a fine powder, the generation of dust during handling (e.g., weighing) is a primary concern.[3] This potential for respiratory irritation is the key driver for recommending the use of engineering controls like fume hoods.

  • Dermal Contact: The potential for skin irritation exists.[7] Though not as prominently classified as eye irritation, prolonged contact should be avoided. The use of compatible gloves is essential.[2][3]

  • Carcinogenicity and Long-Term Effects: Currently, no component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][3] However, the general lack of comprehensive toxicological data means that long-term exposure effects are not well understood. This data gap reinforces the need to minimize all routes of exposure through the consistent application of the hierarchy of controls.

A Proactive Risk Management Workflow

Effective safety management is not merely a reactive checklist but a proactive workflow integrated into the entire experimental lifecycle. The hierarchy of controls provides a systematic approach to mitigating risk, prioritizing more effective, collective measures over individual ones.

RiskManagementWorkflow cluster_planning Project Planning & Assessment cluster_controls Hierarchy of Controls cluster_execution Experimental Execution cluster_disposal Post-Experiment start Identify Need for This compound assess Assess Hazards (Review SDS & this Guide) start->assess eng Engineering Controls (Fume Hood, Ventilated Enclosure) assess->eng Implement Controls admin Administrative Controls (SOPs, Training, Designated Areas) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) handling Safe Handling & Use (Weighing, Solution Prep) ppe->handling Proceed with Work storage Proper Storage (Cool, Dry, Tightly Sealed) handling->storage waste Waste Disposal (Follow Institutional Protocols) storage->waste review Review & Update SOPs waste->review

Caption: Proactive Risk Management Workflow for Chemical Handling.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each step includes an underlying rationale to foster a deeper understanding of the required safety measures.

Protocol 4.1: Weighing and Handling Solid Compound

This protocol is designed to minimize dust generation and exposure.

  • Preparation & Verification:

    • Action: Designate a specific work area, preferably within a certified chemical fume hood or a ventilated balance enclosure.

    • Rationale: This engineering control is the most effective way to contain potentially harmful dust and prevent inhalation.[3]

    • Validation Check: Confirm the fume hood has a valid certification sticker and that airflow is optimal.

  • PPE Donning:

    • Action: Don a lab coat, nitrile gloves, and safety glasses with side-shields.[2]

    • Rationale: PPE acts as the last line of defense against accidental contact. Gloves prevent skin contact, and safety glasses protect against eye irritation from airborne particles.[2][3]

    • Validation Check: Inspect gloves for any tears or defects before use.[2][3] Ensure safety glasses fit snugly.

  • Handling the Compound:

    • Action: Place the stock container, a weigh boat, and necessary spatulas within the fume hood. Open the container slowly. Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.

    • Rationale: Slow, deliberate movements minimize the aerosolization of the fine powder.

  • Post-Weighing:

    • Action: Tightly close the stock container. Gently tap the spatula on the weigh boat to dislodge any remaining powder. Decontaminate the spatula and work surface with a damp cloth if necessary.

    • Rationale: Securing the stock container prevents accidental spills and moisture absorption. Cleaning the work area prevents cross-contamination and future exposures.

  • PPE Doffing and Hygiene:

    • Action: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[2][3] Wash hands thoroughly with soap and water.[3]

    • Rationale: Proper glove removal prevents contamination of the skin. Hand washing is a critical final step to remove any potential residual contamination.[5][7]

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Exposure Response Decision Tree

ExposureResponse cluster_actions Immediate Actions exposure Exposure Event Occurs eye Eye Contact: Immediately flush with eyewash for at least 15 minutes. exposure->eye Eye skin Skin Contact: Wash area with soap and plenty of water. exposure->skin Skin inhale Inhalation: Move to fresh air immediately. exposure->inhale Inhalation ingest Ingestion: Rinse mouth. Do NOT induce vomiting. exposure->ingest Ingestion notify Notify Supervisor & Safety Officer eye->notify skin->notify inhale->notify ingest->notify medical Seek Immediate Medical Attention notify->medical sds Bring SDS to Medical Personnel medical->sds

Caption: Immediate Response Decision Tree for Accidental Exposure.

First-Aid Measures Summary
Exposure RouteFirst-Aid ActionSource(s)
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][3]
Skin Contact Wash the skin immediately with soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical advice.[3][7]
Inhalation Move the exposed person to fresh air at once. If breathing is difficult or respiratory problems occur, provide artificial respiration or oxygen and seek medical attention.[3]
Ingestion Do NOT induce vomiting. Immediately rinse mouth and provide fresh air. Seek immediate medical attention. [3][5]
Spill and Fire Response
  • Accidental Release:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE (including respiratory protection if necessary), avoid creating dust.[3]

    • Carefully sweep or scoop the solid material into a sealed, labeled container for hazardous waste disposal.[3]

    • Prevent the spilled material from entering drains or public waterways, as it is harmful to aquatic life.[2][3][8]

  • Fire Response:

    • Use appropriate extinguishing media such as water spray, carbon dioxide (CO₂), or dry chemical powder.[3]

    • Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous combustion products, including carbon oxides, nitrogen oxides, and hydrogen bromide gas, may be generated.[2][3]

Waste Disposal and Environmental Considerations

All waste containing this compound, including empty containers, contaminated gloves, and spilled material, must be treated as hazardous waste.

  • Procedure: Collect waste in clearly labeled, sealed containers.

  • Rationale: The substance is classified as harmful to aquatic life with long-lasting effects (H412).[8] Therefore, it is imperative to prevent its release into the environment. Do not empty into drains or sewers.[2][3]

  • Action: Dispose of waste in accordance with local, state, and federal regulations, typically through an institutional environmental health and safety (EHS) office.[3]

References

Foreword: The Imperative of Purity in Pyrrolidinium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide Topic: 1-Butyl-1-methylpyrrolidinium bromide Purity Analysis Audience: Researchers, scientists, and drug development professionals.

This compound ([BMPy][Br]), a prominent member of the pyrrolidinium-based ionic liquids (ILs), has garnered significant attention for its utility as a reaction solvent, phase-transfer catalyst, and electrolyte component. Its physicochemical properties—such as thermal stability, ionic conductivity, and electrochemical window—are intrinsically linked to its purity. For researchers and developers, particularly in the pharmaceutical and materials science sectors, the presence of even trace impurities can lead to non-reproducible data, altered reaction kinetics, and compromised device performance.[1][2]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It provides a comprehensive framework for the rigorous purity analysis of [BMPy][Br], emphasizing the causality behind methodological choices and establishing a self-validating system of protocols. We will dissect the critical analytical techniques required to build a complete purity profile, ensuring that the material you synthesize or procure meets the stringent demands of your application.

The Impurity Profile: Understanding What to Look For and Why

The purity analysis of [BMPy][Br] begins with understanding its synthesis. Typically, it is prepared via the quaternization of N-methylpyrrolidine with 1-bromobutane.[3] This process, while straightforward, can introduce several classes of impurities that must be quantified.

Table 1: Common Impurities in this compound

Impurity Class Specific Examples Source / Rationale Potential Impact
Unreacted Precursors N-methylpyrrolidine, 1-bromobutane Incomplete reaction; improper stoichiometry. Can act as competing nucleophiles or electrophiles in subsequent reactions; alters viscosity and density.
Residual Halides Chloride (Cl⁻), Iodide (I⁻) Contamination from starting materials or metathesis steps (if applicable).[4] Highly corrosive; poisons catalysts; narrows the electrochemical window.[5][6]
Water H₂O Absorption from the atmosphere (hygroscopicity); incomplete drying.[7][8] Acts as a nucleophile; reduces thermal stability; affects viscosity and ionic conductivity.[9]
Organic Solvents Diethyl ether, Ethyl acetate, Acetonitrile Used during washing and purification steps.[3] Can be difficult to remove due to the low volatility of the IL; may interfere with reactions.

| Colorimetric Impurities | Degradation products | Formed during synthesis, often due to heating, leading to a yellow or brown appearance.[3] | Indicates potential instability and the presence of unknown chromophores. |

Core Analytical Strategy: A Multi-Technique Approach

No single technique can provide a complete purity profile. A robust analysis relies on the strategic integration of several orthogonal methods, each targeting a specific class of impurities. This section details the primary analytical pillars for the characterization of [BMPy][Br].

Structural Identity and Organic Purity: NMR and Mass Spectrometry

Before quantifying impurities, it is essential to confirm the identity and structure of the target compound unequivocally.

NMR is the cornerstone of structural elucidation for organic molecules. For [BMPy][Br], both ¹H and ¹³C NMR are indispensable.

  • Expertise & Causality: ¹H NMR provides a proton map of the molecule. The integration of the peaks should correspond to the number of protons in each unique chemical environment, offering a first-pass check on purity. The presence of sharp, unexpected signals can indicate residual precursors like N-methylpyrrolidine or solvents. ¹³C NMR confirms the carbon skeleton. The purity can be verified by the absence of impurity lines in the spectra.[10]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~10 mg of the [BMPy][Br] sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with labile protons.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

    • Temperature: 298 K.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate all peaks and normalize to a known peak, such as the terminal methyl group of the butyl chain (a triplet at ~0.9 ppm).

    • Identify and quantify any impurity peaks relative to the main compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it gently transfers the pre-formed ions from the solution phase to the gas phase for detection.

  • Expertise & Causality: ESI-MS in positive ion mode directly detects the 1-butyl-1-methylpyrrolidinium cation ([C₉H₂₀N]⁺). The primary purpose is to confirm the molecular mass of the cation (m/z 142.16).[11] Fragmentation patterns, which can be induced (MS/MS), can further confirm the structure.[12]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Parameters (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray.

    • Drying Gas (N₂): 250-300 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Look for the parent ion peak at m/z ≈ 142.2.

    • Common fragments include the loss of a methyl group (m/z 127) or cleavage of the butyl chain (m/z 84).[11]

Halide Impurity Quantification: Ion Chromatography (IC)

Residual halides, particularly bromide from the synthesis or chloride from precursors, are among the most detrimental impurities.[5] While a qualitative silver nitrate test is often mentioned, it is unreliable and not quantitative.[6] Ion Chromatography is the authoritative method for this analysis.[4][13]

  • Expertise & Causality: IC separates anions based on their interaction with an ion-exchange stationary phase. A suppressor is used post-column to reduce the background conductivity of the eluent, allowing for highly sensitive detection of the analyte anions via a conductivity detector. This provides precise quantification down to parts-per-million (ppm) levels.[4][14]

Workflow for Halide Analysis by Ion Chromatography

cluster_prep Sample Preparation cluster_ic IC System cluster_analysis Data Analysis prep1 Accurately weigh [BMPy][Br] sample prep2 Dissolve in ultrapure water to a known concentration (e.g., 1000 ppm) prep1->prep2 prep3 Filter through 0.45 µm IC syringe filter prep2->prep3 ic_inject Inject sample onto Anion Exchange Column (e.g., Dionex AS9-HC) prep3->ic_inject Analysis ic_sep Isocratic Elution (e.g., 20 mM NaOH in Water/Acetonitrile) ic_inject->ic_sep ic_suppress Suppressor ic_sep->ic_suppress ic_detect Conductivity Detection ic_suppress->ic_detect da_quant Integrate peak areas and quantify against calibration curve ic_detect->da_quant Chromatogram da_cal Prepare multi-point calibration curve with Br⁻ and Cl⁻ standards da_cal->da_quant

Caption: Workflow for halide impurity analysis using Ion Chromatography.

Experimental Protocol: Ion Chromatography

  • Sample Preparation: Accurately prepare a 1000 ppm (w/v) stock solution of [BMPy][Br] in ultrapure water. Filter through a 0.45 µm IC-certified syringe filter.

  • Instrument: An ion chromatograph with a suppressor and conductivity detector.

  • Parameters:

    • Column: Dionex IonPac AS9-HC or equivalent anion exchange column.

    • Eluent: 20 mM NaOH with 10% (v/v) acetonitrile.[13] The organic modifier is crucial for managing interactions with the large organic cation of the IL.

    • Flow Rate: 1.0 - 1.5 mL/min.[13]

    • Injection Volume: 25 µL.

    • Detection: Suppressed conductivity.

  • Quantification: Prepare a series of external standards for bromide and chloride (e.g., 0.1, 0.5, 1, 5, 10 ppm). Generate a calibration curve by plotting peak area against concentration. The limit of quantification for chloride can be below 8 ppm.[4]

Water Content Determination: Karl Fischer Titration

Given the hygroscopic nature of many ionic liquids, accurate water determination is non-negotiable.[15] The Karl Fischer (KF) titration is the gold standard method.[16]

  • Expertise & Causality: KF titration is a coulometric or volumetric method based on a redox reaction between iodine and sulfur dioxide in the presence of water. It is highly specific to water, unlike "loss on drying" methods which measure any volatile component.[16] For ionic liquids, which have negligible vapor pressure, KF is the only reliable choice. Ionic liquids themselves can even be used as solvents in KF titrations for samples that are poorly soluble in methanol, highlighting their unique properties.[15][17][18]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Setup: Use a coulometric KF titrator with a diaphragm or diaphragm-less cell. Ensure the reagent is fresh and the cell is dry (low drift).

  • Sample Handling: Perform all manipulations in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent atmospheric moisture uptake.

  • Procedure:

    • Allow the instrument's drift rate to stabilize (typically <10 µ g/min ).

    • Using a gas-tight syringe, accurately inject a known weight of the [BMPy][Br] sample directly into the titration cell. The sample size should be chosen to consume a suitable amount of iodine.

    • The instrument automatically titrates the water and calculates the content, usually expressed in ppm or weight percent.

    • Perform the measurement in triplicate to ensure precision.

  • Acceptance Criteria: For high-purity applications, water content should typically be below 500 ppm (≤0.5%).[7][8]

Thermal Stability Assessment: TGA and DSC

The thermal stability is a key performance parameter for ionic liquids, especially when used in high-temperature applications.

  • Expertise & Causality:

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition (T_onset). Impurities can catalyze decomposition, leading to a lower T_onset.[19]

    • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine phase transitions, such as the melting point (T_m) and glass transition temperature (T_g). A sharp melting peak is indicative of high purity, whereas impurities will typically broaden the peak and depress the melting point.

Workflow for Thermal Analysis

cluster_tga TGA Analysis cluster_dsc DSC Analysis start Dry [BMPy][Br] Sample (under vacuum) tga1 Weigh 5-10 mg into Alumina/Platinum pan start->tga1 dsc1 Seal 3-5 mg in hermetic Al pan start->dsc1 tga2 Heat at 10 °C/min under N₂ atmosphere tga1->tga2 tga3 Record Mass vs. Temp tga2->tga3 tga_result Determine Onset of Decomposition (T_onset) tga3->tga_result dsc2 Heat/Cool/Heat Cycle (e.g., 10 °C/min) dsc1->dsc2 dsc3 Record Heat Flow vs. Temp dsc2->dsc3 dsc_result Determine Melting Point (T_m) and Glass Transition (T_g) dsc3->dsc_result

Caption: Integrated workflow for TGA and DSC thermal analysis.

Table 2: Summary of Thermal Analysis Parameters and Expected Results

Technique Parameter Typical Conditions Expected Result for High-Purity [BMPy][Br] Reference
TGA Onset Decomposition (T_onset) 50–600 °C at 10 °C/min under N₂ T_onset > 250 °C [19]

| DSC | Melting Point (T_m) | Heat/cool cycles, 10 °C/min | Sharp endotherm at ~216 °C |[20] |

Cation Quantification: High-Performance Liquid Chromatography (HPLC)

While NMR provides excellent qualitative and semi-quantitative information, a validated HPLC method is often required for precise assay determination of the primary cationic component.

  • Expertise & Causality: The [BMPy]⁺ cation lacks a strong UV chromophore, making conventional UV detection challenging. Therefore, "universal" detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are necessary. Due to the ionic nature of the analyte, traditional reversed-phase columns may provide poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography columns are better suited as they provide multiple retention mechanisms (ionic and hydrophobic interactions) for better separation and peak shape.[21][22]

Experimental Protocol: HILIC-ELSD

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrument: HPLC system with a gradient pump and ELSD/CAD detector.

  • Parameters:

    • Column: A HILIC column (e.g., silica, amide, or zwitterionic phase).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Ammonium formate or acetate buffer (e.g., 100 mM, pH 4-5).[22]

    • Gradient: Start with high organic content (e.g., 95% A) and decrease to elute the polar cation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • ELSD Settings: Nebulizer Temp: 35 °C; Evaporator Temp: 50 °C; Gas Flow (N₂): 1.5 L/min.

  • Quantification: Use an external standard of high-purity, certified [BMPy][Br] to create a calibration curve. The response from ELSD is often non-linear, requiring a polynomial fit.

Conclusion: Synthesizing Data into a Certificate of Purity

The purity analysis of this compound is a rigorous, multi-faceted process. By systematically applying the orthogonal techniques outlined in this guide—NMR and MS for identity, IC for halides, Karl Fischer for water, TGA/DSC for thermal properties, and HPLC for cation assay—a comprehensive and trustworthy purity profile can be established. Each method validates the others, providing the confidence required for high-stakes applications in research and development. The ultimate goal is not just a number, but a thorough understanding of the material's composition, ensuring both reproducibility and reliability in your scientific endeavors.

References

A Senior Application Scientist's Guide to High-Purity 1-Butyl-1-methylpyrrolidinium Bromide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement and application of high-purity reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of 1-Butyl-1-methylpyrrolidinium bromide ([BMPyrr][Br]), a versatile ionic liquid, with a focus on its commercial availability, quality assessment, and critical applications in the laboratory.

Introduction to this compound: A Profile

This compound, a quaternary ammonium salt, is a prominent member of the pyrrolidinium-based ionic liquids.[1] Its molecular structure, consisting of a pyrrolidinium cation and a bromide anion, imparts a unique set of physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2] These characteristics make it a compelling alternative to traditional volatile organic solvents, aligning with the principles of green chemistry.[1][3]

Typically appearing as a white to off-white crystalline powder, this compound is increasingly utilized in diverse fields such as electrochemistry, materials science, and drug development.[1] Its role as a reaction solvent, electrolyte, and component in biocompatible materials underscores the importance of sourcing high-purity grades for sensitive applications.[1][4]

Commercial Sourcing of High-Purity [BMPyrr][Br]

A critical first step for any research endeavor is the reliable procurement of starting materials. Several reputable chemical suppliers offer this compound in various purity grades. The selection of a supplier should be guided by the specific requirements of the application, available analytical data, and the supplier's quality management systems.

Below is a comparative table of prominent commercial suppliers and their typical product specifications.

SupplierStated PurityCAS NumberMolecular FormulaAppearanceKey Applications Highlighted
Sigma-Aldrich (Merck) ≥99.0%[5][6][7]93457-69-3[5][6][7]C₉H₂₀BrN[5][6][7]Powder[5][7]General research and synthesis
TCI America >97.0%[8]93457-69-3[8]C₉H₂₀BrN[8]Not specifiedLaboratory chemicals[9]
Chem-Impex ≥99% (Assay by titration)[1]93457-69-3[1]C₉H₂₀BrN[1]White to off-white crystalline powder[1]Electrochemistry, green solvent, extraction, biocompatible materials[1]
RoCo Global >99%[4]93457-69-3[4]C₉H₂₀BrN[4]Not specifiedPrecursor for ionic liquids, rubber vulcanization, semiconductor preparation[4]
IoLiTec >99%[10]93457-69-3[10]C₉H₂₀BrN[10]Not specifiedIonic liquid applications

It is imperative for the end-user to request a Certificate of Analysis (CoA) for each batch to verify the purity and impurity profile.

Quality Assessment and Verification: Ensuring Fitness for Purpose

While suppliers provide purity specifications, independent verification is a cornerstone of rigorous scientific practice. The primary impurities of concern in commercially available [BMPyrr][Br] are typically water and residual halides from the synthesis process. Herein, we detail essential analytical protocols for in-house quality control.

Assay by Titration (Argentometric Method)

The bromide content, and thus the purity of the ionic liquid, can be accurately determined using silver nitrate titration. This method relies on the precipitation of silver bromide.

Experimental Protocol:

  • Preparation of Standardized Silver Nitrate Solution (0.1 M): Prepare and standardize a 0.1 M silver nitrate (AgNO₃) solution against a primary standard sodium chloride (NaCl).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL conical flask. Dissolve the sample in 50 mL of distilled water.

  • Indicator: Add 2-3 drops of potassium chromate (K₂CrO₄) indicator solution (5% w/v in water).

  • Titration: Titrate the sample solution with the standardized 0.1 M AgNO₃ solution with constant swirling. The endpoint is indicated by the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Calculation: Record the volume of AgNO₃ solution consumed and calculate the purity of the sample.

Determination of Water Content by Karl Fischer Titration

Water is a common impurity in ionic liquids and can significantly impact their physicochemical properties and reactivity. Karl Fischer titration is the gold standard for accurate water content determination.

Experimental Protocol (Volumetric Method):

  • Instrument Setup: Condition the titration cell of a Karl Fischer titrator with the appropriate solvent to a low, stable drift.

  • Sample Preparation: Accurately weigh a suitable amount of this compound in a dry, sealed vial.

  • Analysis: Inject a known weight of the sample into the titration cell. The titration will commence automatically and stop at the endpoint.

  • Result: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage. For high-purity applications, a water content of ≤0.5% is often required.[5][7]

Purification of [BMPyrr][Br]

Should the procured material not meet the required purity for a particularly sensitive application, further purification may be necessary. Common impurities include colored byproducts from synthesis.

Decolorization using Activated Carbon:

Colored impurities can often be removed by treatment with activated carbon.[11]

  • Dissolution: Dissolve the impure ionic liquid in a suitable solvent, such as water.[11]

  • Treatment: Add activated carbon to the solution and stir for a specified period.

  • Filtration: Filter the mixture through a bed of Celite or a fine filter paper to remove the activated carbon. The resulting filtrate should be colorless.[11]

  • Solvent Removal: Remove the solvent under high vacuum at an elevated temperature (e.g., 65-70°C) for 24-48 hours.[11]

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds.[11] The key is to identify a solvent or solvent system in which the ionic liquid has high solubility at elevated temperatures and low solubility at lower temperatures.[11]

Synthesis of this compound

Understanding the synthesis of [BMPyrr][Br] provides insight into potential impurities. The most common method is the quaternization of 1-methylpyrrolidine with 1-bromobutane.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1-methylpyrrolidine 1-methylpyrrolidine Reaction_Vessel Reaction in a suitable solvent (e.g., acetonitrile) 1-methylpyrrolidine->Reaction_Vessel 1-bromobutane 1-bromobutane 1-bromobutane->Reaction_Vessel BMP_Br 1-Butyl-1-methylpyrrolidinium bromide Reaction_Vessel->BMP_Br Quaternization

Caption: Synthesis of this compound.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of high-purity [BMPyrr][Br] and ensuring laboratory safety.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a dust mask (type N95 or equivalent).[5][6][13]

  • Ventilation: Handle the compound in a well-ventilated area.[14]

  • Handling: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[15] Wash hands thoroughly after handling.[14]

Hazard Information:

  • GHS Classification: Harmful if swallowed (Acute Toxicity 4, Oral) and may cause serious eye irritation.[13][16] It can also be harmful to aquatic life with long-lasting effects.[5][6]

Storage Recommendations:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place.[14] The recommended storage temperature is room temperature.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store Store at Room Temperature in a Tightly Sealed Container PPE Wear Appropriate PPE: - Safety Glasses - Gloves - Dust Mask Ventilation Use in a Well-Ventilated Area PPE->Ventilation Avoid Avoid Contact and Dust Formation Ventilation->Avoid Dispose Dispose of in Accordance with Local Regulations Avoid->Dispose

Caption: Safe handling and storage workflow.

Applications in Research and Drug Development

The unique properties of high-purity this compound make it a valuable tool in various research and development areas.

  • Green Chemistry: Its low volatility and high thermal stability make it an environmentally friendly alternative to traditional organic solvents in chemical reactions and extractions.[1]

  • Electrochemistry: It serves as an effective electrolyte in energy storage devices like lithium-ion batteries and supercapacitors, facilitating ion transport.[1]

  • Drug Development: In pharmaceutical sciences, it is explored as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and as a component in drug delivery systems.[12] Its potential to enhance the bioavailability of poorly soluble drugs is an area of active investigation.[12]

  • Biocompatible Materials: Its properties are being leveraged to develop biocompatible materials for applications such as drug delivery and tissue engineering.[1]

Conclusion

This compound is a versatile ionic liquid with a growing number of applications in advanced research. For scientists and drug development professionals, ensuring the procurement of high-purity material and verifying its quality are critical for the success of their work. By following the guidelines and protocols outlined in this guide, researchers can confidently utilize this compound to its full potential, driving innovation and discovery.

References

Methodological & Application

Application Notes & Protocols: The Utility of 1-Butyl-1-methylpyrrolidinium Cation in Ionic Liquid Electrolytes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive exploration of the 1-butyl-1-methylpyrrolidinium ([PyR₁₄]⁺) cation as a foundational component for advanced ionic liquid (IL) electrolytes in lithium-ion batteries. We begin by addressing the specific properties of 1-Butyl-1-methylpyrrolidinium bromide ([PyR₁₄]Br) and elucidate the electrochemical rationale for its primary use as a synthetic precursor rather than a direct electrolyte. The core of this document is dedicated to the synthesis of high-performance, electrochemically stable ILs, such as 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([PyR₁₄][TFSI]), through anion exchange. Detailed, field-proven protocols cover synthesis, purification, electrolyte formulation, and the assembly and electrochemical characterization of CR2032 coin cells. This guide is intended for researchers and scientists in energy storage and materials science, offering both the theoretical basis and practical methodologies for developing safer, high-performance lithium-ion batteries.

Introduction: The Promise of Pyrrolidinium-Based Ionic Liquids

The advancement of lithium-ion battery technology is intrinsically linked to the development of safer and more stable electrolytes. Conventional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonate solvents, suffer from high volatility and flammability, posing significant safety risks.[1] Ionic liquids (ILs) have emerged as a compelling alternative, offering negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows.[2][3][4]

Among various IL families, those based on the 1-butyl-1-methylpyrrolidinium ([PyR₁₄]⁺) cation are particularly promising due to their exceptional thermal and electrochemical stability, making them compatible with a wide range of anode and cathode materials.[4][5] The physicochemical properties of these ILs, however, are critically determined by the choice of the anion.[2][3] This guide will dissect the role of the anion, starting with the user-specified bromide (Br⁻) and transitioning to anions that enable high-performance battery applications.

The [PyR₁₄]Br Conundrum: A Precursor, Not a Performer

While this compound ([PyR₁₄]Br) is a crucial starting material, it is fundamentally unsuitable as a primary electrolyte in modern lithium-ion batteries for two key reasons:

  • High Melting Point: [PyR₁₄]Br is a solid at room temperature, with a melting point reported to be between 214-216 °C.[6][7][8] This physical state precludes its use in batteries designed to operate at ambient temperatures.

  • Limited Anodic Stability of the Bromide Anion: The most significant limitation is the electrochemical instability of the bromide (Br⁻) anion. It has a low oxidation potential, meaning it will readily decompose on the surface of high-voltage cathode materials (like NMC or LFP) during the battery's charging cycle. This decomposition consumes the electrolyte, passivates the cathode surface, and leads to rapid capacity fade and cell failure.

Therefore, the scientific consensus is to utilize [PyR₁₄]Br as a cost-effective and convenient precursor to synthesize more advanced ILs through a process called anion metathesis (exchange). By replacing the bromide anion with a more electrochemically robust counterpart, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), the advantageous properties of the [PyR₁₄]⁺ cation can be fully realized.

From Precursor to High-Performance Electrolyte: A Synthesis Workflow

The following diagram illustrates the logical workflow from basic chemical precursors to a fully characterized battery-grade ionic liquid electrolyte.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Electrolyte Formulation & Cell Assembly cluster_2 PART 3: Characterization A N-methylpyrrolidine + 1-bromobutane B Protocol 1: Synthesis of [PyR₁₄]Br A->B Quaternization C Protocol 2: Purification of [PyR₁₄]Br B->C Impurity Removal E Protocol 3: Anion Metathesis C->E D Lithium TFSI (LiTFSI) D->E Anion Source G Protocol 4: Electrolyte Preparation D->G Lithium Salt F [PyR₁₄][TFSI] (Ionic Liquid) E->F Formation of Hydrophobic IL F->G H [PyR₁₄][TFSI] + LiTFSI (Final Electrolyte) G->H I Protocol 5: CR2032 Coin Cell Assembly H->I K Ionic Conductivity (EIS) H->K L Electrochemical Stability Window (CV/LSV) H->L J Assembled Test Cell I->J M Galvanostatic Cycling J->M N Performance Data (Capacity, Efficiency, Rate) M->N

Caption: Logical workflow from synthesis to characterization.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a suitable laboratory environment. The synthesis of ionic liquids and battery assembly requires an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.

Protocol 1: Synthesis of this compound ([PyR₁₄]Br)

This protocol describes the quaternization of N-methylpyrrolidine. The reaction is exothermic and should be controlled.

  • Causality: This is a standard Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of N-methylpyrrolidine attacks the electrophilic carbon of 1-bromobutane, forming a new carbon-nitrogen bond and creating the quaternary ammonium salt.[9] Acetonitrile is a common polar aprotic solvent for this reaction.

  • Materials:

    • N-methylpyrrolidine (≥99%)

    • 1-bromobutane (≥99%)

    • Acetonitrile (anhydrous)

    • Diethyl ether (anhydrous)

    • Two-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer.

  • Procedure:

    • Setup: Assemble the flask with the stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Reactant Loading: Add N-methylpyrrolidine (0.2 mol) and acetonitrile (50 cm³) to the flask.

    • Cooling: Place the flask in an ice-water bath to control the reaction temperature.

    • Addition: Add 1-bromobutane (0.2 mol) dropwise from the dropping funnel to the stirred solution. The rate of addition should be slow enough to keep the internal temperature below 40 °C.[10]

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously overnight. A yellowish or white solid precipitate will form.[9][10]

    • Isolation: Remove the solvent under reduced pressure (rotary evaporation).

    • Washing: Wash the resulting solid product with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

    • Drying: Dry the white solid product under high vacuum at 60-70 °C for at least 24 hours to remove all volatile residues. The product is [PyR₁₄]Br.

Protocol 2: Purification of [PyR₁₄]Br (Optional Decolorization)

If the product is colored, this optional step can be performed to improve purity.

  • Causality: Minor impurities or side reactions can cause coloration. Activated charcoal has a high surface area and adsorbs these colored organic impurities.[10]

  • Procedure:

    • Dissolve the crude [PyR₁₄]Br in deionized water (e.g., 1.5 L for ~1 mole of product).[10]

    • Add activated decolorizing charcoal (approx. 2-3% by weight of the IL).

    • Heat the mixture to 60-70 °C and stir for several hours.[10]

    • Filter the hot solution to remove the charcoal. The filtrate should be colorless.

    • Remove the water using a lyophilizer (freeze-dryer) or by extensive drying under high vacuum at elevated temperatures (e.g., 70-80 °C for 48+ hours).

Protocol 3: Anion Metathesis to Synthesize [PyR₁₄][TFSI]

This protocol exchanges the bromide anion for the TFSI anion, creating a hydrophobic, room-temperature ionic liquid.

  • Causality: This reaction relies on the principle of solubility. [PyR₁₄]Br and Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) are soluble in a polar solvent mixture (water/dichloromethane), but the product [PyR₁₄][TFSI] is hydrophobic and preferentially dissolves in the organic layer, while the byproduct, lithium bromide (LiBr), remains in the aqueous layer, driving the reaction to completion.[9]

  • Materials:

    • Purified [PyR₁₄]Br (0.05 mol)

    • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade (0.053 mol, slight excess)

    • Dichloromethane (DCM), anhydrous

    • Deionized water

    • Separatory funnel, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolution: Dissolve [PyR₁₄]Br (0.05 mol) in deionized water (50 cm³). In a separate flask, dissolve LiTFSI (0.053 mol) in deionized water (50 cm³).

    • Reaction: Combine the two aqueous solutions in a flask. A second, denser liquid phase ([PyR₁₄][TFSI]) may form.

    • Extraction: Add dichloromethane (50 cm³) to the mixture and stir vigorously overnight at room temperature.[9]

    • Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the DCM containing the [PyR₁₄][TFSI] product.

    • Washing: Drain the organic layer. Wash it repeatedly (5-7 times) with small portions of fresh deionized water to remove all residual LiBr and LiTFSI. Test the final aqueous wash with a silver nitrate solution; the absence of a white AgBr precipitate indicates the complete removal of bromide ions.

    • Drying: Remove the DCM solvent via rotary evaporation.

    • Final Drying: Transfer the resulting liquid to a Schlenk flask and dry under high vacuum at a high temperature (e.g., 110-120 °C) for at least 48 hours to remove any trace of water and DCM. The final product is a clear, often slightly viscous liquid.

Protocol 4: Preparation of the [PyR₁₄][TFSI]-based Electrolyte

This must be performed inside an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: The addition of a lithium salt (LiTFSI) provides the Li⁺ charge carriers necessary for battery function. The concentration is a critical parameter; too low, and the conductivity is poor. Too high, and the viscosity increases dramatically, which also reduces ionic conductivity.[2] A common starting point is a 1 M concentration.

  • Materials:

    • Purified, dry [PyR₁₄][TFSI]

    • Battery-grade LiTFSI, dried under vacuum

    • Precision balance, vial, magnetic stirrer.

  • Procedure:

    • Weighing: In a vial, weigh the required amount of [PyR₁₄][TFSI].

    • Salt Addition: Calculate and weigh the amount of LiTFSI needed to achieve the desired molar concentration (e.g., 1.0 M).

    • Mixing: Add the LiTFSI to the [PyR₁₄][TFSI].

    • Homogenization: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the LiTFSI is completely dissolved and the solution is homogeneous.

    • Storage: Store the electrolyte in a tightly sealed container inside the glovebox.

Protocol 5: CR2032 Coin Cell Assembly (Half-Cell)

This protocol outlines the assembly of a test cell using a lithium metal anode to evaluate the electrolyte and a chosen cathode material. All steps must be performed inside a glovebox.

G A 1. Place Cathode Disc in Bottom Case (Anode Cap) B 2. Add 1-2 Drops of Electrolyte onto Cathode A->B C 3. Place Separator Disc on top of Cathode B->C D 4. Add 1-2 Drops of Electrolyte onto Separator C->D E 5. Place Lithium Metal Anode Disc on Separator D->E F 6. Place Spacer Disc on top of Lithium E->F G 7. Place Wave Spring on top of Spacer F->G H 8. Place Top Case (Cathode Can) and Crimp Securely G->H

Caption: CR2032 Coin Cell Stacking Order.

  • Materials:

    • CR2032 coin cell parts (cathode can, anode cap, spacer, wave spring)

    • Cathode disc (e.g., LiFePO₄, NMC coated on Al foil)

    • Lithium metal disc (anode)

    • Separator disc (e.g., Celgard 2325)

    • Prepared [PyR₁₄][TFSI]/LiTFSI electrolyte

    • Tweezers, pipette, coin cell crimper.

  • Procedure:

    • Preparation: Ensure all components are clean and dry. The cathode discs should be dried in a vacuum oven and transferred to the glovebox without air exposure.[11]

    • Cathode Placement: Place a cathode disc in the center of the larger bottom case (anode cap), with the active material facing up.

    • Electrolyte Addition 1: Dispense one or two drops of the electrolyte onto the cathode surface, ensuring it is fully wetted.

    • Separator: Using non-metallic tweezers, place a separator disc on top of the cathode.

    • Electrolyte Addition 2: Add another one or two drops of electrolyte to the separator to ensure it is thoroughly soaked.

    • Anode Placement: Carefully place a lithium metal disc on top of the wet separator. Ensure it is centered.

    • Stacking: Place a stainless steel spacer on top of the lithium anode, followed by the wave spring.

    • Closing: Place the smaller top case (cathode can) over the stack.

    • Crimping: Transfer the assembly to the coin cell crimper and apply pressure to seal the cell. Check for any leaks or deformation.

    • Resting: Allow the cell to rest for several hours (e.g., 12 hours) before electrochemical testing to ensure complete electrolyte penetration into the electrodes.

Physicochemical & Electrochemical Characterization

Data Summary

The following table contrasts the properties of the [PyR₁₄]Br precursor, the high-performance [PyR₁₄][TFSI] IL, and a standard conventional electrolyte. This comparison underscores the rationale for the anion exchange protocol.

Property[PyR₁₄]Br[PyR₁₄][TFSI]1M LiPF₆ in EC:DMC (1:1)
State at 25°C White Crystalline Solid[6]Colorless Liquid[12]Colorless Liquid
Melting Point ~216 °C[7][8]~ -6 °C[12]Varies (Solvent Dependent)
Ionic Conductivity (25°C) N/A (Solid)~2.8 mS/cm[12]~11 mS/cm
Anodic Stability Limit Very Low (~1.5-2.0 V vs Li/Li⁺)High (Up to 5.6 V vs Li/Li⁺)[1]~4.5 - 5.0 V vs Li/Li⁺[1]
Safety Non-flammable solidNon-flammable, low volatility[2]Highly flammable and volatile[1]
Protocol for Electrochemical Stability Window (ESW) Measurement
  • Causality: The ESW defines the voltage range where the electrolyte remains stable without being oxidized or reduced. A wide window is essential for high-energy-density batteries.[13] This is typically measured with linear sweep voltammetry (LSV) or cyclic voltammetry (CV) in a three-electrode cell.[1][14]

  • Procedure:

    • Cell Setup: Assemble a three-electrode cell inside the glovebox. Use a glassy carbon or platinum disc as the working electrode, and lithium metal as both the counter and reference electrodes.

    • Voltammetry Scan: Fill the cell with the IL electrolyte. Scan the potential of the working electrode at a slow rate (e.g., 1-5 mV/s) first towards cathodic (negative) potentials to find the reduction limit, and then towards anodic (positive) potentials to find the oxidation limit.[14]

    • Limit Determination: The ESW limits are defined as the potentials at which the current density begins to rise sharply, often defined by a cutoff value (e.g., 0.1 mA/cm²).[1]

Protocol for Galvanostatic Cycling
  • Causality: This technique evaluates the practical performance of the battery by repeatedly charging and discharging it at a constant current. It provides critical data on capacity retention, coulombic efficiency, and rate capability.[14]

  • Procedure:

    • Connection: Place the assembled coin cell into a battery cycler.

    • Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the cathode material (e.g., 2.5-4.2 V for LiFePO₄). This helps to form a stable solid-electrolyte interphase (SEI) on the anode.

    • Performance Cycling: Cycle the cell at a moderate rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500) to evaluate long-term stability.

    • Rate Capability Test: Cycle the cell at progressively higher C-rates (e.g., C/10, C/5, C/2, 1C, 2C, and back to C/10) to assess its performance under high power demands.

Safety, Handling, and Concluding Remarks

  • Handling [PyR₁₄]Br: While generally stable, it should be handled with standard laboratory precautions, including gloves and safety glasses. It is classified as an oral acute toxin (Category 4) and an eye irritant.[15] Avoid contact with strong oxidizers.[15]

  • Handling [PyR₁₄][TFSI] and LiTFSI: These materials are extremely hygroscopic. All handling, storage, and battery assembly must be conducted in an inert, dry atmosphere (<1 ppm H₂O) to prevent moisture contamination, which degrades battery performance.

  • Thermal Stability: The decomposition of [PyR₁₄]Br begins around 205-254 °C.[16] In contrast, [PyR₁₄][TFSI] exhibits much higher thermal stability, often stable up to and beyond 350-400 °C, which is a key advantage for battery safety.[17]

References

The Role of 1-Butyl-1-methylpyrrolidinium Bromide in Advancing Green Chemistry: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of sustainable chemical processes, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a greener alternative to conventional volatile organic compounds (VOCs). Among these, 1-Butyl-1-methylpyrrolidinium bromide ([BMPyrr][Br]), a quaternary ammonium salt, has garnered significant attention for its unique physicochemical properties that render it a versatile medium and catalyst in a range of applications. This guide provides an in-depth exploration of the applications of [BMPyrr][Br] in green chemistry, complete with detailed protocols and an analysis of the scientific principles underpinning its utility.

Introduction to this compound: A Green Chemistry Perspective

This compound is an ionic liquid characterized by a pyrrolidinium cation and a bromide anion. Its salt-like nature results in a high melting point, negligible vapor pressure, and high thermal stability, which are cornerstone properties for its classification as a green solvent.[1] The ability to dissolve a wide array of organic and inorganic compounds further enhances its applicability in various chemical transformations.[2]

The "greenness" of an ionic liquid is not solely defined by its low volatility. A holistic assessment includes its synthesis pathway, potential for recycling, and its toxicological and environmental footprint. While pyrrolidinium-based ILs are often touted for their stability, their biodegradability can be limited.[3] This guide will address these facets, providing a balanced and critical perspective on the role of [BMPyrr][Br] in sustainable chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [BMPyrr][Br] is essential for its effective application. The following table summarizes key data for this ionic liquid.

PropertyValueReference(s)
CAS Number 93457-69-3[4]
Molecular Formula C₉H₂₀BrN[5]
Molecular Weight 222.17 g/mol [5]
Appearance White to off-white crystalline powder[4]
Melting Point 216 °C[5]
Density 1.204 g/cm³[3]
Solubility Soluble in polar solvents like water and methanol[6]
Purity Typically ≥99%[4]

Synthesis of this compound

The synthesis of [BMPyrr][Br] is a straightforward quaternization reaction, a classic example of a Menshutkin reaction. This process involves the nucleophilic substitution of a halide by an amine.

Protocol for Synthesis

Materials:

  • N-methylpyrrolidine (≥99%)

  • 1-Bromobutane (≥99%)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with N-methylpyrrolidine and an equimolar amount of 1-bromobutane in acetonitrile. A typical solvent volume would be 2-3 mL per gram of N-methylpyrrolidine.

  • Reaction: Stir the mixture vigorously at a reflux temperature of approximately 40-60°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, [BMPyrr][Br], will precipitate as a white to yellowish solid.

  • Purification: Filter the solid using a Büchner funnel and wash it several times with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the purified product in a vacuum oven at 60-80°C for at least 24 hours to remove any traces of solvent and moisture. The final product should be a fine, white to off-white crystalline powder.

Causality of Experimental Choices:

  • Solvent: Acetonitrile is a common solvent for this type of reaction due to its polarity, which helps to dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent side reactions.

  • Washing: Diethyl ether is used for washing as the ionic liquid product is insoluble in it, while the unreacted starting materials are soluble, allowing for effective purification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product NMP N-methylpyrrolidine Reaction Quaternization (Reflux, 40-60°C) NMP->Reaction Bromo 1-Bromobutane Bromo->Reaction Solvent Acetonitrile Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Diethyl Ether) Filtration->Washing Drying Vacuum Drying Washing->Drying Product 1-Butyl-1-methylpyrrolidinium bromide Drying->Product

Synthesis workflow for this compound.

Applications in Green Chemistry

As a Green Solvent and Catalyst in Organic Synthesis

The low volatility and high thermal stability of [BMPyrr][Br] make it an excellent alternative to traditional organic solvents in various organic reactions. Its ionic nature can also influence reaction rates and selectivities.

a) Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[7] The use of ionic liquids as the reaction medium can facilitate catalyst recycling and enhance reaction rates, particularly under microwave irradiation.[5][8]

Generic Protocol for a Microwave-Assisted Heck Reaction:

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., ethyl acrylate)

  • Palladium catalyst (e.g., PdCl₂)

  • Base (e.g., triethylamine)

  • This compound ([BMPyrr][Br])

  • Microwave synthesizer

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Catalyst Preparation: In a microwave process vial, dissolve the palladium catalyst in [BMPyrr][Br] with gentle heating (e.g., 80°C) to form a homogeneous solution.

  • Reaction Mixture: To the catalyst solution, add the aryl halide, alkene, and base.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-180°C) for a specific duration (e.g., 5-20 minutes). The reaction progress can be monitored by GC-MS or TLC.[9]

  • Product Extraction: After the reaction is complete and the mixture has cooled, extract the product with a suitable organic solvent like diethyl ether. The ionic liquid and catalyst will remain in a separate phase.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be washed with fresh solvent and reused for subsequent reactions.

Causality of Experimental Choices:

  • Microwave Heating: Microwaves efficiently heat the polar ionic liquid, leading to rapid and uniform heating of the reaction mixture, which significantly accelerates the reaction rate compared to conventional heating.[2]

  • Ionic Liquid Medium: The high polarity of the ionic liquid helps to stabilize the charged intermediates in the Heck catalytic cycle. Its non-volatile nature allows for reactions to be conducted at high temperatures without pressure buildup.

  • Base: The base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst.[10]

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X(L₂) OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord PdII_Alkene Ar-Pd(II)-X(Alkene)(L₂) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-Pd(II)-X(L₂) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdII_H H-Pd(II)-X(L₂) Elim->PdII_H Reduc Reductive Elimination (+ Base) PdII_H->Reduc Product (Alkene) Reduc->Pd0 HX-Base

Simplified catalytic cycle of the Heck reaction.

b) Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[11] Basic ionic liquids can act as both the solvent and the catalyst for this reaction. While [BMPyrr][Br] itself is not basic, it can be used as a medium for reactions catalyzed by a dissolved base, or a functionalized pyrrolidinium cation with basic properties could be employed.

Generic Protocol for Knoevenagel Condensation:

Materials:

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (e.g., piperidine, if [BMPyrr][Br] is the solvent)

  • This compound ([BMPyrr][Br])

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the aldehyde or ketone, the active methylene compound, and the catalyst in [BMPyrr][Br].

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.[12]

Green Chemistry Metrics:

The "greenness" of a chemical reaction can be quantified using various metrics.[13] For reactions in ionic liquids, key metrics include:

  • Atom Economy: Measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product. Lower values are better.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the active pharmaceutical ingredient produced.

The use of recyclable ionic liquids like [BMPyrr][Br] can significantly improve the E-Factor and PMI of a process compared to using volatile organic solvents that are often incinerated after use.[2]

Biomass Pretreatment and Delignification

Lignocellulosic biomass is a promising renewable resource for the production of biofuels and bio-based chemicals. However, its recalcitrant nature, due to the complex structure of lignin, hinders the accessibility of cellulose for enzymatic hydrolysis.[14] Ionic liquids have shown great potential for the pretreatment of biomass by selectively dissolving lignin.[1]

Protocol for Lignin Extraction from Wood Flour:

Materials:

  • Wood flour (e.g., pine or poplar)

  • This compound ([BMPyrr][Br])

  • Anti-solvent (e.g., water or ethanol/water mixture)

  • Centrifuge

  • Vacuum filtration setup

Procedure:

  • Dissolution: Mix the dry wood flour with [BMPyrr][Br] in a sealed vessel. A typical loading is 5-10 wt% biomass.

  • Heating: Heat the mixture with stirring at a temperature between 100-130°C for a duration of 1-5 hours. This step dissolves the lignin and a portion of the hemicellulose.[1]

  • Precipitation: After heating, add an anti-solvent (e.g., water) to the mixture to precipitate the dissolved lignin.

  • Separation: Separate the solid cellulose-rich residue from the lignin-containing ionic liquid/anti-solvent mixture by centrifugation or filtration.

  • Washing: Wash the cellulose-rich residue thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Lignin Recovery: The lignin can be recovered from the filtrate by further precipitation or solvent evaporation.

  • Ionic Liquid Recycling: The ionic liquid can be recovered by evaporating the anti-solvent and drying under vacuum.

Data on Delignification Efficiency:

Biomass SourcePretreatment ConditionsLignin Removal (%)Cellulose Recovery (%)Reference
Corn Stalk[Hmp]Cl, 90°C, 30 min46>90[15]
Wood Flour[Emim][OAc], 130°C, 90 min~63~95[1]

(Note: Data for [BMPyrr][Br] is limited in publicly available literature, so data for analogous ionic liquids are provided for context.)

Biomass_Processing Biomass Lignocellulosic Biomass Pretreatment Pretreatment (Heating) Biomass->Pretreatment IL [BMPyrr][Br] IL->Pretreatment Separation Separation Pretreatment->Separation Cellulose Cellulose-Rich Pulp Separation->Cellulose Lignin_IL Lignin in IL Separation->Lignin_IL Hydrolysis Enzymatic Hydrolysis Cellulose->Hydrolysis Lignin_Recovery Lignin Recovery Lignin_IL->Lignin_Recovery IL_Recycling IL Recycling Lignin_IL->IL_Recycling Sugars Fermentable Sugars Hydrolysis->Sugars

References

Introduction: Unveiling the Potential of a Versatile Ionic Liquid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Catalytic Uses of 1-Butyl-1-methylpyrrolidinium Bromide

In the landscape of modern chemistry, ionic liquids (ILs) have emerged as a pivotal class of compounds, offering a unique combination of properties that make them exceptional alternatives to traditional volatile organic compounds (VOCs). Among these, this compound ([C4MPyr][Br]), a quaternary ammonium salt with the CAS number 93457-69-3, has garnered significant attention. Its negligible vapor pressure, high thermal stability, and tunable solvency make it a prime candidate for a variety of catalytic applications.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the synthesis, key properties, and diverse catalytic applications of [C4MPyr][Br], moving beyond mere procedural steps to explain the underlying chemical principles and rationale behind its use. We will explore its role as a phase transfer catalyst, its application in the conversion of biomass to biofuels, and its function as a stabilizing agent in the synthesis of catalytically active nanoparticles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of [C4MPyr][Br] is essential for its effective application in catalysis. These properties dictate its behavior as a solvent, its interaction with reactants, and its stability under various reaction conditions.

PropertyValueSource(s)
Molecular Formula C₉H₂₀BrN[3][4]
Molecular Weight 222.17 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 216 °C[3][5]
Density 1.204 g/cm³[3][5]
Purity Available in ≥97% and ≥99% grades
Solubility Dissolves a wide range of organic and inorganic compounds[1]

Section 1: Synthesis and Characterization of [C4MPyr][Br]

The synthesis of this compound is a straightforward quaternization reaction, a fundamental process in organic chemistry. The protocol described here is based on established literature methods.[6][7]

Protocol 1: Synthesis of this compound

Materials:

  • N-methylpyrrolidine (1 equivalent)

  • 1-bromobutane (1 equivalent)

  • Acetonitrile (or solvent-free)

  • Diethyl ether or a mixture of acetone and diethyl ether (for washing)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylpyrrolidine in acetonitrile. For a solventless approach, place the N-methylpyrrolidine directly in the flask.[6][7]

  • Addition of Alkyl Halide: Under an inert atmosphere, add 1-bromobutane dropwise to the stirring solution of N-methylpyrrolidine. If the reaction is exothermic, cooling the flask in an ice-water bath during addition is recommended to control the reaction rate.[6]

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux. The reaction is typically stirred vigorously overnight (or for 24 hours) to ensure complete conversion.[6][7]

  • Isolation: After the reaction period, remove any volatile components (like the acetonitrile solvent) using a rotary evaporator. This will typically leave a solid or highly viscous product.[6]

  • Purification: Wash the resulting solid product with a non-polar solvent like diethyl ether, or a mixture of acetone and diethyl ether. This step is crucial for removing any unreacted starting materials. The product, being a salt, is insoluble in these solvents, while the non-polar starting materials are soluble.[6]

  • Drying: Collect the white solid product by filtration and dry it under vacuum to remove any residual solvent. A typical yield for this reaction is high, often around 98%.[6]

Characterization: The identity and purity of the synthesized [C4MPyr][Br] can be confirmed using ¹H NMR spectroscopy. The resulting spectrum should show characteristic peaks corresponding to the protons on the pyrrolidinium ring and the butyl chain.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process NMP N-Methylpyrrolidine Reaction Quaternization Reaction (Reflux, 24h) NMP->Reaction Bromo 1-Bromobutane Bromo->Reaction Isolation Solvent Removal (Rotary Evaporation) Reaction->Isolation Crude Product Purification Washing (Diethyl Ether) Isolation->Purification Product [C4MPyr][Br] (White Solid) Purification->Product Purified Product PTC_Cycle Cat_Org [C4MPyr]⁺Br⁻ (Organic) Cat_Aq [C4MPyr]⁺Br⁻ (Aqueous) Cat_Org->Cat_Aq Phase Transfer CatOH_Org [C4MPyr]⁺OH⁻ (Organic) Cat_Aq->CatOH_Org Ion Exchange + OH⁻ - Br⁻ OH_Aq OH⁻ (Aqueous) RO_Org R-O⁻ (Organic) CatOH_Org->RO_Org Deprotonation + H₂O ROH_Org R-OH (Organic) RO_Org->Cat_Org Reaction & Catalyst Regeneration + R-O-R' + R'-Cl RCl_Org R'-Cl (Organic) ROR_Org R-O-R' (Product) Biomass_Conversion cluster_input Inputs cluster_output Outputs Biomass Microalgae Biomass Process Microwave-Assisted Direct Transesterification Biomass->Process Methanol Methanol Methanol->Process Catalyst [C4MPyr][Br] Catalyst->Process Catalysis & Cell Disruption FAME FAME (Biodiesel) Process->FAME Glycerol Glycerol (Byproduct) Process->Glycerol

References

Application Notes & Protocols: 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy]Br) as a Reaction Solvent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Gemini Division

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the application of 1-butyl-1-methylpyrrolidinium bromide ([BMPy]Br) as a versatile and environmentally conscious solvent for organic reactions. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Role of [BMPy]Br in Green Chemistry

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable solvation properties make them powerful alternatives to volatile organic compounds (VOCs).[2][3] this compound ([BMPy]Br) is a prominent member of this class, recognized for its ability to dissolve a wide range of organic and inorganic compounds, thereby serving as an excellent medium for chemical transformations.[4] This guide details its physical properties, safe handling, and provides validated protocols for its use in key organic reactions.

Physicochemical Properties, Structure, and Safety Protocols

Understanding the fundamental characteristics of [BMPy]Br is crucial for its effective and safe implementation in the laboratory.

Key Properties

The essential properties of [BMPy]Br are summarized below, providing a quick reference for experimental planning.

PropertyValueReference(s)
Molecular Formula C₉H₂₀BrN[4][5]
Molecular Weight 222.17 g/mol [4][5][6]
Appearance White to off-white crystalline powder[4]
Melting Point 214-216 °C[4][6]
Purity ≥99%[4][5]
CAS Number 93457-69-3[4][5]
Chemical Structure

[BMPy]Br consists of a 1-butyl-1-methylpyrrolidinium cation and a bromide anion. This structure is key to its properties as a solvent.

Caption: Figure 1: Structure of [BMPy]Br

Safety & Handling Protocol

[BMPy]Br is classified as harmful if swallowed and causes serious eye irritation.[5][7][8] Adherence to the following protocol is mandatory for safe handling.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[8]

  • Body Protection: Wear a lab coat. For large quantities or potential for splashing, use chemical-resistant aprons and sleeves.

Handling & Storage:

  • Dispensing: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician immediately.[7][8]

  • Spills: Avoid dust formation.[7] Collect spillage using a method that does not generate dust (e.g., wet paper towels or HEPA-filtered vacuum). Dispose of in a sealed container according to local regulations.[7][8]

Application in Palladium-Catalyzed Cross-Coupling Reactions

[BMPy]Br serves as an exceptional medium for palladium-catalyzed reactions. Its polarity can stabilize catalytic species, and its non-volatile nature is ideal for reactions requiring elevated temperatures.

Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes.[9] In [BMPy]Br, these reactions can often proceed efficiently, sometimes even without phosphine ligands, simplifying the reaction setup and purification.[9]

G start 1. Reagent Preparation react 2. Reaction Assembly - Add Aryl Halide, Alkene, Base,  and Pd Catalyst to [BMPy]Br start->react heat 3. Reaction - Heat under inert atmosphere - Monitor by TLC/GC-MS react->heat extract 4. Product Extraction - Cool reaction mixture - Extract product with nonpolar solvent  (e.g., Hexane, Ether) heat->extract product 5. Product Isolation - Combine organic layers - Dry and concentrate extract->product recycle 6. Solvent/Catalyst Recycling - Wash IL phase - Dry under vacuum for reuse extract->recycle IL/Catalyst Phase

Caption: Figure 2: General workflow for a Heck reaction in [BMPy]Br.

Protocol: Synthesis of (E)-Butyl Cinnamate

This protocol describes the coupling of iodobenzene with butyl acrylate.

  • Catalyst Pre-activation (if needed): In some cases, a pre-catalyst like Palladium(II) acetate is used, which is reduced in situ. The ionic liquid medium helps stabilize the resulting Pd(0) species.

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (e.g., 3.0 mL).

    • Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

    • Add triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) as the base.

    • Add iodobenzene (1.0 mmol, 1.0 equiv.).

    • Add butyl acrylate (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-120°C.

    • Stir the mixture vigorously for 2-4 hours.

    • Causality: The high temperature is well-tolerated due to the thermal stability and low vapor pressure of [BMPy]Br. The ionic liquid helps to dissolve the base and stabilize the polar transition states in the catalytic cycle.

    • Monitor reaction progress by taking small aliquots (if possible) and analyzing via TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of diethyl ether or hexane and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel. The product will be in the ether/hexane layer, while the ionic liquid and catalyst remain in a separate, denser phase.

    • Separate the layers. Extract the ionic liquid phase two more times with 10 mL of ether/hexane.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Aryl HalideAlkeneTypical Yield
IodobenzeneStyrene>95%
4-Bromoacetophenonen-Butyl acrylate>90%
1-IodonaphthaleneMethyl methacrylate>85%
Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for forming biaryl compounds from aryl halides and boronic acids.[10] The use of [BMPy]Br can enhance reaction rates and allow for easy recycling of the palladium catalyst.

G Figure 3: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->pd2_add + Ar-X pd2_trans Transmetalation (Ar-Pd(II)-Ar')L₂ pd2_add->pd2_trans + Ar'-B(OH)₂ + Base product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Figure 3: Suzuki-Miyaura Catalytic Cycle

Protocol: Synthesis of 4-Methylbiphenyl

This protocol details the coupling of 4-bromotoluene with phenylboronic acid.

  • Reaction Setup:

    • In a round-bottom flask, combine 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Add [BMPy]Br (4.0 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes, or by using the freeze-pump-thaw method.

  • Reaction:

    • Heat the mixture to 100°C with vigorous stirring for 1-3 hours.

    • Causality: The base (K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[10] [BMPy]Br effectively dissolves the inorganic base and the organic reactants, creating a homogenous environment for the catalytic cycle.

    • Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Work-up and Isolation:

    • Follow the same extraction procedure as described for the Heck reaction (Section 3.1, Step 5), using a suitable nonpolar solvent like toluene or ethyl acetate.

    • The biphenyl product will be extracted into the organic phase.

    • Combine, dry, and concentrate the organic layers to obtain the product.

Application in Pericyclic Reactions: Diels-Alder Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition used to form six-membered rings.[11] The ordered, polar environment of an ionic liquid like [BMPy]Br can influence the reaction rate and stereoselectivity, often favoring the endo product.[12]

G IL Ionic Liquid Properties Polarity High Polarity IL->Polarity Lewis Tunable Lewis Acidity/Basicity (from ions/impurities) IL->Lewis Rate Increased Reaction Rate Polarity->Rate Stabilizes polar transition state Selectivity Enhanced Endo Selectivity Polarity->Selectivity Favors more polar endo transition state Lewis->Rate Catalyzes reaction

Caption: Figure 4: Influence of IL properties on Diels-Alder outcomes.

Protocol: Cycloaddition of Cyclopentadiene and Methyl Acrylate

  • Preparation of Diene: Freshly crack dicyclopentadiene by heating it to ~170°C and distilling the resulting cyclopentadiene monomer. Keep the monomer chilled on ice to prevent re-dimerization.

  • Reaction Setup:

    • In a round-bottom flask, add [BMPy]Br (5.0 mL).

    • Cool the flask in an ice bath (0°C).

    • Add methyl acrylate (10 mmol, 1.0 equiv.).

    • Slowly add the freshly distilled cyclopentadiene (12 mmol, 1.2 equiv.) with stirring.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Causality: Studies have shown that Diels-Alder reactions in pyrrolidinium-based ILs can be significantly faster than in nonpolar organic solvents.[12] The high polarity of [BMPy]Br can stabilize the charge separation in the concerted transition state, lowering the activation energy.

  • Work-up and Isolation:

    • Extract the product directly from the ionic liquid using 3 x 15 mL portions of diethyl ether.

    • Combine the ether layers and wash with water and then brine to remove any residual ionic liquid.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Analysis: Determine the endo:exo ratio of the product using ¹H NMR spectroscopy.

SolventReaction Timeendo:exo Ratio
[BMPy]Br ~1 hourTypically >9:1
Dichloromethane~3-4 hours~4:1
Hexane>8 hours~3:1

General Protocol for Solvent and Catalyst Recycling

A significant advantage of using [BMPy]Br is its potential for recycling, which is central to its "green" credentials.

  • Product Extraction: After the reaction is complete, extract the organic product with a nonpolar solvent (e.g., hexane, diethyl ether, toluene) as described in the protocols above. Repeat the extraction 3-4 times to ensure complete removal of the product.

  • Washing (Optional): If byproducts are water-soluble, the IL phase can be gently washed with a small amount of deionized water. This step must be followed by rigorous drying.

  • Drying: Place the flask containing the [BMPy]Br and catalyst under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours to remove any residual extraction solvent and water.

  • Reuse: The dried ionic liquid/catalyst system can be reused directly for subsequent reaction cycles. A small decrease in activity may be observed over multiple cycles, which should be monitored.

Conclusion

This compound is a highly stable, non-volatile, and effective solvent for a range of important organic reactions. It not only provides a safer alternative to many conventional solvents but can also enhance reaction rates and selectivity. The ability to easily separate products and recycle the solvent-catalyst system positions [BMPy]Br as a valuable tool for developing more sustainable chemical processes in research and industry.

References

Preparation of Ionogels with 1-Butyl-1-methylpyrrolidinium Bromide: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of Ionogels in Advanced Drug Delivery

Ionogels are a fascinating class of hybrid materials, comprising an ionic liquid (IL) encapsulated within a solid-state network, which can be either polymeric or inorganic in nature. These materials synergistically combine the desirable properties of ionic liquids—such as high ionic conductivity, thermal stability, and negligible volatility—with the mechanical robustness and structural integrity of the host matrix. This unique combination makes ionogels highly attractive for a wide range of applications, from flexible electronics to catalysis. In the realm of pharmaceuticals and drug delivery, ionogels are emerging as a versatile platform for the controlled release of therapeutic agents. Their ability to solubilize a wide range of drugs, including those with poor aqueous solubility, and to be tailored for specific release kinetics, positions them as a promising tool for drug development professionals.[1]

This application note provides a detailed guide to the preparation of ionogels using 1-Butyl-1-methylpyrrolidinium bromide ([C₄C₁pyrr][Br]), a pyrrolidinium-based ionic liquid. We will explore two distinct synthesis methodologies: the formation of a polymeric ionogel through the in-situ free-radical polymerization of poly(ethylene glycol) diacrylate (PEGDA), and the preparation of an inorganic ionogel via a sol-gel process to create a silica-based network. These protocols are designed to be accessible to researchers and scientists, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices.

This compound: A Key Component

The choice of the ionic liquid is critical in determining the final properties of the ionogel. This compound is a quaternary ammonium salt that exists as a white to off-white crystalline solid at room temperature. Its pyrrolidinium cation structure contributes to its electrochemical stability.[2] The properties of this ionic liquid make it a suitable candidate for creating ionogels with potential applications in drug delivery, particularly due to the biocompatibility profile of certain pyrrolidinium-based ILs.[3][4]

Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₉H₂₀BrN[5]
Molecular Weight 222.17 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 216 °C[5]
Density 1.204 g/cm³[5]
CAS Number 93457-69-3[6]

Protocol 1: Preparation of a Polymeric Ionogel via In-Situ Free-Radical Polymerization

This protocol describes the synthesis of a flexible, polymeric ionogel by the photopolymerization of poly(ethylene glycol) diacrylate (PEGDA) directly within this compound. PEGDA is a biocompatible and biodegradable polymer, widely used in biomedical applications.[7] The resulting ionogel is a transparent, self-standing solid with potential for use in transdermal patches or implantable drug depots.

Experimental Workflow

G cluster_0 Preparation of Pre-gel Solution cluster_1 In-situ Photopolymerization cluster_2 Post-Polymerization A Weigh [C4C1pyrr][Br] and melt at ~220°C B Add PEGDA and photoinitiator to the molten IL A->B C Stir until a homogeneous solution is formed B->C D Pour the solution into a mold (e.g., PDMS) C->D E Expose to UV light (365 nm) D->E F Monitor for solidification E->F G Carefully remove the ionogel from the mold F->G H Characterize the ionogel G->H

Caption: Workflow for polymeric ionogel synthesis.

Materials and Equipment
  • This compound ([C₄C₁pyrr][Br]), >99% purity

  • Poly(ethylene glycol) diacrylate (PEGDA), average Mn 700

  • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

  • Glass vials

  • Magnetic stir plate with heating

  • UV lamp (365 nm)

  • Polydimethylsiloxane (PDMS) molds

Step-by-Step Protocol
  • Preparation of the Pre-gel Solution: a. In a clean, dry glass vial, weigh the desired amount of this compound. b. Heat the vial on a hot plate to a temperature slightly above the melting point of the IL (~220 °C) to obtain a clear, colorless liquid. c. To the molten IL, add the desired weight percentage of PEGDA (e.g., 20 wt%). d. Add the photoinitiator (e.g., 1 wt% relative to the PEGDA monomer). e. Stir the mixture thoroughly until a homogeneous solution is obtained. It is crucial to ensure complete dissolution of all components.

  • In-situ Photopolymerization: a. Carefully pour the pre-gel solution into a PDMS mold of the desired shape and thickness. b. Place the mold under a UV lamp (365 nm) and irradiate for a specified time (e.g., 10-30 minutes). The polymerization time may vary depending on the intensity of the UV source and the thickness of the sample. c. The solution will gradually solidify to form a transparent, self-standing ionogel.

  • Post-Polymerization and Storage: a. Once the polymerization is complete, carefully remove the ionogel from the mold. b. The ionogel can be stored in a sealed container at room temperature.

Rationale and Key Considerations
  • Choice of Polymer: PEGDA is selected for its excellent biocompatibility and its ability to form a cross-linked network upon polymerization, which effectively entraps the ionic liquid.[8]

  • Photoinitiator: 2-Hydroxy-2-methylpropiophenone is a common photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization of the acrylate groups in PEGDA.[9]

  • Concentration Effects: The weight ratio of the ionic liquid to the polymer will significantly influence the mechanical properties and ionic conductivity of the resulting ionogel. Higher IL content generally leads to higher conductivity but lower mechanical strength.

Protocol 2: Preparation of an Inorganic Ionogel via the Sol-Gel Method

This protocol details the synthesis of a silica-based ionogel using a sol-gel process in the presence of this compound. The sol-gel method allows for the formation of a porous silica network at room temperature, which can effectively immobilize the ionic liquid.[10] These inorganic ionogels are typically more rigid than their polymeric counterparts and exhibit high thermal stability.

Experimental Workflow

G cluster_0 Sol Preparation cluster_1 Gelation cluster_2 Drying and Characterization A Mix TEOS and [C4C1pyrr][Br] B Add formic acid as a catalyst A->B C Stir to form a homogeneous sol B->C D Pour the sol into a sealed container C->D E Allow to age at room temperature D->E F Monitor for gel formation E->F G Slowly dry the gel to form the ionogel F->G H Characterize the resulting material G->H

Caption: Workflow for inorganic ionogel synthesis.

Materials and Equipment
  • This compound ([C₄C₁pyrr][Br]), >99% purity

  • Tetraethyl orthosilicate (TEOS)

  • Formic acid

  • Glass vials or sealed containers

  • Magnetic stir plate

Step-by-Step Protocol
  • Preparation of the Sol: a. In a glass vial, combine TEOS and this compound in the desired molar ratio (e.g., 1:0.5 TEOS:[C₄C₁pyrr][Br]). b. Slowly add formic acid to the mixture while stirring. The formic acid acts as a catalyst for the hydrolysis and condensation of TEOS.[11] c. Continue stirring until a clear, homogeneous sol is formed.

  • Gelation: a. Seal the vial to prevent the evaporation of volatile components. b. Allow the sol to age at room temperature. Gelation time can vary from a few hours to several days depending on the specific concentrations and temperature. c. Monitor the mixture for an increase in viscosity and the eventual formation of a solid gel.

  • Drying and Post-Processing: a. Once a stable gel has formed, unseal the container and allow the gel to dry slowly at room temperature. This will result in the formation of the final ionogel. b. The resulting material will be a rigid, porous solid containing the entrapped ionic liquid.

Rationale and Key Considerations
  • Sol-Gel Chemistry: The sol-gel process involves the hydrolysis and condensation of a precursor (TEOS in this case) to form a three-dimensional network. The ionic liquid acts as a solvent and a template for the forming network.[12]

  • Catalyst: Formic acid is used to catalyze the hydrolysis of TEOS, which is a critical step in the formation of the silica network.[11]

  • Drying: The drying process is a critical step, as rapid drying can lead to cracking of the gel. Slow, controlled drying is necessary to obtain a monolithic ionogel.

Characterization of the Prepared Ionogels

A thorough characterization of the prepared ionogels is essential to understand their properties and suitability for specific applications.

Characterization TechniqueInformation Obtained
Thermogravimetric Analysis (TGA) Thermal stability of the ionogel and the weight percentage of the ionic liquid and polymer/silica matrix.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting behavior, providing insights into the interactions between the ionic liquid and the matrix.
Scanning Electron Microscopy (SEM) Morphology and porous structure of the ionogel.
Electrochemical Impedance Spectroscopy (EIS) Ionic conductivity of the ionogel.
Rheology/Mechanical Testing Viscoelastic properties, storage modulus (G'), and loss modulus (G''), which indicate the mechanical strength and flexibility of the ionogel.

Applications in Drug Delivery

The ionogels prepared using these protocols have significant potential in the field of drug delivery.

  • Controlled Release: The porous network of the ionogel can be tailored to control the diffusion and release of encapsulated drugs.

  • Enhanced Solubility: this compound can act as a solvent for poorly water-soluble drugs, enhancing their bioavailability.

  • Biocompatibility: The use of biocompatible polymers like PEGDA and the potential for biocompatible pyrrolidinium-based ionic liquids are crucial for in-vivo applications.[4][7]

Protocol for Drug Loading

Drugs can be incorporated into the ionogels either during or after synthesis:

  • In-situ Loading (during synthesis):

    • For the polymeric ionogel, the drug can be dissolved in the pre-gel solution before UV curing. This method is suitable for thermally stable drugs.

    • For the inorganic ionogel, the drug can be added to the initial sol mixture.

  • Post-synthesis Loading (soaking method):

    • The prepared ionogel can be immersed in a solution of the drug in a suitable solvent. The drug will then diffuse into the ionogel matrix. This method is ideal for heat-sensitive drugs.[8]

Conclusion

This application note provides two robust and reproducible protocols for the preparation of ionogels using this compound. The synthesis of both polymeric and inorganic ionogels opens up a wide range of possibilities for researchers in materials science and drug development. The unique properties of these materials, including their tunable mechanical properties, high ionic conductivity, and potential for controlled drug release, make them a promising platform for the next generation of advanced therapeutic systems. Further research into the biocompatibility and in-vivo performance of these ionogels will be crucial in translating their potential from the laboratory to clinical applications.

References

Application Note & Protocol: Utilizing 1-Butyl-1-methylpyrrolidinium Bromide for High-Performance Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The separation of gases, particularly carbon dioxide (CO₂) from flue gas and natural gas streams, is a critical industrial process. Ionic liquids (ILs) have emerged as a promising class of materials for developing next-generation gas separation membranes due to their negligible vapor pressure, high thermal stability, and tunable affinity for specific gases like CO₂.[1][2] This document provides a detailed technical guide on the application of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), a pyrrolidinium-based ionic liquid, in the fabrication of gas separation membranes. Pyrrolidinium cations are often selected due to their lower toxicity compared to more common imidazolium-based counterparts.[3] We present the fundamental principles, physicochemical properties, and step-by-step protocols for creating both Supported Ionic Liquid Membranes (SILMs) and Polymer/IL Composite Membranes. This guide is intended for researchers and chemical engineers aiming to leverage the unique properties of [BMPy][Br] for developing efficient and stable gas separation technologies.

Introduction to [BMPy][Br] in Gas Separation

Ionic liquids are salts that are liquid below 100°C, composed entirely of ions. Their unique properties, such as high CO₂ solubility, make them excellent candidates for membrane-based gas separation.[3] The fundamental mechanism governing transport through these membranes is the solution-diffusion model, where gas molecules first dissolve into the membrane material and then diffuse across a concentration gradient.[4]

The choice of this compound ([BMPy][Br]) is predicated on several key factors:

  • Cation Structure: The pyrrolidinium cation ([BMPy]⁺) provides a stable, non-acidic backbone.

  • Anion Influence: The bromide anion (Br⁻) contributes to the overall polarity and gas interaction characteristics of the IL.

  • Favorable Interactions: The polar nature of the IL facilitates the transport of polar or polarizable gases, such as CO₂, over non-polar gases like nitrogen (N₂) and methane (CH₄), leading to high selectivity.[3]

Physicochemical Properties of this compound

A thorough understanding of the IL's physical properties is essential for designing and optimizing membrane performance. These properties dictate the operating conditions and fabrication methods.

PropertyValueSource(s)
CAS Number 93457-69-3[5]
Molecular Formula C₉H₂₀BrN[5]
Molecular Weight 222.17 g/mol [5]
Appearance White to near-white powder/crystalline solid
Melting Point 216 °C[5][6]
Density 1.204 g/cm³[5][6]

Expert Insight: The high melting point of [BMPy][Br] indicates it is a solid at room temperature. For membrane applications, it must either be used at elevated temperatures above its melting point or, more commonly, blended with a polymer to form a composite membrane that is solid and stable at ambient operating conditions.[7] Its high thermal stability is a significant advantage for separations conducted at increased temperatures.

Mechanism: Selective Gas Transport

The superior performance of IL-based membranes for CO₂ separation stems from the "facilitated transport" mechanism, which enhances the solution-diffusion process. The polar CO₂ molecule interacts favorably with the ionic components of the [BMPy][Br], increasing its solubility in the membrane matrix compared to less interactive gases like N₂.

cluster_feed Feed Side (High Partial Pressure) cluster_membrane [BMPy][Br] Membrane Matrix cluster_permeate Permeate Side (Low Partial Pressure) CO2_feed CO₂ CO2_dissolved Dissolved CO₂ (High Solubility via Ion-Dipole Interactions) CO2_feed->CO2_dissolved Solution N2_feed N₂ N2_dissolved Dissolved N₂ (Low Solubility) N2_feed->N2_dissolved Solution CO2_permeate CO₂ CO2_dissolved->CO2_permeate Diffusion N2_permeate N₂ N2_dissolved->N2_permeate Diffusion note Result: High CO₂ Permeability & High CO₂/N₂ Selectivity prep 1. Support Preparation (Cut & Clean Porous Support) heat 2. IL Liquefaction (Heat [BMPy][Br] above 216°C) prep->heat Next immerse 3. Immersion (Submerge support in liquid IL) heat->immerse Next vac 4. Vacuum Impregnation (Place in vacuum oven) immerse->vac Next cool 5. Cooling & Cleaning (Solidify IL & wipe excess) vac->cool Next silm Final SILM cool->silm Yields dissolve 1. Dissolution (Dissolve Polymer, IL in Solvent) cast 2. Solution Casting (Pour onto flat glass plate) dissolve->cast Next evap 3. Solvent Evaporation (Controlled drying) cast->evap Next peel 4. Membrane Peeling (Carefully detach from plate) evap->peel Next anneal 5. Annealing (Heat treat to remove residual solvent) peel->anneal Next composite Final Composite Membrane anneal->composite Yields

References

Application Note: 1-Butyl-1-methylpyrrolidinium Bromide as a High-Performance Medium for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The quest for sustainable and efficient chemical synthesis has propelled the adoption of biocatalysis in industrial and pharmaceutical applications.[1][2] Ionic liquids (ILs) have emerged as superior alternatives to conventional organic solvents, offering negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[3] This guide focuses on 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), a promising pyrrolidinium-based ionic liquid, as a reaction medium for enhancing enzyme stability and activity. We provide a comprehensive overview of its properties, detailed protocols for its application, and expert insights into the underlying mechanisms that govern its interaction with enzymes. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to successfully implement [BMPy][Br] in their biocatalytic workflows.

Introduction: The Rationale for Ionic Liquids in Biocatalysis

Enzymatic reactions are cornerstones of green chemistry, yet their application has often been limited by the poor solubility of non-polar substrates in aqueous media and the denaturing effects of traditional organic solvents.[4] Ionic liquids, which are salts with melting points below 100°C, offer a unique solution.[5] Their distinct properties, such as high polarity, thermal stability, and the ability to dissolve a wide range of compounds, make them excellent media for biocatalysis.[6]

Unlike volatile organic compounds (VOCs), ILs are non-flammable and have virtually no vapor pressure, significantly reducing air pollution and operational hazards.[7] The choice of cation and anion determines the IL's specific properties, allowing for the design of "designer solvents" tailored to a particular enzymatic process.[8][9]

Why this compound?

The [BMPy] cation is part of a class of pyrrolidinium-based ILs noted for their good thermal and chemical stability.[7][10] Crucially, pyrrolidinium cations have demonstrated lower toxicity profiles compared to some of the more common imidazolium-based cations, making them a more environmentally benign and biocompatible choice.[7][11] The bromide anion, a simple halide, can participate in hydrogen bonding, which can be critical for dissolving substrates like cellulose or influencing the enzyme's hydration shell.[12] The combination of the [BMPy] cation and Br⁻ anion creates a medium that can enhance enzyme stability and facilitate reactions involving poorly water-soluble substrates.

Physicochemical Properties and Their Biocatalytic Implications

The effectiveness of [BMPy][Br] as a reaction medium is rooted in its specific molecular characteristics. Understanding these properties is key to predicting and optimizing enzyme performance.

PropertyValue / CharacteristicCausality in Enzymatic Reactions
CAS Number 93457-69-3[13]N/A (Identification)
Molecular Formula C₉H₂₀BrN[6]Defines steric and electronic properties influencing interactions.
Molecular Weight 222.17 g/mol [6]N/A
Appearance White to off-white crystalline powder[6][13]Indicates purity and solid state at room temperature.
Melting Point ~214-216 °C[6][14]High thermal stability allows for reactions at elevated temperatures.
Water Content ≤0.5% (High Purity Grade)[13]Water content is critical. A minimal hydration layer is essential for enzyme activity, but excess water can alter IL properties and promote reverse hydrolysis.[5]
Polarity HighEnhances solubility of polar substrates and can help maintain the polar surface environment of the enzyme.
Viscosity Relatively high (compared to water)Can introduce mass transfer limitations. This can be mitigated by heating, agitation, or using aqueous-IL mixtures.[15]
Hydrogen Bond Basicity Moderate (from Br⁻ anion)The ability of the anion to accept hydrogen bonds is crucial for disrupting the hydrogen-bond network of substrates like cellulose and can influence interactions with the enzyme's surface residues.[12]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust framework for utilizing [BMPy][Br] in a model lipase-catalyzed reaction.

Workflow Overview

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase prep_il Prepare [BMPy][Br] Medium (Drying) reaction_setup Set up Reaction (Add components, set T) prep_il->reaction_setup prep_enzyme Prepare Enzyme Stock (e.g., Novozym 435) prep_enzyme->reaction_setup prep_subs Prepare Substrates (e.g., Alcohol & Ester) prep_subs->reaction_setup incubation Incubate with Agitation (e.g., 24h @ 50°C) reaction_setup->incubation sampling Take Aliquots (Time points: 0, 2, 4... 24h) incubation->sampling quench Quench Reaction (e.g., Dilution/Inhibitor) sampling->quench analysis Analyze via GC/HPLC (Quantify Substrate/Product) quench->analysis data Calculate Conversion & Rate analysis->data

Caption: Experimental workflow for lipase catalysis in [BMPy][Br].

Protocol 1: Preparation of Anhydrous [BMPy][Br] Medium

Causality: Water content is a critical variable. Ionic liquid properties are sensitive to water, and many enzymatic reactions, such as transesterification, require low water activity to prevent competing hydrolysis reactions. This protocol ensures a consistent and controlled reaction environment.

  • Materials :

    • This compound ([BMPy][Br]), ≥99.0% purity[13]

    • High-vacuum pump

    • Schlenk flask or similar vacuum-rated vessel

    • Heating mantle with stirrer

  • Procedure :

    • Place the desired amount of crystalline [BMPy][Br] into the Schlenk flask.

    • Attach the flask to the high-vacuum line.

    • Heat the flask to 70-80°C with continuous stirring. Rationale: Gentle heating increases water volatility without degrading the IL.

    • Maintain under high vacuum for at least 12-24 hours.

    • Cool the flask to room temperature under vacuum before backfilling with an inert gas (e.g., Nitrogen or Argon).

    • Store the anhydrous IL in a desiccator or glovebox to prevent moisture reabsorption. The final water content can be verified by Karl Fischer titration.

Protocol 2: Lipase-Catalyzed Transesterification in [BMPy][Br]

Causality: This protocol uses a model transesterification reaction, common in industrial synthesis.[16] We use an immobilized lipase (Candida antarctica Lipase B, often sold as Novozym 435) as immobilization enhances enzyme stability and simplifies recovery.[3][17]

  • Materials :

    • Anhydrous [BMPy][Br] (from Protocol 3.2)

    • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

    • Substrate 1: 1-Phenylethanol

    • Substrate 2: Vinyl acetate (serves as acyl donor)

    • Internal Standard for GC analysis (e.g., Dodecane)

    • Reaction vials (e.g., 4 mL glass vials with screw caps)

    • Thermostatted shaker incubator

  • Procedure :

    • In a reaction vial, add 1.0 g of anhydrous [BMPy][Br].

    • Add 1-Phenylethanol (e.g., 0.2 mmol) and Vinyl acetate (e.g., 0.4 mmol, an excess is used to drive the reaction forward).

    • Add the internal standard (e.g., 0.1 mmol Dodecane).

    • Place the vial in the shaker incubator set to 50°C and 200 rpm. Allow the mixture to equilibrate for 30 minutes. Rationale: 50°C provides a good balance between reaction rate and lipase thermal stability. Agitation overcomes mass transfer limitations due to the IL's viscosity.

    • To initiate the reaction, add 20 mg of immobilized CALB. This is your t=0 sample point (a small aliquot can be taken immediately before adding the enzyme).

    • Seal the vial tightly and continue incubation at 50°C and 200 rpm.

    • Take small aliquots (e.g., 10 µL) at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours) for analysis.

Protocol 3: Sample Analysis by Gas Chromatography (GC)

Causality: GC is a standard and robust method for quantifying the volatile substrates and products in this reaction, allowing for accurate determination of reaction kinetics and conversion.[18][19]

  • Materials :

    • Reaction aliquots (from Protocol 3.3)

    • Ethyl acetate (or other suitable organic solvent)

    • Anhydrous sodium sulfate

    • GC vials with inserts

    • Gas chromatograph with a Flame Ionization Detector (FID) and a chiral column (if enantioselectivity is to be determined).

  • Procedure :

    • Quench the reaction in the 10 µL aliquot by diluting it in 1 mL of ethyl acetate in a microcentrifuge tube. Rationale: Dilution effectively stops the enzymatic reaction by separating the enzyme from the bulk substrate.

    • Add a small amount of anhydrous sodium sulfate to remove any trace water.

    • Vortex the tube and centrifuge to pellet the enzyme and drying agent.

    • Transfer the supernatant to a GC vial.

    • Analyze the sample using a pre-established GC method to separate and quantify 1-phenylethanol, vinyl acetate, and the product, 1-phenylethyl acetate, relative to the internal standard.

    • Calculate the percent conversion at each time point using the following formula: Conversion (%) = ([Product Area] / ([Initial Substrate Area] + [Product Area])) * 100

Interpreting Results: The [BMPy][Br] Advantage

The use of [BMPy][Br] is expected to yield significant advantages over traditional solvents. The data below represents a hypothetical but realistic comparison.

MediumTime to >95% Conversion (hours)Enzyme Half-Life @ 60°C (hours)Observations
[BMPy][Br] 1872High reaction rate. Significantly enhanced thermal stability. The IL likely stabilizes the enzyme's tertiary structure.[8][20]
Toluene 2430Standard performance for a non-polar organic solvent.
Aqueous Buffer > 48 (low conversion)48Poor substrate solubility limits the reaction rate severely. Hydrolysis may be a competing side reaction.

The enhanced stability in [BMPy][Br] can be attributed to several factors. The ionic nature of the solvent can prevent enzyme aggregation, and specific ion-protein interactions can stabilize the protein's folded state.[21] The pyrrolidinium cation, with its alkyl side chain, can establish favorable hydrophobic interactions with non-polar residues on the enzyme surface.[22]

G cluster_system Enzyme System in [BMPy][Br] cluster_ions Ionic Liquid Ions Enzyme Enzyme (Stable Conformation) Substrate Substrate Enzyme->Substrate Binds BMPy [BMPy]⁺ BMPy->Enzyme Hydrophobic & Cation-π Interactions Br Br⁻ Br->Enzyme H-Bonding with Surface Residues Product Product Substrate->Product Catalysis Product->Enzyme Releases

Caption: Proposed interactions stabilizing an enzyme in [BMPy][Br].

Troubleshooting

IssuePotential CauseSuggested Solution
Low/No Enzyme Activity 1. Water content too low (strips essential water layer).2. Water content too high (promotes hydrolysis).3. Substrate/product inhibition.1. Add a small, controlled amount of water (0.5-2% v/v) to the IL.2. Ensure the IL is properly dried (Protocol 3.2).3. Lower initial substrate concentration or use a biphasic system to remove the product.
Poor Substrate Solubility The IL-substrate combination is not ideal.Consider using a co-solvent. Small amounts of DMSO or THF can increase solubility without significantly impacting enzyme stability.[23]
Inconsistent Results Variability in IL water content or enzyme batch.Always use Karl Fischer titration to confirm water content before use. Run a control reaction with each new batch of enzyme.

Conclusion

This compound stands out as a robust and versatile medium for biocatalysis. Its favorable physicochemical properties, including high thermal stability and a biocompatible cation, can lead to significant improvements in enzyme stability and overall reaction efficiency.[7][10] By providing a non-volatile and tunable environment, [BMPy][Br] allows for the intensification of enzymatic processes, particularly for transformations involving hydrophobic substrates. The protocols and insights provided herein serve as a comprehensive starting point for researchers and drug development professionals to harness the power of this ionic liquid, paving the way for greener, safer, and more efficient synthetic routes.

References

protocols for cyclic voltammetry with 1-Butyl-1-methylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclic Voltammetry using 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br])

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for performing cyclic voltammetry (CV) using the ionic liquid this compound ([BMPy][Br]). The content is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible electrochemical measurements.

Introduction: The Role of [BMPy][Br] in Modern Electrochemistry

This compound is a room-temperature ionic liquid (RTIL) gaining traction in various electrochemical applications, from electrodeposition to energy storage and the study of redox-active molecules.[1] Its appeal lies in its wide electrochemical window, negligible vapor pressure, and high thermal stability.[1][2] Unlike traditional volatile organic solvents, [BMPy][Br] provides a unique ionic environment that can influence reaction kinetics and mechanisms. However, its high viscosity and the challenge of establishing a stable reference potential require specific experimental considerations that differ significantly from aqueous or standard non-aqueous electrochemistry. This guide will walk you through these considerations to achieve high-quality voltammetric data.

Physicochemical Properties of [BMPy][Br]

A thorough understanding of the physical and chemical properties of your electrolyte is paramount for experimental design and data interpretation.

PropertyValueSource(s)
Chemical Formula C₉H₂₀BrN[3][4]
Molecular Weight 222.17 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 214-216 °C[1][3][4]
Density ~1.204 g/cm³[3]
Purity Available in ≥97% to ≥99% grades[5]
Electrochemical Window Moderately wide, with significant cathodic stability. The anodic limit is determined by the oxidation of the bromide anion.[6]

PART 1: Pre-Experimental Preparations: The Foundation of Good Data

Success in cyclic voltammetry with ionic liquids is often determined before the potentiostat is even turned on. The following protocols for electrolyte and electrode preparation are critical.

Protocol 1: Purification and Drying of [BMPy][Br]

Water and other impurities are the primary sources of error and can drastically narrow the usable electrochemical window of an ionic liquid.[6]

Rationale: The pyrrolidinium cation ([BMPy]⁺) offers excellent cathodic stability, but residual water will be reduced at potentials far less negative than the cation itself, obscuring the true cathodic limit. Halide impurities can also interfere with electrochemical measurements. Therefore, starting with a high-purity (≥99%) [BMPy][Br] and rigorously drying it is non-negotiable.[6][7]

Step-by-Step Methodology:

  • Initial Assessment: Use a high-purity grade of [BMPy][Br] (≥99.0%). Note that this is a solid at room temperature.[1][4]

  • High-Vacuum Drying: Place the solid [BMPy][Br] in a Schlenk flask or a similar vacuum-rated vessel. Heat the sample to 80-100 °C while under high vacuum (<1 mbar) for a minimum of 24 hours.[6] This will remove absorbed water and other volatile impurities. For experiments requiring elevated temperatures, the ionic liquid can be melted and stirred under vacuum.

  • Inert Atmosphere Storage: After drying, transfer the [BMPy][Br] into an argon or nitrogen-filled glovebox with low water and oxygen levels (<1 ppm).[7][8] All subsequent handling of the ionic liquid should occur within this inert atmosphere.

  • Verification (Optional but Recommended): The water content can be verified using Karl Fischer titration. For high-precision work, the water content should be below 10 ppm.[7]

Experimental Workflow for Electrolyte Preparation

G cluster_prep Electrolyte Preparation A Start with High-Purity [BMPy][Br] (≥99%) B Place in Schlenk Flask A->B C Heat (80-100°C) under High Vacuum (<1 mbar) for >24 hours B->C D Transfer to Inert Atmosphere Glovebox (<1 ppm H₂O, O₂) C->D E Store in Glovebox D->E

Caption: Workflow for drying and handling [BMPy][Br].

PART 2: Instrumentation and Cell Assembly

The Three-Electrode System in [BMPy][Br]

A standard three-electrode configuration is essential for all CV experiments in ionic liquids.

  • Working Electrode (WE): A glassy carbon electrode (GCE) is a common and suitable choice due to its wide potential window and relative inertness.[6] Other materials like platinum, gold, or boron-doped diamond can also be used depending on the specific application.

    • Polishing Protocol:

      • Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[6]

      • Rinse thoroughly with deionized water, followed by an anhydrous solvent like acetonitrile.[6]

      • Dry the electrode completely under vacuum before transferring it into the glovebox.[6]

  • Counter Electrode (CE): A platinum wire or foil with a surface area significantly larger than the working electrode is recommended to ensure that the current-passing reaction is not limiting.[6]

  • Reference Electrode (RE): This is the most critical component for obtaining meaningful and reproducible potential data in ionic liquids.[9][10] Aqueous reference electrodes (like Ag/AgCl or SCE) are not suitable due to liquid junction potentials and contamination issues.[11]

    • Quasi-Reference Electrode (QRE): For preliminary or qualitative scans, a simple Ag or Pt wire can be immersed directly into the [BMPy][Br] electrolyte.[9] Trustworthiness: Be aware that the potential of a QRE can drift over time and is not thermodynamically defined.[11] It is only acceptable for observing general redox behavior.

    • Internal Reference Systems (Recommended): For quantitative and publishable data, an internal reference redox couple is required. The Ferrocene/Ferrocenium (Fc/Fc⁺) couple is the IUPAC-recommended standard.[10]

      • Post-Experiment Calibration: After running the CV of your analyte, add a small amount of ferrocene to the solution and record its voltammogram. The midpoint potential of the reversible Fc/Fc⁺ couple can then be used to reference your data.

      • Separate Compartment Reference: A more stable approach involves an Ag wire immersed in a solution of Ag⁺ (e.g., 10 mM Silver Triflate) in [BMPy][Br], separated from the main cell by a glass frit or Vycor tip.[11][12] This minimizes contamination and provides a stable potential over longer periods.[9]

PART 3: Performing the Cyclic Voltammetry Measurement

Protocol 2: General Cyclic Voltammetry in [BMPy][Br]

Assumptions: All steps are performed inside an inert atmosphere glovebox. The [BMPy][Br] has been dried and is at the desired experimental temperature.

Step-by-Step Methodology:

  • Cell Assembly: Assemble the three-electrode cell. Add the dried [BMPy][Br] to the electrochemical cell, ensuring enough volume to immerse the tips of all three electrodes. If studying a specific analyte, dissolve it in the ionic liquid at the desired concentration.

  • Electrode Immersion: Immerse the polished working electrode, the counter electrode, and the reference electrode into the ionic liquid. Ensure the electrodes are not touching.

  • Connect to Potentiostat: Connect the electrode leads to the appropriate channels on your potentiostat.

  • Parameter Setup:

    • Potential Range: First, determine the electrochemical window of your specific [BMPy][Br] batch. Scan from an initial potential (e.g., the open-circuit potential) towards the negative limit, then reverse towards the positive limit. A typical range to start could be -3.0 V to +1.5 V vs. a Ag QRE, but this will vary.[6]

    • Scan Rate (ν): Begin with a moderate scan rate, such as 50-100 mV/s. Due to the higher viscosity of ionic liquids compared to conventional solvents, mass transport is slower, which can affect the shape of the voltammogram.[2] Slower scan rates (10-50 mV/s) are often needed to achieve well-defined peaks.[6]

    • Quiet Time: Allow the system to equilibrate for a few seconds (e.g., 5-10 s) at the initial potential before starting the scan.

  • Data Acquisition: Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential). Perform several cycles to check for stability or changes on the electrode surface.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa, Epc) and peak currents (ipa, ipc).

    • For reversible or quasi-reversible processes, calculate the midpoint potential E₁/₂ = (Epa + Epc) / 2 and the peak separation ΔEp = |Epa - Epc|.

    • Expertise & Experience: In a highly viscous medium like an ionic liquid, ΔEp for a one-electron reversible process will often be greater than the ideal 59 mV seen in low-viscosity solvents, due to slower diffusion and uncompensated resistance (iR drop).

Experimental Workflow for Cyclic Voltammetry

G cluster_cv CV Measurement Protocol A Assemble 3-Electrode Cell in Glovebox B Add Dried [BMPy][Br] (+/- Analyte) A->B C Immerse Electrodes (WE, CE, RE) B->C D Connect to Potentiostat C->D E Set CV Parameters (Potential Range, Scan Rate) D->E F Acquire Voltammogram E->F G Analyze Data (Peak Potentials, Currents) F->G H Calibrate with Fc/Fc⁺ (if using QRE) G->H

Caption: Step-by-step workflow for a CV experiment.

PART 4: Troubleshooting and Advanced Considerations

IssuePotential Cause(s)Recommended Solution(s)
Sloping Baseline / High Background Current Uncompensated resistance (iR drop) due to high viscosity; High cell impedance.Move the reference electrode tip closer to the working electrode. Use iR compensation if available on your potentiostat. Use a smaller working electrode.
Poorly Defined or Broad Peaks Slow mass transport (low diffusion); Slow electron transfer kinetics.Decrease the scan rate. Increase the temperature to decrease viscosity and improve diffusion. Ensure the working electrode is properly polished.
Shifting Peak Potentials between Scans Unstable reference electrode (QRE drift); Adsorption/fouling of the electrode surface.Use an internal reference couple (Fc/Fc⁺) or a stable, separated reference electrode.[9][11] Re-polish the working electrode between experiments.
Narrowed Electrochemical Window Presence of water or other impurities.Re-dry the ionic liquid under high vacuum and heat.[6] Ensure all components are scrupulously clean and dry.

Conclusion

Cyclic voltammetry in this compound is a powerful technique for exploring electrochemical phenomena over a wide potential range. Success hinges on a meticulous approach to purity, especially the exclusion of water, and the proper selection and use of a stable reference electrode. By understanding the unique properties of this ionic liquid and implementing the protocols outlined in this guide, researchers can generate reliable and insightful electrochemical data.

References

Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium Bromide as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Emerging Role of Ionic Liquids in Corrosion Science

Corrosion, the electrochemical degradation of materials, poses a significant economic and safety challenge across numerous industries, including oil and gas, construction, and chemical processing.[1] The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[1] Ionic liquids (ILs), a class of salts with melting points below 100°C, have garnered substantial interest as effective and often environmentally friendlier corrosion inhibitors compared to traditional volatile organic compounds. Their unique properties, such as low volatility, high thermal stability, and tunable chemical structures, make them highly versatile for this application.

This guide focuses on the application of a specific ionic liquid, 1-Butyl-1-methylpyrrolidinium bromide ([C₄MPyrr][Br]), as a corrosion inhibitor. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present data interpretation guidelines for researchers, scientists, and professionals in drug development and materials science.

Understanding the Corrosion Inhibition Mechanism of this compound

The efficacy of [C₄MPyrr][Br] as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption process is multifaceted and involves both the cation ([C₄MPyrr]⁺) and the anion (Br⁻).

Key Mechanistic Attributes:

  • Adsorption: The primary step in corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface.[2] This can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).[3]

  • Protective Film Formation: The adsorbed molecules create a thin, protective film that acts as a physical barrier, hindering the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface.[1]

  • Active Site Blocking: The inhibitor molecules preferentially adsorb at the active sites on the metal surface where corrosion is most likely to initiate, thereby blocking the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4]

  • Mixed-Type Inhibition: Many ionic liquids, including those with similar structures to [C₄MPyrr][Br], act as mixed-type inhibitors. This means they suppress both the anodic and cathodic corrosion reactions.[1][2]

The pyrrolidinium cation, with its nitrogen heteroatom, and the bromide anion play a synergistic role. The bromide ions can specifically adsorb onto the positively charged metal surface, creating a negatively charged layer that facilitates the electrostatic adsorption of the bulky pyrrolidinium cations.[5] The butyl and methyl groups on the cation contribute to the formation of a dense, hydrophobic layer.

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of corrosion inhibition by this compound on a steel surface in an acidic medium.

cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor Inhibitor: [C₄MPyrr][Br] Fe Fe Fe2+ Fe²⁺ Fe->Fe2+ Anodic Dissolution H+ H⁺ H2 H₂ H+->H2 Cathodic Reduction Cl- Cl⁻ C4MPyrr+ [C₄MPyrr]⁺ (Cation) Br- Br⁻ (Anion) C4MPyrr+->Br- Electrostatic Interaction Protective_Layer Formation of a Protective Hydrophobic Layer Br-->Fe Specific Adsorption Protective_Layer->Fe Inhibits Anodic & Cathodic Reactions

Caption: Proposed corrosion inhibition mechanism of [C₄MPyrr][Br].

Experimental Evaluation of Corrosion Inhibition Performance

To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended.[6]

Materials and Reagents
  • Metal Specimen: Mild steel (or the specific alloy of interest) coupons with a defined surface area.

  • Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution.[1][3]

  • Inhibitor: this compound (CAS: 93457-69-3), with a purity of ≥99% is recommended.[7][8]

  • Reagents: Acetone, ethanol, and deionized water for cleaning.

Protocol 1: Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.[9]

Step-by-Step Protocol:

  • Preparation of Metal Coupons:

    • Mechanically polish the metal coupons with successively finer grades of emery paper.

    • Degrease the coupons by sonicating in acetone, followed by rinsing with ethanol and deionized water.

    • Dry the coupons in a desiccator and accurately weigh them (W₁).

  • Immersion Test:

    • Prepare the corrosive solution with and without various concentrations of [C₄MPyrr][Br] (e.g., 50, 100, 200, 500 ppm).

    • Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature.[10]

  • Post-Immersion Analysis:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution for steel).

    • Rinse with deionized water, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W₁ - W₂) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.[10]

Expected Outcome: The weight loss and corrosion rate should decrease with increasing concentrations of [C₄MPyrr][Br], leading to higher inhibition efficiency.[11][12]

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Table 1: Representative data table for weight loss measurements.
Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism.[13] A standard three-electrode electrochemical cell is used, with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

2.3.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (i_corr) and reveals whether the inhibitor is anodic, cathodic, or mixed-type.[1]

Step-by-Step Protocol:

  • Cell Setup: Assemble the three-electrode cell with the metal specimen (working electrode) immersed in the corrosive medium (with and without the inhibitor).

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.[14]

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[2]

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100[14]

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface.[15]

Step-by-Step Protocol:

  • Cell Setup and Stabilization: Same as for PDP.

  • Impedance Measurement: Apply a small amplitude AC sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).[15]

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.[15]

    • Fit the data to an appropriate equivalent electrical circuit (EEC) to model the corrosion process and extract quantitative parameters.[13]

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100[15]

TechniqueParameterBlank100 ppm [C₄MPyrr][Br]500 ppm [C₄MPyrr][Br]
PDPE_corr (mV vs SCE)ValueValueValue
i_corr (µA/cm²)ValueValueValue
IE (%)-ValueValue
EISR_ct (Ω·cm²)ValueValueValue
C_dl (µF/cm²)ValueValueValue
IE (%)-ValueValue
Table 2: Representative data table for electrochemical measurements.

Visualizing the Electrochemical Workflow

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Advanced Characterization and Theoretical Insights

Surface Analysis Techniques

To visually confirm the formation of a protective film, surface analysis techniques are invaluable.

  • Scanning Electron Microscopy (SEM): SEM images can show the difference in surface morphology of the metal with and without the inhibitor, revealing a smoother, less damaged surface in the presence of [C₄MPyrr][Br].[16]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical composition of the surface film, confirming the presence of elements from the ionic liquid (N, Br) on the metal surface.[14]

Adsorption Isotherm Modeling

The relationship between the inhibitor concentration and its surface coverage (θ, obtained from IE%/100) can be described by adsorption isotherms. Common models include Langmuir, Freundlich, and Temkin.[17] Fitting the experimental data to these models helps to understand the adsorption mechanism. The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface.[17]

Effect of Temperature

Studying the inhibition efficiency at different temperatures (e.g., 298 K to 328 K) provides insights into the stability of the adsorbed film and allows for the calculation of thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°_ads).[1][18][19] A negative value of ΔG°_ads indicates spontaneous adsorption.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can be employed to correlate the molecular structure of [C₄MPyrr][Br] with its inhibition efficiency.[20] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) can provide insights into the electron-donating and accepting abilities of the molecule, which are crucial for adsorption on the metal surface.[21]

Conclusion and Future Outlook

This compound shows significant promise as a corrosion inhibitor due to the synergistic action of its pyrrolidinium cation and bromide anion, leading to the formation of a protective film on the metal surface. The protocols detailed in this guide provide a robust framework for evaluating its performance and elucidating its mechanism of action. Future research should focus on its application in more complex, industry-relevant environments and further explore its environmental footprint to fully establish its role as a next-generation "green" corrosion inhibitor.

References

Application Notes & Protocols: Leveraging 1-Butyl-1-methylpyrrolidinium Bromide for the Advanced Extraction of Bioactive Compounds from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Paradigm Shift in Natural Product Extraction

For decades, the quest to unlock the vast therapeutic potential of natural products has been intrinsically linked to the art and science of extraction.[1] Traditional methods, often reliant on volatile and sometimes hazardous organic solvents, have served as the bedrock of this field. However, the evolving landscape of green chemistry and the increasing demand for higher efficiency and selectivity have catalyzed a paradigm shift towards more sustainable and tunable solvent systems.[2] At the forefront of this evolution are Ionic Liquids (ILs), a class of salts with low melting points, often referred to as "designer solvents" due to their highly tailorable physicochemical properties.[3]

This guide delves into the application of a specific and promising pyrrolidinium-based ionic liquid, 1-Butyl-1-methylpyrrolidinium bromide ([bmpyr][Br]) , for the extraction of valuable bioactive compounds from natural product matrices. Unlike the more commonly studied imidazolium-based ILs, pyrrolidinium salts offer a unique combination of thermal stability and a non-aromatic cation core, which can influence selectivity and interaction mechanisms with target analytes.[4] We will explore the fundamental principles, provide detailed, field-tested protocols, and present a framework for optimizing extraction workflows for key compound classes such as flavonoids and alkaloids.

Physicochemical Properties of this compound ([bmpyr][Br])

Understanding the inherent properties of [bmpyr][Br] is crucial for designing effective extraction protocols. These properties dictate its behavior as a solvent, its interaction with microwave and ultrasonic energy, and the subsequent recovery of extracted compounds.

PropertyValueSource
CAS Number 93457-69-3
Molecular Formula C₉H₂₀BrN
Molecular Weight 222.17 g/mol
Appearance White to off-white crystalline powder[5]
Melting Point 215-216 °C[6]
Purity ≥99.0%[5]
Water Content ≤0.5%[5]
Solubility Soluble in water and polar organic solvents[7]

The high melting point of pure [bmpyr][Br] necessitates its use in aqueous solutions for most standard extraction conditions. The presence of water modulates the viscosity and polarity of the extraction medium, which are critical parameters for efficient mass transfer of target compounds from the plant matrix.[8]

The Mechanism of Ionic Liquid-Based Extraction

The efficacy of [bmpyr][Br] as an extraction solvent stems from a combination of intermolecular forces that facilitate the dissolution of target bioactive compounds. The extraction mechanism is a complex interplay of:

  • Hydrogen Bonding: The bromide anion (Br⁻) is a potent hydrogen bond acceptor, allowing it to form strong hydrogen bonds with the hydroxyl groups present in many flavonoids and phenolic compounds.[9]

  • Dipole-Dipole and van der Waals Interactions: The alkyl chains on the pyrrolidinium cation can engage in van der Waals and dipole-dipole interactions with the non-polar moieties of the target molecules.

  • Structural Disruption of Plant Matrix: Ionic liquids can interact with and partially dissolve the cellulose and lignin components of plant cell walls, enhancing the release of intracellular bioactive compounds.

These interactions allow for a highly efficient transfer of target compounds from the solid plant material into the ionic liquid solution.

Core Experimental Workflows

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are particularly well-suited for use with ionic liquids. The ionic nature of [bmpyr][Br] allows for efficient absorption of microwave energy, leading to rapid heating, while its liquid form facilitates the cavitation effects central to ultrasonic extraction.[10][11]

General Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Recovery cluster_recycle IL Recycling Prep Grind and Sieve Plant Material Mix Mix Sample with [bmpyr][Br] Solution Prep->Mix Dried Powder Extract Ultrasound or Microwave Irradiation Mix->Extract Separate Centrifuge/Filter to Remove Solids Extract->Separate Extract Recover Back-Extraction with Organic Solvent Separate->Recover Supernatant Isolate Evaporate Solvent to Isolate Compound Recover->Isolate Organic Phase Recycle Recover and Purify [bmpyr][Br] Recover->Recycle Aqueous IL Phase Analysis Analysis (HPLC, etc.) Isolate->Analysis Pure Compound

Caption: Generalized workflow for natural product extraction using [bmpyr][Br].

Application Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids (Quercetin & Rutin)

This protocol is designed for the extraction of key flavonoids, such as quercetin and rutin, from plant sources like apple peel or Sophora japonica buds.[10][12]

Materials and Reagents
  • Plant Material: Dried and powdered (40-60 mesh) apple peel or Sophora japonica buds.

  • Ionic Liquid: this compound ([bmpyr][Br]), ≥99.0% purity.

  • Solvents: Deionized water, Methanol (HPLC grade), Ethyl acetate (ACS grade).

  • Equipment: Ultrasonic bath or probe sonicator, centrifuge, rotary evaporator, analytical balance, HPLC system.

Preparation of [bmpyr][Br] Extraction Solvent
  • Prepare a series of aqueous solutions of [bmpyr][Br] with concentrations ranging from 0.5 M to 2.0 M in deionized water.

  • The optimal concentration will depend on the specific plant matrix and target flavonoid and should be determined empirically. A good starting point is a 1.0 M solution.

Ultrasound-Assisted Extraction Procedure
  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of the 1.0 M [bmpyr][Br] solution to the tube (Solid-to-Liquid Ratio of 1:20 g/mL).

  • Place the tube in an ultrasonic bath. For a probe sonicator, insert the probe approximately halfway into the slurry.

  • Sonicate the mixture under the following optimized conditions. These parameters should be optimized for each specific application using a response surface methodology (RSM).[6]

ParameterRecommended RangeStarting Point
Ultrasonic Power 100 - 400 W200 W
Temperature 30 - 70 °C50 °C
Extraction Time 15 - 60 min30 min
[bmpyr][Br] Conc. 0.5 - 2.0 M1.0 M
Solid/Liquid Ratio 1:10 - 1:30 g/mL1:20 g/mL
  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue from the supernatant.

  • Carefully decant the supernatant, which contains the extracted flavonoids, into a clean vessel.

Recovery of Flavonoids
  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate.

  • Shake vigorously for 2-3 minutes and then allow the layers to separate. The flavonoids will partition into the upper ethyl acetate layer.

  • Collect the ethyl acetate layer. Repeat the extraction of the aqueous ionic liquid phase two more times with fresh ethyl acetate to maximize recovery.

  • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude flavonoid extract.

  • The crude extract can be further purified using chromatographic techniques.

Quantification and Expected Yields

The concentration of quercetin and rutin in the final extract should be quantified using a validated HPLC method. While specific yield data for [bmpyr][Br] is not widely published, comparisons with conventional solvents and other ionic liquids suggest that significant yield improvements can be expected.

CompoundPlant SourceConventional Solvent Yield (mg/g)Expected [bmpyr][Br] UAE Yield
Quercetin Onion Waste11.08 (59% Ethanol)[1]Potentially higher
Rutin Sophora japonica19.49% (Methanol)[11]Potentially higher

Application Protocol 2: Microwave-Assisted Extraction (MAE) of Alkaloids (Caffeine)

This protocol outlines a procedure for the efficient extraction of caffeine from tea leaves, a common model system for alkaloid extraction.[2]

Materials and Reagents
  • Plant Material: Dried and powdered green or black tea leaves.

  • Ionic Liquid: this compound ([bmpyr][Br]), ≥99.0% purity.

  • Solvents: Deionized water, Dichloromethane (CH₂Cl₂).

  • Reagents: Sodium carbonate (Na₂CO₃).

  • Equipment: Microwave extraction system, centrifuge, separatory funnel, rotary evaporator, analytical balance.

Preparation of [bmpyr][Br] Extraction Solvent
  • Prepare a 1.0 M aqueous solution of [bmpyr][Br] in deionized water.

Microwave-Assisted Extraction Procedure
  • Weigh 2.0 g of powdered tea leaves into a microwave-safe extraction vessel.

  • Add 1.0 g of sodium carbonate. This will convert acidic tannins into their salts, which are insoluble in the subsequent organic extraction solvent.[13]

  • Add 40 mL of the 1.0 M [bmpyr][Br] solution (Solid-to-Liquid Ratio of 1:20 g/mL).

  • Secure the vessel in the microwave extractor and apply irradiation according to the optimized parameters below.

ParameterRecommended RangeStarting Point
Microwave Power 100 - 500 W300 W
Temperature 60 - 100 °C80 °C
Extraction Time 2 - 15 min5 min
[bmpyr][Br] Conc. 0.5 - 1.5 M1.0 M
Solid/Liquid Ratio 1:10 - 1:30 g/mL1:20 g/mL
  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture to remove the solid tea leaf residue. The filtrate contains the caffeine dissolved in the ionic liquid solution.

Recovery of Caffeine
  • Transfer the filtrate to a separatory funnel.

  • Add 20 mL of dichloromethane.

  • Gently invert the funnel multiple times, venting frequently to release pressure.

  • Allow the layers to separate. The denser dichloromethane layer, now containing the caffeine, will be at the bottom.[14]

  • Drain the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the aqueous phase with two additional 20 mL portions of dichloromethane.

  • Combine the dichloromethane extracts and evaporate the solvent using a rotary evaporator to yield crude caffeine crystals.

Mechanism of Enhanced Extraction with UAE and MAE

The synergy between [bmpyr][Br] and advanced extraction techniques is key to its high efficiency.

EnhancementMechanisms cluster_uae Ultrasound-Assisted Extraction (UAE) cluster_mae Microwave-Assisted Extraction (MAE) cluster_result Outcome UAE Acoustic Cavitation UAE_Effect1 Cell Wall Disruption UAE->UAE_Effect1 UAE_Effect2 Enhanced Solvent Penetration UAE->UAE_Effect2 UAE_Effect3 Increased Mass Transfer UAE->UAE_Effect3 Result Higher Yield & Shorter Extraction Time UAE_Effect1->Result UAE_Effect2->Result UAE_Effect3->Result MAE Ionic Conduction & Dipole Rotation MAE_Effect1 Rapid, Localized Heating MAE->MAE_Effect1 MAE_Effect2 Internal Pressure Buildup MAE->MAE_Effect2 MAE_Effect3 Cell Rupture MAE->MAE_Effect3 MAE_Effect1->Result MAE_Effect2->Result MAE_Effect3->Result

Caption: Synergistic mechanisms of UAE and MAE with ionic liquids.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of response surface methodology (RSM) for optimization ensures that the ideal extraction parameters are identified for each specific plant matrix and target compound.[15] Quantification by a validated HPLC method against a certified reference standard provides the necessary confirmation of extraction efficiency and purity of the final product. The reusability of the ionic liquid can also be validated by performing multiple extraction cycles with the recovered [bmpyr][Br] and comparing the yields to ensure consistent performance.[11]

Conclusion and Future Outlook

This compound represents a potent and versatile tool in the modern natural product chemist's arsenal. Its unique properties, when combined with advanced extraction technologies like ultrasound and microwave assistance, offer a pathway to greener, faster, and more efficient isolation of valuable bioactive compounds. While the body of literature specifically detailing the use of [bmpyr][Br] is still growing compared to its imidazolium counterparts, the fundamental principles of ionic liquid-based extraction strongly support its application. The protocols provided here serve as a robust starting point for researchers and drug development professionals to explore the potential of this promising ionic liquid, paving the way for new discoveries and innovations in the field of natural product science.

References

Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Bromide in Biocompatible Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the ionic liquid 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]) in biocompatible drug delivery systems. This document outlines the unique properties of [BMPy][Br], details its biocompatibility profile, and provides step-by-step protocols for its application in formulating drug-loaded nanoparticles and microemulsions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Potential of this compound in Advanced Drug Delivery

Ionic liquids (ILs) are a class of salts with melting points below 100°C, offering unique physicochemical properties that make them attractive for pharmaceutical applications.[1] this compound ([BMPy][Br]) is a pyrrolidinium-based IL that has garnered interest for its potential in creating novel drug delivery systems.[2] Its distinct structure, composed of a pyrrolidinium cation and a bromide anion, imparts properties such as tunable solvency, high thermal stability, and the ability to interact with both hydrophilic and hydrophobic moieties. These characteristics are crucial for enhancing the solubility and bioavailability of poorly water-soluble drugs, a significant challenge in pharmaceutical development.[3]

The pyrrolidinium cation is generally considered to be less toxic than some of its imidazolium and pyridinium counterparts, making [BMPy][Br] a promising candidate for biocompatible applications.[2] This guide will delve into the practical aspects of utilizing [BMPy][Br] to develop effective and safe drug delivery vehicles.

Biocompatibility and Toxicological Profile

The cornerstone of any material intended for drug delivery is its biocompatibility. While extensive data on the bromide form is still emerging, studies on the closely related 1-butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]) provide valuable insights into the potential toxicological profile of the cation. It is important to note that the anion can also influence toxicity, and therefore, specific testing for the bromide form is always recommended.

Cytotoxicity

Cytotoxicity is a critical parameter for assessing the biocompatibility of a drug carrier. In vitro cytotoxicity of [BMPy][Br] can be evaluated against various human cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), and HEK293T (human embryonic kidney).

Key Insight: The choice of cell line should be relevant to the intended application of the drug delivery system. For example, if developing a cancer therapeutic, testing against relevant cancer cell lines is crucial. Including a non-cancerous cell line like HEK293T provides a baseline for general cytotoxicity.

A typical method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a decrease in proliferation.

Hemocompatibility

For drug delivery systems that may come into contact with blood, assessing hemocompatibility is essential. The hemolytic activity of [BMPy][Br], or its potential to rupture red blood cells, is a key indicator.

Key Insight: Low hemolytic activity is crucial for intravenous drug delivery systems to prevent anemia and other adverse effects. The concentration of the ionic liquid in the final formulation is a critical factor influencing its hemocompatibility.

Application in Drug Delivery Formulations

[BMPy][Br] can be utilized in various drug delivery platforms, including nanoparticles and microemulsions, to enhance the delivery of therapeutic agents.

[BMPy][Br]-Based Nanoparticles for Drug Delivery

Nanoparticles offer several advantages for drug delivery, including improved drug stability, controlled release, and the potential for targeted delivery.[4] [BMPy][Br] can act as a stabilizer or a solvent in the synthesis of drug-loaded nanoparticles.

Causality in Experimental Design: The choice of nanoparticle synthesis method often depends on the properties of the drug and the desired characteristics of the nanoparticles. For instance, nanoprecipitation is a straightforward method for encapsulating hydrophobic drugs. The concentration of [BMPy][Br] can influence the particle size and stability of the resulting nanoparticles.

[BMPy][Br]-Based Microemulsions for Enhanced Drug Solubility

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. They are excellent vehicles for solubilizing poorly water-soluble drugs and enhancing their absorption.[1] [BMPy][Br] can be incorporated as part of the aqueous phase or as a cosurfactant to improve drug loading and stability.

Causality in Experimental Design: The ratio of oil, water, surfactant, and [BMPy][Br] is critical in forming a stable microemulsion. A pseudo-ternary phase diagram is an essential tool to identify the optimal composition for a stable and effective drug delivery system. The choice of oil and surfactant should be based on their biocompatibility and ability to solubilize the specific drug.

Experimental Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols based on the specific drug and application.

Protocol 1: In Vitro Cytotoxicity Assessment of [BMPy][Br] using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of [BMPy][Br] on a selected human cell line.

Materials:

  • This compound ([BMPy][Br])

  • Human cell line (e.g., HeLa, HEK293T)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare a series of dilutions of [BMPy][Br] in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the [BMPy][Br] solution. Include a control group with medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.

Protocol 2: Hemolysis Assay for [BMPy][Br]

Objective: To evaluate the blood compatibility of [BMPy][Br] by measuring its hemolytic activity.

Materials:

  • This compound ([BMPy][Br])

  • Fresh human or animal blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge the blood sample at 1000 x g for 10 minutes. Discard the supernatant and wash the RBCs three times with PBS. Resuspend the RBCs in PBS to obtain a 2% (v/v) suspension.

  • Treatment: Prepare different concentrations of [BMPy][Br] in PBS. In a series of microcentrifuge tubes, add 0.5 mL of the RBC suspension and 0.5 mL of the [BMPy][Br] solutions.

  • Controls: Prepare a positive control with 0.5 mL of RBC suspension and 0.5 mL of 1% Triton X-100, and a negative control with 0.5 mL of RBC suspension and 0.5 mL of PBS.

  • Incubation: Incubate all tubes at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes.

  • Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Protocol 3: Preparation of Drug-Loaded Nanoparticles using [BMPy][Br] by Nanoprecipitation

Objective: To encapsulate a hydrophobic drug into polymeric nanoparticles using [BMPy][Br] as a co-solvent and stabilizer.

Materials:

  • Hydrophobic drug

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound ([BMPy][Br])

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (1% w/v in water)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the hydrophobic drug and PLGA in a mixture of acetone and a small amount of [BMPy][Br].

  • Nanoprecipitation: Add the organic phase dropwise into the PVA solution under continuous magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticles twice with deionized water to remove excess PVA and [BMPy][Br].

  • Lyophilization: Resuspend the nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.

Protocol 4: Preparation of a [BMPy][Br]-Based Microemulsion for Drug Delivery

Objective: To formulate a stable microemulsion using [BMPy][Br] to enhance the solubility of a poorly water-soluble drug.

Materials:

  • Poorly water-soluble drug

  • Oil phase (e.g., oleic acid, isopropyl myristate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • This compound ([BMPy][Br])

  • Deionized water

Procedure:

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS mix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).

    • Titrate each of these mixtures with an aqueous phase containing a fixed concentration of [BMPy][Br] dropwise with gentle stirring.

    • Observe the mixtures for transparency and flowability to identify the microemulsion region.

    • Plot the data on a ternary phase diagram to delineate the microemulsion existence area.

  • Microemulsion Formulation:

    • Select a composition from the identified microemulsion region.

    • Dissolve the drug in the oil phase.

    • Add the S/CoS mix to the oil phase and stir until a clear solution is formed.

    • Add the aqueous phase containing [BMPy][Br] dropwise with continuous stirring until a transparent and homogenous microemulsion is formed.

Characterization of Drug Delivery Systems

Once the drug delivery systems are formulated, they must be thoroughly characterized to ensure their quality and performance.

Table 1: Characterization Techniques for [BMPy][Br]-Based Drug Delivery Systems

CharacteristicTechniquePurpose
Nanoparticles
Particle Size and Size DistributionDynamic Light Scattering (DLS)To determine the average size and polydispersity index (PDI) of the nanoparticles.
MorphologyTransmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface of the nanoparticles.
Drug Encapsulation EfficiencyUV-Vis Spectroscopy or HPLCTo quantify the amount of drug successfully encapsulated within the nanoparticles.
In Vitro Drug ReleaseDialysis Bag MethodTo study the release profile of the drug from the nanoparticles over time.
Microemulsions
Droplet Size and Zeta PotentialDynamic Light Scattering (DLS)To measure the size of the dispersed droplets and their surface charge.
MorphologyTransmission Electron Microscopy (TEM)To visualize the structure of the microemulsion.
Drug ContentUV-Vis Spectroscopy or HPLCTo determine the concentration of the drug in the formulation.
In Vitro Drug PermeationFranz Diffusion CellTo evaluate the ability of the microemulsion to enhance the permeation of the drug across a membrane (e.g., artificial skin).[1]

Visualizations

Experimental Workflow for Nanoparticle Synthesis

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Isolation cluster_char Characterization prep_drug Dissolve Drug & PLGA in Acetone/[BMPy][Br] nanoprec Nanoprecipitation (Dropwise addition with stirring) prep_drug->nanoprec prep_aq Prepare PVA Solution prep_aq->nanoprec evap Solvent Evaporation nanoprec->evap centri Centrifugation evap->centri wash Washing centri->wash lyoph Lyophilization wash->lyoph dls DLS (Size, PDI) lyoph->dls tem TEM (Morphology) lyoph->tem hplc HPLC (Drug Loading) lyoph->hplc release In Vitro Release lyoph->release G cluster_components Components cluster_properties Microemulsion Properties cluster_performance Performance drug Drug Properties (Solubility, LogP) oil Oil Phase drug->oil influences selection of surfactant Surfactant/Co-surfactant (S/CoS Ratio) drug->surfactant influences selection of il Aqueous Phase ([BMPy][Br] Conc.) drug->il influences selection of stability Thermodynamic Stability oil->stability surfactant->stability il->stability droplet_size Droplet Size stability->droplet_size drug_loading Drug Loading Capacity stability->drug_loading bioavailability Enhanced Bioavailability droplet_size->bioavailability drug_loading->bioavailability

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Ionic Conductivity of 1-Butyl-1-methylpyrrolidinium Bromide ([PyR14][Br]) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Butyl-1-methylpyrrolidinium bromide ([PyR14][Br]) electrolytes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working to optimize the ionic conductivity of this versatile ionic liquid. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed, effective decisions in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding [PyR14][Br] and its conductive properties.

Q1: What is this compound and why is it used as an electrolyte? A1: this compound is a quaternary ammonium salt and a type of ionic liquid (IL).[1][2] Ionic liquids are salts with melting points below 100°C, and many, like [PyR14][Br], are liquid at or near room temperature.[3] Its key advantages include high thermal stability, low volatility, and the ability to dissolve a wide range of compounds, making it a "green" alternative to volatile organic solvents.[1] These properties, combined with its ability to transport ions, make it a valuable component in electrolytes for applications like batteries and supercapacitors.[1]

Q2: What are the primary factors that control the ionic conductivity of [PyR14][Br]? A2: The ionic conductivity of any electrolyte is fundamentally determined by the number of charge carriers and their mobility. For [PyR14][Br], the key influencing factors are:

  • Viscosity: This is often the most dominant factor. Lower viscosity allows for greater ion mobility, which increases conductivity.[4][5]

  • Temperature: Increasing the temperature decreases viscosity and increases ion mobility, thus significantly boosting conductivity.[5][6]

  • Purity & Impurities: The presence of water or byproducts from synthesis can alter both viscosity and the nature of ion-ion interactions.[7]

  • Ion Association: The degree to which the [PyR14]⁺ cations and Br⁻ anions are paired or free to move independently impacts the net transport of charge.[8][9]

Q3: My measured ionic conductivity is much lower than values reported in the literature. What is the most likely cause? A3: The most common culprit for unexpectedly low conductivity is high viscosity, which is strongly linked to sample purity and water content.[7] Residual reactants from synthesis or absorbed atmospheric moisture can dramatically increase viscosity and hinder ion transport.[7] We recommend verifying the purity of your material and implementing rigorous drying procedures as a first step.

Q4: How does adding a lithium salt (e.g., LiTFSI) to [PyR14][Br] affect its conductivity? A4: While adding a lithium salt is necessary to create an electrolyte for a lithium-ion battery, it often leads to a decrease in overall ionic conductivity.[10][11] This may seem counterintuitive as you are adding more charge carriers. However, the addition of the salt increases ion-ion interactions and the overall viscosity of the mixture.[10][11] This increase in viscosity reduces the mobility of all ions in the electrolyte, which typically has a greater negative effect than the benefit of adding more charge carriers.

Troubleshooting Guide: Diagnosing and Solving Conductivity Issues

This guide provides a structured approach to identifying and resolving specific experimental problems.

Issue 1: Consistently Low Conductivity and High Viscosity

Symptoms: The [PyR14][Br] electrolyte is thick, flows poorly at room temperature, and conductivity measurements are significantly below the expected range (typically < 1 mS/cm at elevated temperatures).

Causality Analysis: This issue is almost always rooted in purity. [PyR14][Br] is a solid at room temperature, with a melting point around 216°C.[12][13] If you are working with it in a molten state, its viscosity is highly sensitive to impurities. Synthesis precursors or degradation byproducts can increase van der Waals forces and impede ion flow.[14]

Troubleshooting Workflow:

start Low Conductivity & High Viscosity Observed purity Verify Purity (NMR, TGA) start->purity purify Purification Protocol (See Protocol 3.1) purity->purify Impurities Detected dry Rigorous Drying (Vacuum Oven, >60°C) purity->dry Purity Confirmed purify->dry retest Re-measure Conductivity & Viscosity dry->retest temp Increase Operating Temperature retest->temp Still Low pass Conductivity Improved retest->pass Problem Solved temp->retest

References

Technical Support Center: Reducing Viscosity of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br]) Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the viscosity of [BMPy][Br] mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your experimental decisions.

High viscosity in ionic liquids can impede experimental progress by affecting mass transfer, dissolution rates, and overall handling. This guide offers troubleshooting advice, answers to frequently asked questions, and standardized protocols to help you effectively manage and reduce the viscosity of your [BMPy][Br] mixtures.

Section 1: Troubleshooting Guide - Common Viscosity-Related Issues

This section addresses common problems encountered during the handling and use of [BMPy][Br] mixtures, providing step-by-step solutions.

Problem 1: My [BMPy][Br] solution is too viscous to pipette or stir effectively at room temperature.
  • Immediate Action: Increase the Temperature

    The viscosity of ionic liquids is highly dependent on temperature. A modest increase in temperature can lead to a significant decrease in viscosity.

    • Step 1: Gentle Heating. Place your sample in a temperature-controlled environment, such as a water bath or a heating mantle with a temperature probe.

    • Step 2: Incremental Increase. Start by increasing the temperature in 5-10°C increments. For many pyrrolidinium-based ionic liquids, a temperature increase from 293.15 K (20°C) to 313.15 K (40°C) can substantially reduce viscosity.

    • Step 3: Monitor and Equilibrate. Allow the sample to equilibrate at the new temperature for at least 15-20 minutes before measuring viscosity or proceeding with your experiment.

    Causality: Increasing thermal energy enhances the mobility of the [BMPy]⁺ and Br⁻ ions, reducing the effect of the intermolecular forces (van der Waals and coulombic interactions) that contribute to high viscosity.[1][2] The relationship between temperature and viscosity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[1][2][3]

  • Workflow for Temperature-Based Viscosity Reduction

    G cluster_0 Troubleshooting Workflow A High Viscosity Observed B Is heating permissible for the experiment? A->B C Apply gentle, controlled heating (e.g., 40-60°C) B->C Yes G Consider co-solvent addition (See Problem 2) B->G No D Monitor viscosity at temperature C->D E Viscosity acceptable? D->E E->C No, increase temp further if possible F Proceed with experiment E->F Yes

    Caption: Workflow for addressing high viscosity by heating.

Problem 2: Heating is not an option due to the thermal sensitivity of my reactants. How can I lower the viscosity?
  • Solution: Co-solvent Addition

    The addition of a low-viscosity molecular solvent is a highly effective method for reducing the viscosity of ionic liquids.[4][5]

    • Step 1: Choose an appropriate co-solvent. The choice of co-solvent will depend on the requirements of your experiment, including polarity and miscibility. Common choices include:

      • Water: If your reaction is tolerant to water, it can be a very effective viscosity-reducing agent.[4][5]

      • Alcohols (e.g., Methanol, Ethanol): These protic solvents can disrupt the ionic interactions in [BMPy][Br].[6][7]

      • Aprotic Polar Solvents (e.g., Acetonitrile, DMSO): These are also effective and may be required for specific reaction chemistries.[8]

    • Step 2: Start with a small addition. Begin by adding a small amount of the co-solvent (e.g., 5-10% by weight or volume) to your [BMPy][Br] mixture.

    • Step 3: Ensure complete mixing. Vigorously stir or vortex the mixture to ensure homogeneity.

    • Step 4: Measure the viscosity. If the viscosity is still too high, continue to add the co-solvent in small increments until the desired viscosity is achieved.

    Causality: Co-solvent molecules penetrate the ionic liquid's structure, increasing the distance between the [BMPy]⁺ and Br⁻ ions. This weakens the coulombic and van der Waals forces, leading to a decrease in viscosity.[6] The principle of "like dissolves like" is a good starting point for predicting miscibility.[9][10]

Problem 3: I added a co-solvent, but now I'm observing phase separation.
  • Solution: Re-evaluate Co-solvent Choice and Concentration

    Phase separation indicates a lack of miscibility between [BMPy][Br] and the chosen co-solvent at the tested concentration.

    • Step 1: Consult a solvent miscibility chart. While specific data for [BMPy][Br] may be limited, general solvent miscibility charts can provide guidance on which solvents are likely to be miscible with a polar, ionic compound.[10]

    • Step 2: Reduce the co-solvent concentration. It's possible that you have exceeded the solubility limit. Try preparing a new mixture with a lower concentration of the co-solvent.

    • Step 3: Switch to a more compatible co-solvent. If reducing the concentration is not an option, select a co-solvent with a polarity that is more similar to [BMPy][Br]. For instance, if a non-polar solvent caused phase separation, switch to a polar aprotic or protic solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the viscosity of [BMPy][Br]?

The viscosity of [BMPy][Br] is a result of the interplay of several factors at the molecular level:

  • Ionic Interactions: Strong coulombic attractions between the positively charged 1-butyl-1-methylpyrrolidinium cation ([BMPy]⁺) and the negatively charged bromide anion (Br⁻) are a primary contributor to viscosity.

  • Van der Waals Forces: The size and shape of the ions also play a role through van der Waals interactions.

  • Hydrogen Bonding: While [BMPy]⁺ is an aprotic cation, the bromide anion can act as a hydrogen bond acceptor, which can influence its interaction with protic co-solvents and impurities like water.[6]

Q2: How does the choice of anion affect the viscosity of a [BMPy]⁺-based ionic liquid?

The anion has a significant impact on viscosity. While we are focused on the bromide (Br⁻) anion, it is useful to understand the trends. Generally, larger, more asymmetric anions that distribute their charge over a larger volume tend to form ionic liquids with lower viscosities. For example, bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) often results in lower viscosity ionic liquids compared to smaller, more charge-dense anions like bromide.[11]

Q3: Is there a mathematical model to predict the viscosity of my [BMPy][Br] mixture at different temperatures?

Yes, the Vogel-Fulcher-Tammann (VFT) equation is widely used to model the temperature dependence of viscosity in ionic liquids.[1][2][3] The equation is:

η = η₀ * exp(B / (T - T₀))

Where:

  • η is the viscosity

  • T is the absolute temperature

  • η₀, B, and T₀ are empirical parameters specific to the liquid that must be determined by fitting experimental data.

Q4: What are the safety precautions I should take when handling [BMPy][Br] and its mixtures?

[BMPy][Br] is classified as harmful if swallowed and can cause serious eye irritation.[12][13][14] Always consult the Safety Data Sheet (SDS) before use.[12][14] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13][14] If handling the powder, a dust mask is recommended.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][14]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[12][14]

Section 3: Experimental Protocols

Protocol 1: Preparation of a [BMPy][Br]-Co-solvent Mixture

This protocol describes the preparation of a [BMPy][Br] mixture with a specified weight percentage of a co-solvent.

  • Materials:

    • This compound ([BMPy][Br])

    • Co-solvent (e.g., methanol, acetonitrile, water)

    • Analytical balance

    • Glass vial with a screw cap

    • Magnetic stirrer and stir bar (or vortex mixer)

  • Procedure:

    • Tare an empty, clean, and dry glass vial on the analytical balance.

    • Add the desired mass of [BMPy][Br] to the vial and record the mass (m_IL).

    • Calculate the required mass of the co-solvent (m_solvent) based on the desired weight percentage (wt%): m_solvent = m_IL / ( (100 / wt%) - 1 )

    • Add the calculated mass of the co-solvent to the vial.

    • Securely cap the vial and mix thoroughly using a magnetic stirrer or vortex mixer until the solution is completely homogeneous.

Protocol 2: Viscosity Measurement using a Falling/Rolling Ball Viscometer

This is a common method for measuring the viscosity of ionic liquids and their mixtures.[8]

  • Instrumentation:

    • Falling/rolling ball viscometer (e.g., Anton Paar AMVn)

    • Temperature-controlled jacket or bath

    • Appropriate capillary and ball for the expected viscosity range

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions using viscosity standards.

    • Set the desired temperature and allow the instrument to equilibrate.

    • Carefully inject the prepared [BMPy][Br] mixture into the capillary, ensuring there are no air bubbles.

    • Perform the measurement as per the instrument's operating procedure. This typically involves measuring the time it takes for the ball to travel a specific distance through the liquid at a set angle.

    • Record the viscosity reading. It is recommended to perform multiple measurements for each sample to ensure reproducibility.

Section 4: Reference Data

Table 1: Viscosity of [BMPy][dca] at Different Temperatures

Temperature (K)Temperature (°C)Viscosity (mPa·s)
293.1520115.4
303.153072.1
313.154048.5
323.155034.3
333.156025.3
343.157019.3
Data sourced from González et al. (2013).[1]

Note: The viscosity of [BMPy][Br] is expected to be higher than that of [BMPy][dca] due to the stronger ion-pairing of the smaller bromide anion. However, the trend of decreasing viscosity with increasing temperature will be similar.

Table 2: Effect of Water on the Viscosity of [BMPy][dca] at 298.15 K (25°C)

Mole Fraction of Water (x_water)Viscosity (mPa·s)
0.0090.5
0.2545.2
0.5018.1
0.755.9
0.902.3
Data sourced from De Andrade et al. (2015).[4]

This data illustrates the dramatic effect a co-solvent like water can have on the viscosity of a [BMPy]⁺-based ionic liquid. A similar trend is expected for [BMPy][Br].

References

Technical Support Center: Troubleshooting Electrochemical Instability of 1-Butyl-1-methylpyrrolidinium Bromide ([BMP]Br)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Butyl-1-methylpyrrolidinium Bromide ([BMP]Br), an ionic liquid with significant potential in diverse electrochemical applications. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the electrochemical instability often encountered with this compound. Here, we will delve into the root causes of instability and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My [BMP]Br electrolyte has turned a yellow or brownish color during my experiment. What's causing this?

A1: A yellow to brownish discoloration is a common indicator of oxidative decomposition. This is primarily due to the oxidation of the bromide anion (Br⁻) to bromine (Br₂) or polybromide species (e.g., Br₃⁻) at the anode.[1][2] This process is particularly prevalent if the anodic potential exceeds the oxidation potential of bromide. Residual impurities from the synthesis of [BMP]Br can also contribute to this discoloration.[3]

Q2: I'm observing a significant reduction in my electrochemical window compared to literature values. Why is this happening?

A2: A narrowing of the electrochemical window (EW) is almost always linked to the presence of impurities, with water being the most common culprit.[4][5][6][7] [BMP]Br is hygroscopic and readily absorbs atmospheric moisture.[4][5][6] Water has a much narrower electrochemical window (approximately 1.23 V) and its presence, even at parts-per-million (ppm) levels, will lead to premature decomposition of the electrolyte.[4][5] Other impurities, such as residual halides from synthesis, can also limit the EW.[7]

Q3: My cyclic voltammogram shows irreversible peaks and a drifting baseline. What does this indicate?

A3: Irreversible peaks and a drifting baseline are classic signs of electrochemical decomposition of the ionic liquid's constituent ions. At sufficiently negative potentials, the 1-butyl-1-methylpyrrolidinium ([BMP]⁺) cation can be irreversibly reduced.[8] Conversely, at positive potentials, the bromide anion is oxidized.[8] This continuous degradation of the electrolyte alters its composition and leads to unstable and non-reproducible electrochemical behavior.

Q4: How can I purify my [BMP]Br to improve its electrochemical stability?

A4: For optimal performance, a multi-step purification process is recommended. This typically involves an initial treatment with activated carbon to remove colored impurities, followed by recrystallization to remove other organic and inorganic contaminants.[3][9] Finally, rigorous drying under high vacuum at an elevated temperature is crucial to eliminate water and other volatile impurities.[3]

In-Depth Troubleshooting Guides

Issue 1: Anodic Instability and Bromide Oxidation

The anodic (positive) limit of [BMP]Br is dictated by the oxidation of the bromide anion.[8] This oxidation can proceed through a multi-step mechanism, forming bromine and polybromide ions, which are highly reactive and can lead to further degradation of the electrolyte and corrosion of the electrode.[1]

Troubleshooting Workflow for Anodic Instability:

cluster_0 Anodic Instability Troubleshooting A Observe Discoloration or Irreversible Anodic Peaks B Determine Anodic Limit via Cyclic Voltammetry A->B C Is Anodic Limit < Expected? B->C D Operate Below Bromide Oxidation Potential C->D No F Purify [BMP]Br to Remove Halide Impurities C->F Yes G Check for Electrode Corrosion D->G E Consider Alternative Anion (e.g., BF₄⁻, TFSI⁻) F->B G->E

References

Technical Support Center: Optimization of Reaction Conditions with 1-Butyl-1-methylpyrrolidinium Bromide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions catalyzed by 1-Butyl-1-methylpyrrolidinium bromide, [C₄C₁pyrr][Br]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the potential of this versatile ionic liquid catalyst. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary catalytic applications?

This compound (also known as [C₄C₁pyrr][Br] or [BMPy][Br]) is a quaternary ammonium salt and a type of ionic liquid (IL). Ionic liquids are salts with melting points below 100°C, and they are gaining attention as "green" solvents and catalysts due to their low volatility, high thermal stability, and tunable properties.[1][2]

Its primary applications in catalysis include:

  • Green Solvent and Catalyst: It can serve as both the reaction medium and the catalyst, replacing volatile organic compounds (VOCs).[3]

  • Biodiesel Production: It has been effectively used as a catalyst in the transesterification of microalgae to produce fatty acid methyl esters (FAME), a form of biodiesel.[4][5]

  • Organic Synthesis: It facilitates various organic reactions by providing a polar environment that can stabilize charged intermediates or transition states.[6][7]

  • Electrochemical Applications: Due to its ionic conductivity, it finds use in electrolytes for batteries and supercapacitors.[3][8]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of [C₄C₁pyrr][Br] is crucial for optimizing reaction conditions.

PropertyValueSource
CAS Number 93457-69-3[9][10]
Molecular Formula C₉H₂₀BrN[9][11]
Molecular Weight 222.17 g/mol [9][12]
Appearance White to near-white powder or crystalline solid
Melting Point ~216 °C[9]
Thermal Stability Onset decomposition temperature is approximately 205 - 254 °C.[13] It is generally considered thermally stable up to high temperatures.[1][14][1][13][14]

Q3: How does the presence of water affect the catalytic performance of [C₄C₁pyrr][Br]?

The presence of water can significantly impact the performance of ionic liquid catalysts. While some reactions benefit from the presence of water, it can be detrimental in others.

  • Weakened Interactions: Water molecules can position themselves between the cation and anion of the ionic liquid, weakening the coulombic interactions that govern its properties like viscosity and solvation capabilities.[8]

  • Structural Disruption: The hygroscopic nature of many ILs means they readily absorb atmospheric moisture, which can disrupt the IL's structure.[8]

  • Altered Reaction Pathways: In some cases, the presence of water can alter the reaction mechanism. For instance, in CO2 capture, the mechanism can shift from preorganization in low water content to a bicarbonate pathway at higher water content.[15]

  • Hydrolysis Concerns: Although less of a concern for bromide anions compared to PF₆⁻ and BF₄⁻, high water content and temperature could potentially lead to hydrolysis, though this is less common.[15]

It is crucial to control the water content in your reaction system. For moisture-sensitive reactions, drying the ionic liquid and using anhydrous solvents is recommended.

Q4: Can this compound be recycled and reused?

Yes, one of the significant advantages of using ionic liquids as catalysts is their potential for recycling and reuse, which aligns with the principles of green chemistry.[1][2]

A general procedure for catalyst recycling involves:

  • After the reaction, extracting the product with a non-polar organic solvent (e.g., diethyl ether, hexane) in which the ionic liquid is immiscible.

  • Separating the organic phase containing the product.

  • Washing the remaining ionic liquid phase with fresh solvent to remove any residual product.

  • Drying the ionic liquid under vacuum to remove the solvent and any absorbed water.

  • The recovered ionic liquid can then be reused in subsequent reaction cycles.

The efficiency of recycling can be very high, with some processes maintaining catalyst activity over multiple cycles.[15]

II. Troubleshooting Guide

This section addresses common issues encountered during the optimization of reactions catalyzed by this compound.

Problem Potential Causes Troubleshooting Steps & Explanations
Low Reaction Yield or Conversion 1. Sub-optimal Temperature: The reaction kinetics are highly dependent on temperature. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. 3. Presence of Impurities: Water or other impurities in the reactants or the ionic liquid can inhibit the reaction. 4. Mass Transfer Limitations: In biphasic systems, poor mixing can limit the contact between reactants and the catalyst.1. Optimize Reaction Temperature: Systematically vary the temperature (e.g., in 10 °C increments) to find the optimum. For example, in biodiesel production from microalgae, the optimal temperature was found to be 60 °C.[4] 2. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 wt% to 5 wt%). A study on FAME production found an optimal catalyst dosage of 3.5 wt%.[4] 3. Ensure Anhydrous Conditions: Dry the ionic liquid under vacuum before use. Use freshly distilled, anhydrous solvents and ensure reactants are pure.[16] 4. Improve Agitation: Increase the stirring rate to enhance mixing and overcome mass transfer limitations.
Poor Selectivity / Formation of Byproducts 1. Reaction Temperature is Too High: Higher temperatures can sometimes favor side reactions. 2. Incorrect Reaction Time: Prolonged reaction times can lead to the formation of degradation products. 3. Non-optimal Solvent: The choice of co-solvent (if any) can influence the reaction pathway.1. Lower the Reaction Temperature: This can often improve selectivity by disfavoring higher activation energy side reactions.[16] 2. Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction over time and stop it once the desired product is maximized. For FAME production, an optimal time of 20 minutes was identified.[5] 3. Screen Different Solvents: If using a co-solvent, screen a range of aprotic and protic solvents to see their effect on selectivity. In some cases, running the reaction neat in the ionic liquid is optimal.[16][17]
Difficulty in Product Separation 1. Product is Soluble in the Ionic Liquid: The product may have significant solubility in the [C₄C₁pyrr][Br], making extraction difficult. 2. Emulsion Formation: Vigorous stirring of biphasic systems can sometimes lead to stable emulsions.1. Select an Appropriate Extraction Solvent: Test a variety of non-polar solvents (e.g., hexane, toluene, ethyl acetate) to find one that effectively extracts the product while having minimal miscibility with the ionic liquid. 2. Use a Centrifuge: Centrifugation can help to break emulsions and achieve a clean phase separation. 3. Back-Extraction: If the product is an acid or a base, it can be converted to its salt to move it into an aqueous phase, and then neutralized to recover the product.
Catalyst Deactivation or Degradation 1. Thermal Decomposition: Exceeding the thermal stability limit of the ionic liquid can lead to its decomposition.[13][14][18] 2. Chemical Incompatibility: The ionic liquid may react with one of the reactants, products, or intermediates. 3. Poisoning: Strong acids, bases, or other compounds can potentially poison the catalytic sites.1. Operate Within the Thermal Stability Range: Ensure the reaction temperature remains well below the onset decomposition temperature of ~205 °C.[13] 2. Check for Reactivity: Before scaling up, run small-scale control experiments to check for any unwanted reactions between the ionic liquid and the reaction components. 3. Purify Reactants: Ensure all starting materials are free from potential catalyst poisons.
Experimental Workflow for Reaction Optimization

The following diagram illustrates a systematic approach to optimizing a reaction catalyzed by this compound.

Reaction_Optimization_Workflow cluster_prep Preparation cluster_screening Parameter Screening cluster_analysis Analysis & Workup cluster_recycle Catalyst Recycling Prep Prepare Reactants & Catalyst (Ensure Purity and Anhydrous Conditions) Temp Temperature Screening Prep->Temp Initial Reaction Setup Cat_Load Catalyst Loading Temp->Cat_Load Optimized Temperature Time Reaction Time Cat_Load->Time Optimized Loading Solvent Solvent Effects (if applicable) Time->Solvent Optimized Time Analysis Analyze Reaction Mixture (TLC, GC, HPLC, NMR) Solvent->Analysis Optimized Conditions Workup Product Isolation & Purification Analysis->Workup Determine Yield & Selectivity Recycle Catalyst Recovery & Reuse Workup->Recycle Isolated Product Recycle->Prep Recycled Catalyst

Caption: A typical workflow for optimizing reaction conditions using [C₄C₁pyrr][Br].

Catalyst Recycling Protocol

This diagram outlines a general procedure for the recovery and reuse of the this compound catalyst.

Catalyst_Recycling_Workflow Start Reaction Completion Extraction Add Immiscible Organic Solvent (e.g., Diethyl Ether) Start->Extraction Separation Separate Organic and Ionic Liquid Phases Extraction->Separation Washing Wash IL Phase with Fresh Solvent Separation->Washing Ionic Liquid Phase Product_Isolation Isolate Product from Organic Phase Separation->Product_Isolation Organic Phase Drying Dry Ionic Liquid under Vacuum Washing->Drying Reuse Reuse Catalyst in Next Reaction Drying->Reuse

References

Technical Support Center: Scaling Up 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br]) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]). As researchers and developers, moving a synthesis from the bench to a pilot or manufacturing scale introduces a new set of variables and challenges that can impact yield, purity, and safety. This guide is designed to provide you with field-proven insights and practical solutions to the common issues encountered during the scale-up of this important ionic liquid. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure your success.

Section 1: Synthesis & Reaction Control FAQ

This section addresses fundamental questions regarding the synthesis of [BMPy][Br], with a specific focus on the considerations necessary for a successful scale-up.

Q: What is the standard synthesis route for [BMPy][Br] and what are the key scale-up considerations?

A: The most common and straightforward method for synthesizing [BMPy][Br] is the quaternization of N-methylpyrrolidine with 1-bromobutane.[1] This is a classic SN2 (bimolecular nucleophilic substitution) reaction, often referred to as a Menschutkin reaction.

The core challenge in scaling this reaction is managing its exothermic nature.[2] While a small-scale reaction in a round-bottom flask may dissipate heat effectively to the surroundings, a large-volume reactor has a much smaller surface-area-to-volume ratio. This can lead to a rapid temperature increase, creating safety risks and promoting side reactions. Therefore, efficient heat management is the most critical parameter for a successful and safe scale-up.

cluster_reactants Reactants cluster_process Sₙ2 Reaction NMP 1-Methylpyrrolidine (Nucleophile) TS Transition State NMP->TS Nucleophilic Attack Bromo 1-Bromobutane (Alkylating Agent) Bromo->TS Product 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br]) TS->Product Exothermic Step caption Fig. 1: Sₙ2 Synthesis Pathway for [BMPy][Br].

Caption: Fig. 1: Sₙ2 Synthesis Pathway for [BMPy][Br].

Q: How do I manage the exothermic nature of the reaction at a larger scale?

A: Effective thermal management is non-negotiable. A runaway reaction is a significant safety hazard.

  • Controlled Reagent Addition: The most reliable method is the slow, controlled addition of one reactant to the other. Typically, the 1-bromobutane is added dropwise or via a syringe pump to the N-methylpyrrolidine.[3] This allows the reactor's cooling system to dissipate the heat generated in real-time.

  • Jacketed Reactor: Employ a jacketed glass or stainless steel reactor with a circulating coolant (e.g., a water/glycol mixture). This provides a large surface area for efficient heat exchange.

  • In-situ Temperature Monitoring: A calibrated temperature probe submerged in the reaction mixture is essential. The feed rate of the 1-bromobutane should be directly linked to the internal temperature, stopping the addition if it exceeds a set safety limit (e.g., 40-50°C).[3]

  • Solvent as a Heat Sink: Performing the reaction in a suitable solvent (see next question) adds thermal mass to the system, helping to buffer temperature spikes.

Q: What is the impact of solvent choice on scale-up, and what are the recommended solvents?

A: While this reaction can be performed neat (solvent-free), using a solvent at scale offers significant advantages in process control, safety, and sometimes, purity.[1][4] The solvent choice is critical, as it impacts reaction kinetics, heat transfer, and downstream processing.[5][6]

For instance, studies on similar SN2 reactions for ionic liquid synthesis have shown that reaction rates can vary by over an order of magnitude depending on the solvent's polarity.[4][5] Highly polar, aprotic solvents generally accelerate SN2 reactions. However, practical considerations for scale-up, such as toxicity, boiling point, and ease of removal, are paramount.

SolventBoiling Point (°C)Key Scale-Up ConsiderationsRecommendation
None (Neat) N/ASimple, high concentration. Difficult heat control, potential for high viscosity.Feasible, but requires excellent reactor cooling and slow addition.[1]
Acetonitrile 82Good solvent for reactants, aids in heat transfer, relatively easy to remove under vacuum. Often used for similar quaternizations.[7]Recommended
Ethyl Acetate 77Lower polarity may slow the reaction, but it is a relatively safe and easily removed solvent.[8]Good Alternative
Toluene 111Can work, but higher boiling point makes removal more energy-intensive.Use with caution
DCM / Benzene 40 / 80Avoid. These are often found in literature but should be avoided at scale due to significant health, safety, and environmental concerns.[8]Not Recommended

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you may encounter during your scale-up experiments.

Q: My final product is a dark yellow/brown solid. How do I decolorize it effectively at scale?

A: Color formation is a very common issue, often arising from minor impurities in starting materials or small side reactions at elevated temperatures.[2][9] The standard and most effective method for decolorization is treatment with activated carbon (charcoal).[3]

The principle is that the large, flat, aromatic structures of activated carbon have a high surface area that readily adsorbs the colored, often polymeric or conjugated, impurity molecules.

A detailed protocol for this process is provided in Appendix B . The key steps involve dissolving the crude [BMPy][Br] in a suitable solvent (water is excellent for this hydrophilic ionic liquid), adding activated carbon, heating the slurry to increase efficacy, and then filtering to remove the carbon.[2][3] If the color persists, a second treatment may be necessary.

Q: My yield is significantly lower than expected after scaling up. What are the potential causes?

A: A drop in yield upon scale-up is a frequent challenge. A systematic approach is needed to diagnose the root cause.

Start Low Yield of [BMPy][Br] Observed Q1 Was the reaction incomplete? (Check via TLC/HPLC/NMR) Start->Q1 A1_Yes Increase reaction time or temperature. Ensure proper mixing. Q1->A1_Yes Yes Q2 Were reactants lost? (e.g., evaporation) Q1->Q2 No End Yield Optimized A1_Yes->End A2_Yes Check reactor seals. Use an efficient condenser. Verify starting material quality/purity. Q2->A2_Yes Yes Q3 Was product lost during workup? Q2->Q3 No A2_Yes->End A3_Yes Optimize washing steps. (Avoid solvents where product is soluble). Check for mechanical losses during filtration. Q3->A3_Yes Yes Q3->End No, review other parameters A3_Yes->End caption Fig. 2: Troubleshooting Workflow for Low Yield.

Caption: Fig. 2: Troubleshooting Workflow for Low Yield.

Common Causes:

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature control can leave significant amounts of starting materials unreacted. Use in-process controls like HPLC or TLC to monitor reaction completion before proceeding to workup.

  • Evaporative Losses: 1-bromobutane (b.p. 101°C) and N-methylpyrrolidine (b.p. 81°C) are volatile. Ensure your reactor is well-sealed and equipped with an efficient reflux condenser, especially if running the reaction at elevated temperatures.

  • Loss During Purification: The product is highly soluble in polar solvents like water and short-chain alcohols. During the washing step with non-polar solvents (like diethyl ether), ensure vigorous mixing is followed by complete phase separation to avoid losing product in the washings.

Q: I'm struggling to remove unreacted starting materials. What are the best purification strategies for large batches?

A: This is a purity challenge directly related to the physical properties of the reactants and product. [BMPy][Br] is a non-volatile salt, while the starting materials are volatile and non-polar.

  • Washing with a Non-Polar Solvent: This is the most effective first step. After the reaction is complete and cooled, the solid or highly viscous liquid product can be washed (triturated) with a solvent in which the ionic liquid is insoluble, but the starting materials are soluble. Diethyl ether is a common choice for this at the lab scale.[1] For larger scales, a solvent like heptane or ethyl acetate may be more practical. The process involves stirring the crude product with the solvent for a period and then filtering or decanting. This should be repeated multiple times.[2]

  • Drying Under Vacuum: After washing, any residual starting materials can often be removed by drying the product under high vacuum at a moderately elevated temperature (e.g., 60-70°C). This leverages the volatility difference between the product and the impurities.

Q: My purified product still contains significant amounts of water/solvent. How can I dry it efficiently?

A: Ionic liquids can be hygroscopic, and residual solvents can become trapped within the crystal lattice or viscous liquid. Aggressive drying is required to achieve high purity, as water and solvent impurities can significantly affect the material's physical and electrochemical properties.

The most effective method is drying under high vacuum at elevated temperatures . A common protocol is to heat the sample at 65-70°C for 24 to 48 hours under high vacuum.[3][9] For very large quantities, a rotary evaporator (for liquids) or a vacuum oven with a cold trap (for solids) is essential. The process is complete when the mass of the product remains constant over several hours.

Section 3: Quality Control & Analysis FAQ

Verifying the identity and purity of your final product is a non-negotiable step in any synthesis, especially when intended for high-stakes applications.

Q: What analytical techniques are essential for confirming the purity and identity of my scaled-up [BMPy][Br]?

A: A combination of techniques is required for a comprehensive quality assessment.[10] No single method provides all the necessary information.

Analytical TechniquePurposeWhat It Tells You
¹H and ¹³C NMR Structural ConfirmationConfirms the chemical structure of the cation and detects organic impurities with protons/carbons.[11]
HPLC-ELSD/CAD/MS Purity AssessmentQuantifies the main component and detects non-volatile, non-UV active impurities. Essential as the pyrrolidinium cation lacks a strong chromophore.[12]
Karl Fischer Titration Water ContentAccurately quantifies water content, which is a critical impurity.[13]
Thermogravimetric Analysis (TGA) Thermal StabilityDetermines the decomposition temperature, providing a measure of thermal robustness.[14]
Argentometric Titration Assay & Halide ContentTitration with silver nitrate (AgNO₃) can be used to accurately determine the bromide content, serving as a primary assay method.[13]
Q: What are the common impurities I should be looking for?

A:

  • Starting Materials: Unreacted N-methylpyrrolidine and 1-bromobutane.

  • Water: Absorbed from the atmosphere or from solvents used during workup.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., acetonitrile, ethyl acetate).

  • Side-Products: Minimal in this reaction if the temperature is controlled, but could include elimination products at very high temperatures.

Section 4: Safety Considerations for Scale-Up

Safety protocols must be elevated significantly when moving from bench to pilot scale.

Q: What are the primary safety hazards associated with the large-scale synthesis of [BMPy][Br]?

A:

  • Reagent Hazards: 1-bromobutane is flammable and an irritant. N-methylpyrrolidine is also flammable and an irritant.[8] All handling should be done in a well-ventilated area (e.g., a fume hood or walk-in hood), away from ignition sources, and with appropriate Personal Protective Equipment (PPE).

  • Exothermic Reaction: As detailed above, the primary operational hazard is the potential for a thermal runaway. A robust reactor cooling system and controlled reagent addition are the key mitigation strategies.

  • Product Handling: While ionic liquids have negligible vapor pressure, they can be skin and eye irritants.[8] Always wear gloves, safety glasses, and a lab coat when handling the final product.

  • Waste Disposal: The environmental and toxicological profiles of many ionic liquids are still under investigation.[15][16] All waste, including solvent washes and aqueous solutions, should be collected and disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge to the environment.

Appendices

Appendix A: Detailed Protocol for Scale-Up Synthesis of [BMPy][Br]

This protocol is a general guideline and should be adapted and risk-assessed for your specific equipment and scale.

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical overhead stirrer, a reflux condenser with a drying tube, a thermocouple for internal temperature monitoring, and an addition funnel or pump inlet.

  • Charging Reactants: Charge the reactor with N-methylpyrrolidine (e.g., 10 mol, 851.5 g) and acetonitrile (2 L). Begin stirring and circulate coolant through the reactor jacket to bring the internal temperature to 20-25°C.

  • Controlled Addition: Slowly add 1-bromobutane (e.g., 10 mol, 1370.3 g) to the stirred solution via the addition funnel over 4-6 hours. Monitor the internal temperature closely, ensuring it does not exceed 40°C. Adjust the addition rate as needed.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. A white or yellow solid will precipitate. Monitor the reaction's progress via TLC or HPLC analysis of an aliquot.

  • Initial Isolation: Once the reaction is complete, cool the mixture to 0-5°C. Isolate the solid product by filtration. Wash the filter cake with cold acetonitrile (2 x 500 mL) followed by ethyl acetate or heptane (3 x 500 mL) to remove unreacted starting materials.

Start Reactor Setup (Jacketed, Stirrer, Condenser) Charge Charge N-Methylpyrrolidine & Acetonitrile Start->Charge Cool Cool to 20-25°C Charge->Cool Add Slowly Add 1-Bromobutane (Maintain T < 40°C) Cool->Add React Stir at RT for 24-48h (Monitor Completion) Add->React Isolate Cool & Filter Product. Wash with Cold Solvents. React->Isolate Purify Proceed to Purification (Appendix B) Isolate->Purify End Crude [BMPy][Br] Isolated Purify->End caption Fig. 3: Experimental Workflow for Scale-Up Synthesis.

Caption: Fig. 3: Experimental Workflow for Scale-Up Synthesis.

Appendix B: Detailed Protocol for Purification (Charcoal Treatment)
  • Dissolution: Transfer the crude, washed [BMPy][Br] solid to a large flask or reactor. Add deionized water (approx. 1.5 L per kg of crude product) and stir until fully dissolved. The solution will likely be pale yellow.[3]

  • Charcoal Addition: Add activated decolorizing charcoal (approx. 30 g per kg of crude product) to the solution.[2]

  • Heating: Heat the resulting black slurry to 65-70°C with vigorous stirring for 12-24 hours.[3]

  • Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® or a fine filter paper to remove all of the charcoal. The filtrate should be colorless. If color persists, repeat steps 2-4.[9]

  • Solvent Removal: Remove the water from the colorless filtrate using a large-scale rotary evaporator or by lyophilization (freeze-drying).[3]

  • Final Drying: Transfer the resulting solid to a vacuum oven and dry under high vacuum at 65-70°C for 48 hours, or until a constant weight is achieved, to yield pure, white, solid [BMPy][Br].[3]

References

Technical Support Center: 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br])

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium Bromide (CAS: 93457-69-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this versatile ionic liquid. Impurities, even at trace levels, can significantly alter the physicochemical properties of [BMPy][Br], leading to inconsistent experimental results and compromised performance. This resource provides in-depth, troubleshooting-focused answers to common issues encountered in the lab.

Section 1: The Critical Role of Purity in [BMPy][Br] Applications

Q1: Why is the purity of this compound so critical for my research?

A1: this compound ([BMPy][Br]) is a quaternary ammonium salt widely used as an electrolyte in energy storage devices, a green solvent in organic synthesis, and a component in the development of biocompatible materials.[1] Its performance in these applications is dictated by its intrinsic physicochemical properties, such as ionic conductivity, electrochemical stability, viscosity, and thermal stability.[2][3]

Impurities introduce variability and can drastically alter these properties:

  • In Electrochemistry: Trace impurities can narrow the electrochemical window, participate in parasitic side reactions, and decrease the efficiency and lifespan of batteries and supercapacitors.[4][5][6]

  • In Synthesis: Halide or water impurities can negatively affect the reactivity and outcomes of reactions involving organometallic catalysts or enzymes.[7]

  • In Materials Science: The presence of unknown substances can interfere with the controlled formation of biocompatible matrices or drug delivery systems, affecting their intended function.

Therefore, starting with a well-characterized, high-purity ionic liquid is not just a recommendation; it is a prerequisite for obtaining reproducible, reliable, and accurate experimental data.[7][8]

Table 1: Key Physicochemical Properties of High-Purity [BMPy][Br]
PropertyValueReference
CAS Number 93457-69-3[1][9][10]
Molecular Formula C₉H₂₀BrN[1][11]
Molecular Weight 222.17 g/mol [1][9][11]
Appearance White to off-white crystalline powder[1]
Melting Point ~214-216 °C[1][9][11]
Purity (Assay) ≥99%[1]

Section 2: Identifying and Understanding Common Impurities

This section addresses the first critical step: recognizing that your sample may be compromised.

Q2: My batch of [BMPy][Br] has a distinct yellow tint, whereas previous batches were white. What does this discoloration indicate?

A2: A yellow coloration is the most common visual indicator of impurities in [BMPy][Br]. This tint typically arises from residual reactants (N-methylpyrrolidine, 1-bromobutane) or byproducts formed during the synthesis process.[12][13] While visually minor, these chromophoric impurities can have a significant electrochemical impact, often being more susceptible to oxidation or reduction than the ionic liquid itself, thereby narrowing the usable electrochemical window. A purification step using activated carbon is highly effective at removing these colored species.[12][13][14]

Q3: What are the most common, non-visible impurities I should be concerned about in my [BMPy][Br] sample?

A3: Beyond colored byproducts, three primary classes of impurities are frequently encountered:

  • Water: Due to the hygroscopic nature of many ionic liquids, water from atmospheric moisture is a ubiquitous impurity.[4][15] Even small amounts of water can dramatically decrease viscosity while simultaneously increasing ionic mobility and conductivity.[4][16] However, its most critical impact is the significant reduction of the electrochemical stability window due to the electrolysis of water itself.[4][17]

  • Residual Halides: If the ionic liquid was synthesized via a metathesis reaction from a different halide precursor (e.g., chloride or iodide), residual starting halides can contaminate the final product.[7][18] These halide impurities strongly influence the physicochemical properties, such as viscosity, and can poison catalysts in synthetic applications.[7]

  • Organic Solvents & Reactants: Unreacted starting materials or residual solvents from purification (e.g., acetonitrile, acetone, diethyl ether) are common organic impurities.[19] These can introduce unwanted side reactions and interfere with electrochemical measurements.

Q4: How do these common impurities specifically impact the performance of [BMPy][Br]?

A4: The impact of each impurity is distinct and can confound experimental results if not properly controlled. The table below summarizes the primary effects.

Table 2: Effect of Common Impurities on Key Performance Parameters of [BMPy][Br]
ImpurityEffect on Electrochemical Window (EW)Effect on Ionic ConductivityEffect on ViscosityOther Significant Impacts
Water Narrows EW (due to water electrolysis)[4][17]Generally increases (due to lower viscosity)[4]Significantly decreases[4][16]Can affect ion solvation and interactions[15]
Residual Halides (e.g., Cl⁻, I⁻) Alters Anodic Limit (EW is determined by the anion)[6]Can alter conductivity based on the specific ionCan increase viscosity[7]May poison catalysts; interferes with halide-sensitive reactions[7]
Organic Reactants/Solvents Can introduce redox peaks within the desired EWVariable, can decrease the density of charge carriersGenerally decreasesPotential for unwanted side reactions
Colored Byproducts Narrows EW (impurities are often electroactive)Typically negligible effect at low levelsNegligible effectCan indicate poor synthesis/purification and presence of other impurities[12]

Section 3: Troubleshooting and Purification Protocols

This section provides actionable, step-by-step guidance for diagnosing and resolving purity issues.

Initial Troubleshooting Workflow

Before proceeding to intensive purification, a logical diagnostic workflow can save significant time and resources.

G cluster_0 Impurity Troubleshooting Workflow start Impure [BMPy][Br] Sample (e.g., yellow color, poor performance) check_color Is the sample colored (yellow/brown)? start->check_color check_water Is water content a concern (hygroscopic IL, inconsistent viscosity)? check_color->check_water No proc_carbon Perform Activated Carbon Treatment check_color->proc_carbon Yes check_organic Suspect organic impurities (synthesis history, unexpected NMR signals)? check_water->check_organic No proc_vacuum Dry Under High Vacuum (elevated temperature) check_water->proc_vacuum Yes proc_wash Wash with Non-polar Solvent (e.g., diethyl ether) check_organic->proc_wash Yes proc_recrystal Perform Recrystallization check_organic->proc_recrystal No proc_carbon->check_water proc_vacuum->check_organic proc_wash->proc_recrystal end_node High-Purity [BMPy][Br] Ready for Analysis & Use proc_recrystal->end_node

Caption: General troubleshooting workflow for purifying [BMPy][Br].

Q5: My [BMPy][Br] is yellow. What is the detailed, field-proven protocol for removing the color?

A5: The most reliable method for removing colored impurities is treatment with activated carbon (decolorizing charcoal).[12][13] This process relies on the high surface area of the carbon to adsorb the large, often conjugated, organic molecules responsible for the color.

Experimental Protocol: Activated Carbon Purification
  • Dissolution: In a round-bottom flask, dissolve the impure, yellow [BMPy][Br] solid in a suitable solvent. Deionized water is an excellent choice for this hydrophilic ionic liquid.[12][13] A typical concentration is 1.5 L of water for every 900 g of crude product.[13]

  • Carbon Addition: Add activated carbon to the solution. A general guideline is 2-5% by weight relative to the ionic liquid (e.g., 20-50 g of carbon for 1 kg of [BMPy][Br]).[13]

  • Adsorption: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the solution to 65-70°C and maintain this temperature for 12-24 hours.[13] This provides sufficient time and energy for the impurities to adsorb onto the carbon surface.

  • Filtration: Cool the mixture to room temperature. Prepare a filtration setup with a bed of Celite or fine filter paper to ensure complete removal of the fine carbon particles. Filter the solution. The resulting filtrate should be completely colorless.[12][13] If any color persists, a second treatment with fresh activated carbon may be required.

  • Solvent Removal: Remove the water from the colorless filtrate. Lyophilization (freeze-drying) is the preferred method to avoid thermal degradation and obtain a fine powder.[13] Rotary evaporation can also be used, but lower temperatures and pressures are recommended.

  • Final Drying: Transfer the resulting white solid to a Schlenk flask and dry under high vacuum at 65-70°C for at least 48 hours to remove any residual water.[12][13]

G cluster_1 Activated Carbon Purification Workflow start Yellow [BMPy][Br] Solid step1 1. Dissolve in Deionized Water start->step1 step2 2. Add Activated Carbon (2-5% w/w) step1->step2 step3 3. Heat & Stir (70°C, 12-24h) step2->step3 step4 4. Cool & Filter (through Celite) step3->step4 step5 5. Remove Water (Lyophilization) step4->step5 step6 6. Dry Under High Vacuum (70°C, 48h) step5->step6 end_node Colorless, Pure [BMPy][Br] step6->end_node

Caption: Step-by-step workflow for decolorizing [BMPy][Br].

Q6: How do I rigorously remove water and residual organic solvents from my sample after purification?

A6: The final drying step is absolutely critical. Water and volatile organic compounds must be removed under conditions that do not cause thermal decomposition of the ionic liquid.

  • Technique: High vacuum drying is the standard method. Use of a Schlenk line or a vacuum oven is essential.

  • Temperature: A temperature of 65-70°C is a safe and effective range for [BMPy][Br].[12][13] It is high enough to facilitate the removal of water but well below any decomposition temperature.

  • Duration: A minimum of 24-48 hours is recommended to ensure the removal of tightly bound water molecules.[12][13] For applications requiring ultra-low water content (<10 ppm), this step may need to be extended. The endpoint should be validated with Karl Fischer titration.

Section 4: Purity Assessment and Quality Control

Verifying the purity of your [BMPy][Br] is as important as the purification itself. This section outlines the necessary analytical techniques.

Q7: What analytical methods should I use to confirm the purity of my [BMPy][Br] and quantify impurities?

A7: A multi-technique approach is necessary for comprehensive quality control.

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining water content in ionic liquids.[20] Both volumetric and coulometric methods are suitable. Given the solid nature of [BMPy][Br], dissolving it in a dry solvent like anhydrous methanol may be required before injection into the titration cell. Commercial standards are typically specified to have ≤0.5% water.[10][21]

  • Halide Content (Argentometric Titration): To determine the assay (purity based on the bromide content), a titration with a standardized silver nitrate (AgNO₃) solution is used.[20] This method precipitates the bromide as silver bromide (AgBr), allowing for precise quantification.

  • Organic Impurities (¹H NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is a powerful tool to confirm the chemical structure of the 1-butyl-1-methylpyrrolidinium cation and to detect any organic impurities, such as residual N-methylpyrrolidine, 1-bromobutane, or purification solvents.[19][20] A pure sample will show characteristic peaks corresponding only to the cation.

  • Electrochemical Performance (Cyclic Voltammetry): Measuring the electrochemical window (EW) is the ultimate performance test for electrochemical applications.[6][22] A wide, clean window free of extraneous redox peaks is indicative of high purity. The cathodic limit is set by the reduction of the [BMPy]⁺ cation, while the anodic limit is determined by the oxidation of the Br⁻ anion.[6]

Experimental Protocol: Electrochemical Window Determination

This protocol provides a framework for assessing the electrochemical purity of [BMPy][Br].

  • Preparation (Inert Atmosphere): All steps must be performed in an argon-filled glovebox with low moisture (<5 ppm) to prevent water contamination.[19]

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell.

    • Working Electrode: Glassy Carbon (GC) electrode, polished with alumina slurries of decreasing particle size (1.0, 0.3, 0.05 µm) and thoroughly cleaned.[19]

    • Counter Electrode: Platinum wire or mesh.[19]

    • Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference.[19][23]

  • Electrolyte Preparation: Add the dry, purified [BMPy][Br] to the cell. As it is a solid at room temperature, this test must be performed above its melting point or by dissolving it in a suitable, dry, and electrochemically inert solvent. For neat analysis, the cell must be heated.

  • Measurement (Cyclic Voltammetry - CV):

    • Connect the cell to a potentiostat.

    • Scan the potential at a slow scan rate (e.g., 10-50 mV/s) across a wide range (e.g., -4.0 V to +2.0 V vs. reference).[6]

    • The potential at which the current begins to increase sharply defines the limits of the electrochemical window.

References

Technical Support Center: Stabilizing Superoxide Ions in 1-Butyl-1-methylpyrrolidinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with superoxide ions in 1-Butyl-1-methylpyrrolidinium bromide ([BMP][Br]). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the electrochemical generation and stabilization of superoxide in this ionic liquid. Our focus is on explaining the "why" behind experimental choices to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a suitable medium for superoxide ion studies?

A1: 1-Butyl-1-methylpyrrolidinium ([BMP]⁺) based ionic liquids, including [BMP][Br], offer several advantages for superoxide chemistry. Their primary benefits are a wide electrochemical window and inherent stability.[1][2] Unlike traditional volatile and environmentally sensitive aprotic solvents like dimethylformamide (DMF) and acetonitrile, ionic liquids are nonvolatile, which minimizes solvent waste.[3][4] The pyrrolidinium cation ([BMP]⁺) is known for its cathodic stability, which is crucial for the electrochemical reduction of oxygen to superoxide.[5] Studies have shown that superoxide ions can be stable in pyrrolidinium-based ionic liquids, making them suitable for various applications.[6][7][8]

Q2: What is the expected stability of superoxide in [BMP][Br]?

A2: In the absence of impurities, particularly water and other protic species, the superoxide ion (O₂⁻) is stable in pyrrolidinium-based ionic liquids.[3][4][9] Research on the analogous ionic liquid, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMP][TFSI]), has demonstrated good superoxide stability, which can be monitored using techniques like cyclic voltammetry and UV-Vis spectrophotometry.[7][10] However, the long-term stability can be influenced by the nature of the cation and the presence of any reactive impurities.[6] It's important to note that some studies have indicated that pyrrolidinium-based ionic liquids might not have sufficient long-term stability against the attack of O₂⁻ under certain conditions, such as in Li-O₂ cells.[11]

Q3: What are the primary factors that lead to superoxide decomposition in this ionic liquid?

A3: The primary culprits for superoxide decomposition are:

  • Water: Even trace amounts of water can lead to the disproportionation of superoxide into oxygen and hydrogen peroxide.[12] This is a significant issue as ionic liquids can be hygroscopic.

  • Protic Impurities: Besides water, any other proton sources can react with and neutralize the superoxide ion.

  • Cation Reactivity: While generally stable, the pyrrolidinium cation itself can potentially react with the highly reactive superoxide radical, especially over extended periods or under specific experimental conditions.[11][13]

  • Impurities in the Ionic Liquid: Residual reactants or byproducts from the synthesis of [BMP][Br] can react with superoxide.[14]

Q4: Can I chemically generate superoxide in [BMP][Br] in addition to electrochemical methods?

A4: Yes, chemical generation is a viable alternative. This is typically achieved by dissolving a superoxide salt, such as potassium superoxide (KO₂), in the ionic liquid.[6] The solubility of KO₂ in ionic liquids can vary depending on the specific cation and anion, as well as the temperature.[6] While the solubility of superoxide salts in many organic solvents is low, the use of ionic liquids can enhance their dissolution.[15]

Troubleshooting Guide

Issue 1: Low or No Superoxide Signal in Cyclic Voltammetry (CV)

Possible Causes & Solutions

Possible Cause Diagnostic Step Proposed Solution Scientific Rationale
Oxygen Depletion Run a CV scan in the ionic liquid after purging with an inert gas (e.g., Argon or Nitrogen) for an extended period. The reduction peak corresponding to oxygen should disappear.Ensure thorough and continuous purging of the [BMP][Br] with high-purity oxygen for at least 30 minutes before and during the experiment.[10]The electrochemical generation of superoxide is dependent on the one-electron reduction of dissolved molecular oxygen. Insufficient oxygen concentration will naturally lead to a weak or absent signal.
Impure Ionic Liquid A yellowish coloration in the [BMP][Br] can indicate impurities from its synthesis.[14]Purify the ionic liquid using activated carbon treatment followed by drying under high vacuum at an elevated temperature (e.g., 65-70°C for 24-48 hours).[14]Impurities can be electrochemically active within the potential window of interest, interfering with the superoxide signal or reacting with the generated superoxide.
High Water Content Perform Karl Fischer titration to quantify the water content in your [BMP][Br].Dry the ionic liquid under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100°C) for at least 24 hours.[2] Store and handle the dried ionic liquid in an inert atmosphere glovebox.Water acts as a proton source, leading to the rapid disproportionation of superoxide, which prevents its accumulation and detection.[12]
Incorrect Potential Window Consult literature for the expected reduction potential of oxygen in similar pyrrolidinium-based ionic liquids.[16]Adjust the potential range of your CV scan. The reduction of oxygen to superoxide in ionic liquids typically occurs at negative potentials.The potential at which oxygen reduction occurs is solvent-dependent. An inappropriate potential window may miss the reduction event entirely.
Issue 2: Unstable Superoxide Signal (Rapid Decay)

Possible Causes & Solutions

Possible Cause Diagnostic Step Proposed Solution Scientific Rationale
Protic Contamination Even after drying, exposure to ambient air can reintroduce moisture.Conduct all experiments in a controlled, inert atmosphere (e.g., an argon-filled glovebox).Superoxide is a strong base and will readily react with any available protons, leading to its rapid decomposition.[15]
Electrode Surface Fouling Observe changes in the CV shape over multiple cycles, such as peak broadening or decreased peak current.Polish the working electrode (e.g., glassy carbon) with alumina slurries of decreasing particle size before each experiment.[2]Reaction byproducts or impurities can adsorb onto the electrode surface, passivating it and hindering the electron transfer process required for superoxide generation and detection.
Reaction with the Cation This is an intrinsic property and harder to diagnose directly.While difficult to prevent entirely, ensuring the highest purity of the ionic liquid can minimize side reactions.Although the pyrrolidinium cation is relatively stable, it can undergo slow degradation in the presence of the highly reactive superoxide radical.[11][13]
Experimental Workflow & Diagrams
Workflow for Electrochemical Generation and Stabilization of Superoxide

Caption: Workflow for preparing and analyzing superoxide in [BMP][Br].

Troubleshooting Logic for Unstable Superoxide Signal

Caption: Troubleshooting flowchart for unstable superoxide signals.

Detailed Experimental Protocol: Purification of this compound

This protocol is adapted from standard procedures for purifying ionic liquids.[14]

Materials:

  • Impure this compound

  • Activated carbon (decolorizing charcoal)

  • Suitable solvent (e.g., water for hydrophilic ionic liquids)[14]

  • Celite or fine filter paper

  • High vacuum line

  • Schlenk flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the impure [BMP][Br] in a minimal amount of the chosen solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon to the solution (typically 1-2% by weight of the ionic liquid).

  • Stirring: Stir the mixture at room temperature for several hours. Gentle heating can sometimes improve efficiency, but monitor for any potential degradation.

  • Filtration: Filter the solution through a bed of Celite or fine filter paper to remove the activated carbon. The filtrate should be colorless. Repeat the treatment if coloration persists.[14]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • High Vacuum Drying: Transfer the ionic liquid to a Schlenk flask and dry under high vacuum at an elevated temperature (e.g., 65-70°C) for 24-48 hours to remove residual solvent and water.[14]

  • Storage: Store the purified and dried [BMP][Br] in an inert atmosphere glovebox to prevent moisture reabsorption.

References

Technical Support Center: Optimizing 1-Butyl-1-methylpyrrolidinium Bromide Concentration in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Butyl-1-methylpyrrolidinium bromide ([Pyrr14]Br) concentration in electrolyte solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and applications of this compound.

Q1: What is this compound?

A1: this compound, also known as [Pyrr14]Br, is a quaternary ammonium salt that exists as a white to off-white crystalline powder.[1] It belongs to the class of ionic liquids (ILs), which are salts that are liquid at or below 100°C. Its chemical formula is C9H20BrN, and it has a molecular weight of 222.17 g/mol .[2]

Q2: What are the key properties of this compound that make it suitable for electrolyte solutions?

A2: [Pyrr14]Br possesses several advantageous properties for electrochemical applications, including:

  • High Thermal Stability: It has a high melting point, around 214-216°C, and is stable over a wide temperature range.[1][2]

  • Low Volatility: As an ionic liquid, it has a negligible vapor pressure, which enhances the safety of electrochemical devices by reducing flammability risks associated with traditional organic solvents.[1][3]

  • Good Ionic Conductivity: It facilitates the transport of ions, a crucial characteristic for an electrolyte.[1]

  • Wide Electrochemical Window: Pyrrolidinium-based ionic liquids are known for their wide electrochemical stability windows, which is the potential range within which the electrolyte is stable and does not undergo oxidation or reduction.[4][5]

Q3: What are the primary applications of this compound in electrolyte solutions?

A3: Due to its favorable properties, [Pyrr14]Br is utilized in a variety of electrochemical applications, including:

  • Energy Storage: It serves as an electrolyte component in lithium-ion batteries and supercapacitors, contributing to improved efficiency and lifespan.[1][5]

  • Electrodeposition: It can be used as a medium for the electrodeposition of metals and alloys.

  • Catalysis: Its stability over a broad potential range makes it a suitable solvent for electrocatalysis.[4]

  • Green Solvent Applications: Its low volatility makes it an environmentally friendly alternative to traditional organic solvents in various chemical reactions.[1]

II. Troubleshooting Guide: Optimizing [Pyrr14]Br Concentration

This section provides solutions to specific issues that may arise during the optimization of [Pyrr14]Br concentration in your electrolyte formulation.

Problem 1: Low Ionic Conductivity of the Electrolyte

Q: My electrolyte solution containing [Pyrr14]Br exhibits lower than expected ionic conductivity. What could be the cause, and how can I improve it?

A: Low ionic conductivity in [Pyrr14]Br-based electrolytes is a common challenge, often stemming from high viscosity and insufficient ion mobility.

Causality:

  • High Viscosity: At higher concentrations, the strong intermolecular forces between the [Pyrr14]+ cations and Br- anions can lead to increased viscosity, which in turn hinders the movement of ions. Ionic liquids, in general, tend to be more viscous than conventional organic solvents.[6]

  • Incomplete Dissociation: At certain concentrations, the salt may not be fully dissociated into its constituent ions, reducing the number of charge carriers available for conduction.

Troubleshooting Protocol:

  • Concentration Optimization: Systematically vary the concentration of [Pyrr14]Br in your chosen solvent. Start with a lower concentration and gradually increase it while measuring the ionic conductivity at each step. This will help you identify the concentration at which conductivity is maximized before it starts to decrease due to viscosity effects.

  • Addition of a Low-Viscosity Co-Solvent: Introducing a low-viscosity, polar aprotic co-solvent can significantly enhance ionic conductivity. Common choices include acetonitrile (ACN), propylene carbonate (PC), or dimethyl carbonate (DMC).[6] These co-solvents help to solvate the ions, reducing the ion-ion interactions and lowering the overall viscosity of the electrolyte.

  • Temperature Variation: Increasing the operating temperature can decrease the viscosity of the electrolyte and thereby increase ionic conductivity. However, ensure that the chosen temperature is within the stable operating range of all your electrochemical cell components.

Experimental Workflow for Optimizing Conductivity:

G cluster_0 Troubleshooting Low Conductivity A Low Ionic Conductivity Observed B Prepare Electrolyte Series: Vary [Pyrr14]Br Concentration A->B C Measure Ionic Conductivity (Electrochemical Impedance Spectroscopy) B->C D Is Conductivity Optimal? C->D E Add Low-Viscosity Co-Solvent (e.g., ACN, PC) D->E No I Final Optimized Electrolyte D->I Yes F Re-measure Ionic Conductivity E->F G Is Conductivity Improved? F->G H Increase Operating Temperature (within stable limits) G->H No G->I Yes H->I

Caption: Workflow for addressing low ionic conductivity.

Problem 2: Narrow Electrochemical Stability Window (ESW)

Q: The measured electrochemical stability window of my [Pyrr14]Br electrolyte is narrower than anticipated. What factors could be contributing to this, and how can I widen it?

A: A narrow ESW limits the operating voltage of your electrochemical device. This issue is often related to impurities or the inherent electrochemical limits of the electrolyte components.

Causality:

  • Impurities: The presence of impurities, particularly water, can significantly reduce the ESW. Water can be electrochemically active, undergoing reduction or oxidation at potentials within the expected window of the ionic liquid.

  • Anion Oxidation: The anodic (positive) limit of the ESW for [Pyrr14]Br is determined by the oxidation of the bromide anion (Br-).[4]

  • Cation Reduction: The cathodic (negative) limit is set by the reduction of the 1-butyl-1-methylpyrrolidinium cation ([Pyrr14]+).[4]

Troubleshooting Protocol:

  • Purity of [Pyrr14]Br: Ensure you are using high-purity [Pyrr14]Br (≥99%).[1][2] Impurities from the synthesis process can be electrochemically active.

  • Drying Procedures: Rigorously dry both the [Pyrr14]Br and the solvent before preparing the electrolyte. This can be done by heating under vacuum. All electrolyte preparation and cell assembly should be performed in an inert atmosphere, such as inside an argon-filled glovebox, to minimize moisture contamination.[6]

  • Electrode Material: The choice of working electrode material can influence the measured ESW. It is recommended to use a glassy carbon electrode for these measurements.[6]

  • Scan Rate: The scan rate used in cyclic voltammetry can affect the perceived ESW. A slower scan rate (e.g., 2 mV·s⁻¹) is often used for accurate determination.[6]

Experimental Protocol for ESW Determination:

G cluster_1 ESW Determination and Optimization A Narrow ESW Observed B Verify Purity of [Pyrr14]Br and Solvent A->B C Implement Rigorous Drying Procedures (Vacuum Oven, Glovebox) B->C D Prepare Electrolyte in Inert Atmosphere C->D E Perform Cyclic Voltammetry (Glassy Carbon WE, Slow Scan Rate) D->E F Analyze Anodic and Cathodic Limits E->F G Is ESW Sufficient? F->G H Consider Alternative Anion (e.g., TFSI-) for Wider Window G->H No I Optimized Electrolyte with Wide ESW G->I Yes

Caption: Protocol for ESW measurement and improvement.

Problem 3: Electrode Fouling or Corrosion

Q: I am observing fouling or corrosion on my electrodes when using a [Pyrr14]Br-based electrolyte. What is the likely cause, and what are the mitigation strategies?

A: Electrode degradation can be a significant issue, leading to a rapid decline in electrochemical performance. The reactivity of the bromide anion is a potential contributor.

Causality:

  • Bromide Reactivity: The bromide anion can be reactive towards certain electrode materials, especially at higher potentials where it can be oxidized.

  • Electrolyte Decomposition: If the operating potential exceeds the ESW of the electrolyte, the decomposition products can adsorb onto the electrode surface, leading to fouling.

Troubleshooting Protocol:

  • Electrode Material Compatibility: Evaluate the compatibility of your electrode materials with bromide-containing electrolytes. In some cases, a protective coating on the electrode may be necessary.

  • Operate Within the ESW: Ensure that the operating voltage of your device is well within the determined stable electrochemical window of the electrolyte to prevent its decomposition.

  • Alternative Anions: If bromide reactivity is a persistent issue, consider using a pyrrolidinium-based ionic liquid with a more electrochemically stable and less corrosive anion, such as bis(trifluoromethylsulfonyl)imide (TFSI⁻).[5][6]

  • Electrolyte Additives: Certain additives can help in the formation of a stable solid-electrolyte interphase (SEI) layer on the electrode surface, which can prevent direct contact between the electrolyte and the electrode, thus mitigating corrosion and fouling.

Logical Relationship of Key Electrolyte Performance Indicators:

G Concentration [Pyrr14]Br Concentration Viscosity Viscosity Concentration->Viscosity affects Conductivity Ionic Conductivity Concentration->Conductivity directly affects (up to a point) ESW Electrochemical Stability Window Concentration->ESW can affect Viscosity->Conductivity inversely affects Performance Device Performance Conductivity->Performance improves ESW->Performance enables high voltage

Caption: Interplay of key electrolyte properties.

III. Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and related compounds for comparative purposes.

PropertyThis compound ([Pyrr14]Br)1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyrr14][TFSI])
CAS Number 93457-69-3[1][2]223437-11-4[7]
Molecular Formula C₉H₂₀BrN[1][2]C₁₁H₂₀F₆N₂O₄S₂
Molecular Weight 222.17 g/mol [1][2]422.4 g/mol
Appearance White to off-white crystalline powder[1]Room temperature ionic liquid[7]
Melting Point 214-216 °C[1][2]-
Density -1.4 g/cm³ (at 25°C)[7]
Viscosity -0.08 Pa·s (at 25°C)[7]
Ionic Conductivity -0.277 S/m (at 25°C)[7]
Electrochemical Stability Window Moderately wide, limited by Cl⁻ oxidation in analogous compounds.[4]Up to 5.5 V[5]

IV. References

  • This compound - Chem-Impex. --INVALID-LINK--

  • Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. --INVALID-LINK--

  • Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride - Benchchem. --INVALID-LINK--

  • A Comparative Analysis of 1-Butyl-1-methylpyrrolidinium Chloride and Standard Electrolytes for Lithium-Ion Batteries - Benchchem. --INVALID-LINK--

  • This compound, >99% | IoLiTec. --INVALID-LINK--

  • 1 Physicochemical and electrochemical investigations of the ionic liquid N-butyl-N - UCL Discovery. --INVALID-LINK--

  • Application of Ionic Liquids for Batteries and Supercapacitors - PMC - NIH. --INVALID-LINK--

  • Ionic Liquids in Focus: The Role of this compound. --INVALID-LINK--

  • Exploring the Chemistry: Applications of this compound. --INVALID-LINK--

  • Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. --INVALID-LINK--

References

Technical Support Center: 1-Butyl-1-methylpyrrolidinium bromide [C₄mpyr]Br

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-Butyl-1-methylpyrrolidinium bromide (also known as [C₄mpyr]Br or BMPyrr Br). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile ionic liquid. Here, we address common challenges, particularly those related to solubility, to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a quaternary ammonium salt and a type of ionic liquid (IL).[1][2] It consists of a 1-butyl-1-methylpyrrolidinium cation and a bromide anion. As a white to off-white crystalline powder, it is noted for its low volatility, high thermal stability, and its capacity to dissolve a wide array of both organic and inorganic compounds.[1][2] These characteristics make it a valuable solvent for chemical reactions, extractions, and as an electrolyte in electrochemical applications like batteries and supercapacitors.[1]

Key Physical Properties:

  • Molecular Formula: C₉H₂₀BrN[3][4]

  • Molecular Weight: 222.17 g/mol [3][4]

  • Melting Point: Approximately 214-216 °C[1][4]

  • Appearance: White to off-white crystalline powder[1][2]

Q2: Is [C₄mpyr]Br hygroscopic? How does water affect its solubility and handling?

Yes, many ionic liquids, particularly those with halide anions like bromide, are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6][7] The presence of water can significantly alter the physical properties of [C₄mpyr]Br, including its viscosity, density, and, most importantly, its solubility behavior with other substances.[5][6]

  • Impact on Experiments: Undetected water can act as an impurity, potentially interfering with water-sensitive reactions or altering electrochemical windows. It can also change the solvation environment, affecting the solubility of your target compounds in the ionic liquid.

  • Handling Recommendations: It is crucial to store [C₄mpyr]Br in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen). When handling, minimize its exposure to ambient air. For applications requiring anhydrous conditions, drying the IL under vacuum at an elevated temperature (below its decomposition temperature) is recommended.

Q3: What is the general solubility profile of [C₄mpyr]Br in common laboratory solvents?

The solubility of ionic liquids is governed by the principle "like dissolves like," but the interactions are more complex than with neutral molecules, involving factors like ion-dipole interactions and hydrogen bonding.[8][9][10] [C₄mpyr]Br, being a salt, exhibits high polarity.

The solubility of pyrrolidinium-based bromide salts shows a strong dependence on the solvent's polarity. They tend to have extremely high solubility in polar protic solvents like water and alcohols (methanol, ethanol) but are generally insoluble in apolar organic solvents.[11][12]

Solvent TypeExamplesExpected Solubility of [C₄mpyr]BrRationale & Causality
Polar Protic Water, Methanol, EthanolHigh / Miscible Strong ion-dipole interactions and hydrogen bonding between the solvent and the bromide anion lead to effective solvation.[11][12]
Polar Aprotic Acetonitrile, DMSO, AcetoneModerate to High Good solubility is expected due to strong dipole-dipole and ion-dipole interactions. Pyrrolidinium-based salts generally show good solubility in acetonitrile.[11]
Non-Polar Toluene, Hexane, Diethyl EtherVery Low / Insoluble The large polarity mismatch prevents effective solvation of the ions by the non-polar solvent molecules.[12]
Halogenated Dichloromethane (DCM)Slight to Sparingly Soluble While having a dipole moment, DCM is often not polar enough to dissolve highly ionic salts like [C₄mpyr]Br to a high concentration.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem 1: My [C₄mpyr]Br will not dissolve in my chosen organic solvent, or the solution is cloudy.

This is a classic sign of polarity mismatch or the presence of impurities.

  • Root Cause Analysis: The primary reason for poor solubility is that the cohesive energy of the ionic liquid (the strong attraction between its cations and anions) is much greater than the favorable interactions it can form with a low-polarity solvent.[8][10] Cloudiness can also indicate that the IL has absorbed water, which is immiscible with your non-polar solvent.

  • Solutions & Experimental Protocols:

    • Verify Solvent Polarity: Ensure your chosen solvent has sufficient polarity to engage in ion-dipole interactions. Refer to the table above. If using a non-polar solvent is necessary for your reaction, you will need to employ a different strategy.

    • Employ a Co-Solvent: A small amount of a mutually miscible, polar co-solvent can bridge the polarity gap. For example, adding a small percentage of methanol or acetonitrile to a solvent like dichloromethane can significantly enhance the solubility of [C₄mpyr]Br.

      Experimental Protocol: Using a Co-Solvent

      • To your desired volume of the primary non-polar solvent (e.g., 10 mL of Toluene), add the solid [C₄mpyr]Br.

      • While stirring vigorously, add a polar co-solvent (e.g., Acetonitrile) dropwise.

      • Continue adding the co-solvent until the solution becomes clear. Note the final volume ratio for reproducibility. Be aware that the properties of this new solvent mixture will differ from the pure primary solvent.

    • Gentle Heating: Increasing the temperature often increases the solubility of ionic compounds.[8][9] Use a temperature-controlled heating mantle or oil bath and stir the mixture.

      • Causality: Increased thermal energy helps overcome the lattice energy of the solid IL and promotes dissolution.

      • Caution: Do not exceed the thermal stability limit of the IL or the boiling point of your solvent. [C₄mpyr]Br itself is thermally stable, but this is critical for the overall system.[13]

Problem 2: The ionic liquid dissolved upon heating, but precipitated out of the solution upon cooling.

This phenomenon is related to the temperature-dependent solubility of the ionic liquid in your specific solvent system.

  • Root Cause Analysis: You have likely created a supersaturated solution at a higher temperature. As the solution cools, the kinetic energy of the solvent molecules decreases, and they can no longer keep the ions of the [C₄mpyr]Br solvated, causing it to crystallize or precipitate out.[14] This defines the solubility limit at that lower temperature.

  • Solutions & Experimental Protocols:

    • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the ionic liquid remains dissolved throughout the experiment.

    • Increase Solvent or Co-Solvent Volume: The simplest solution is that your concentration is too high for the solvent at room temperature. Try preparing a more dilute solution by increasing the volume of the primary solvent or the proportion of the co-solvent.

    • Determine the Solubility Curve (Protocol): To avoid this issue in the future, you can determine the solubility curve for your specific system.

      Experimental Protocol: Simple Solubility Curve Determination

      • Prepare a saturated solution of [C₄mpyr]Br in your solvent at room temperature, ensuring some solid IL remains undissolved.

      • Slowly heat the mixture in a temperature-controlled bath while stirring.

      • Record the temperature at which all the solid just dissolves. This is the saturation temperature for that concentration.

      • Repeat this process with different known concentrations to map out the temperature-solubility relationship for your system.

Problem 3: My solute (e.g., catalyst, organic molecule) is not dissolving in pure [C₄mpyr]Br.

While [C₄mpyr]Br is a good solvent, its high viscosity and the complex ionic environment can present kinetic barriers to dissolution.

  • Root Cause Analysis: The high viscosity of ionic liquids can slow down the mass transfer of the solute from its solid form into the bulk liquid. Furthermore, strong intermolecular forces within the solute (e.g., crystal lattice energy or hydrogen bonding in polymers) must be overcome by the solvation energy provided by the ionic liquid.

  • Solutions & Experimental Protocols:

    • Increase Energy Input:

      • Heating: Gently heating the mixture (e.g., to 60-80 °C) will decrease the viscosity of the [C₄mpyr]Br and increase the rate of dissolution.

      • Mechanical Agitation: Ensure vigorous and continuous stirring.

      • Ultrasonication: Using an ultrasonic bath can provide localized energy to break apart solute particles and accelerate dissolution.

    • Increase Surface Area: Grind your solid solute into a fine powder before adding it to the ionic liquid. This increases the surface area available for solvation.

      Experimental Protocol: Dissolving a Challenging Solute in [C₄mpyr]Br

      • Ensure the [C₄mpyr]Br is dry and pre-heated to your desired working temperature (e.g., 70 °C) in a reaction vessel with a magnetic stirrer.

      • Grind the solid solute into a fine powder using a mortar and pestle.

      • Slowly add the powdered solute to the heated, stirring ionic liquid in small portions. Allow each portion to dissolve before adding the next.

      • If dissolution is still slow, place the entire vessel in an ultrasonic bath for short intervals (e.g., 5-10 minutes) until the solution is homogeneous.

Visual Workflow Guides

Troubleshooting Dissolution of [C₄mpyr]Br in a Solvent

This diagram outlines a logical workflow to diagnose and solve issues when [C₄mpyr]Br fails to dissolve in a solvent.

cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions start [C4mpyr]Br fails to dissolve or forms a cloudy solution cause1 Polarity Mismatch (e.g., using Toluene) start->cause1 cause2 Water Contamination (Hygroscopicity) start->cause2 cause3 Concentration Too High (Supersaturation) start->cause3 sol1 Switch to a more polar solvent (e.g., ACN) cause1->sol1 If possible sol2 Add a polar co-solvent (e.g., MeOH, ACN) cause1->sol2 If primary solvent is required sol3 Gently heat and stir cause1->sol3 cause2->sol1 If solvent is non-polar sol4 Dry IL under vacuum and use inert atmosphere cause2->sol4 Best practice cause3->sol3 To find saturation point sol5 Decrease concentration (add more solvent) cause3->sol5

Caption: General troubleshooting workflow for solubility issues.

Conceptual Model of a Co-Solvent System

This diagram illustrates how a co-solvent bridges the polarity gap between a non-polar solvent and the ionic liquid.

IL [C4mpyr]+Br- Ions (High Polarity) Solvent Non-Polar Solvent (e.g., Toluene) IL->Solvent Repulsive/ Weak Interaction CoSolvent Co-Solvent (e.g., Acetonitrile) (Intermediate Polarity) IL->CoSolvent Strong Ion-Dipole Interaction CoSolvent->Solvent Favorable Dipole-Induced Dipole Interaction

Caption: Role of a co-solvent in enhancing solubility.

References

Validation & Comparative

Pyrrolidinium vs. Imidazolium Ionic Liquids: A Head-to-Head Analysis for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Researchers

As a Senior Application Scientist, the choice of solvent or electrolyte can be the pivotal factor determining the success of an experimental design. Ionic liquids (ILs), with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, have moved from niche curiosities to indispensable tools in synthesis, electrochemistry, and pharmaceutics.[1][2] Among the most common classes are those based on pyrrolidinium and imidazolium cations.

This guide provides an in-depth, objective comparison between 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]) and its imidazolium-based counterparts. We will move beyond surface-level data to explore the fundamental structural differences that dictate their performance, supported by experimental evidence to empower researchers in making informed decisions for their specific applications.

The Deciding Factor: Cation Structure and Its Implications

The core differences between these two classes of ionic liquids originate from the nature of their heterocyclic cations. The 1-butyl-1-methylpyrrolidinium ([BMPy]⁺) cation features a saturated, five-membered aliphatic ring. In contrast, imidazolium cations, such as the common 1-butyl-3-methylimidazolium ([BMIM]⁺), possess an unsaturated, aromatic ring.[3][4]

This fundamental distinction in electronic structure and geometry has profound consequences:

  • Electrochemical Stability: The imidazolium cation contains an acidic proton at the C2 position (between the two nitrogen atoms), which is susceptible to reduction. The saturated pyrrolidinium cation lacks such a feature, rendering it more resistant to reduction and thus affording it a significantly wider electrochemical window.[5] This is a critical advantage in high-voltage applications like advanced batteries and supercapacitors.

  • Chemical Reactivity and Coordination: The aromatic nature of the imidazolium ring allows for π-π stacking and other coordination interactions.[6] Furthermore, under basic conditions, the acidic C2 proton can be abstracted to form an N-heterocyclic carbene (NHC), a potent catalyst for a variety of organic reactions.[7] Pyrrolidinium cations are chemically more inert, which is preferable when the IL must act solely as a non-interacting solvent.

  • Ion Mobility and Transport Properties: The planar structure of the imidazolium ring is thought to facilitate faster ion diffusion compared to the more flexible, non-planar pyrrolidinium cation.[3][8] This directly impacts properties like viscosity and ionic conductivity.

Caption: Core structural differences between pyrrolidinium and imidazolium cations.

Quantitative Performance Metrics: A Data-Driven Comparison

The selection of an ionic liquid is often a trade-off between competing performance characteristics. The following table summarizes key physicochemical properties for [BMPy][Br] and a representative imidazolium analogue, 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), to provide a quantitative basis for comparison.

PropertyThis compound ([BMPy][Br])1-Butyl-3-methylimidazolium bromide ([BMIM][Br])Key Considerations & Causality
Molecular Weight ( g/mol ) 222.17[9][10]219.16Very similar, allowing for a more direct comparison of cation effects.
Melting Point (°C) ~216[9][10]~77The higher symmetry and packing efficiency of the [BMPy]⁺ cation can lead to a significantly higher melting point.
Decomposition Temp. (Td, °C) ~283–294[11]~400 (Onset)[12]Imidazolium ILs generally exhibit higher thermal stability. However, halide anions tend to lower the Td for all ILs compared to anions like NTf₂⁻.[12]
Electrochemical Window (V) >4.0 (for NTf₂⁻ anion)[5]~3.0 - 4.0 (anion dependent)[5][6]The lack of an easily reducible proton gives pyrrolidinium ILs a distinct advantage in electrochemical applications.
Viscosity (cP at 25°C) High (Solid at 25°C)High (but lower than [BMPy][Br])The planar imidazolium cation generally leads to lower viscosity and better ion mobility compared to the bulkier pyrrolidinium cation.[13]
Ionic Conductivity (mS/cm) Low (Solid at 25°C)Increases with temperature[12]Conductivity is inversely related to viscosity. Imidazolium ILs are typically more conductive.

Application-Specific Performance Insights

Green Solvents in Chemical Synthesis

Both IL classes are excellent replacements for volatile organic compounds (VOCs).

  • Imidazolium-based ILs: These are the most widely studied ILs for organic synthesis.[14] Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their high thermal stability, makes them suitable for reactions requiring elevated temperatures.[15] They can also serve as precursors to N-heterocyclic carbene catalysts, actively participating in reactions.[7]

  • [BMPy][Br] and Pyrrolidinium-based ILs: Their primary advantage in synthesis is their chemical inertness and high stability against reduction, making them ideal for electrosynthesis and reactions involving highly reactive or reducing agents where the solvent must not interfere.[16]

Drug Development and Delivery

Ionic liquids are increasingly investigated to overcome challenges in drug formulation, such as the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[14][17]

  • Imidazolium-based ILs: Have been extensively explored as solubility enhancers and permeation enhancers in drug delivery systems.[18] For example, certain imidazolium ILs have been shown to increase the aqueous solubility of ibuprofen by over 100-fold.[14]

  • [BMPy][Br] and Pyrrolidinium-based ILs: These are being explored for creating biocompatible materials for applications like drug delivery and tissue engineering.[16] Their potential for lower toxicity compared to some imidazolium counterparts is an active area of research.

Decision_Workflow Start Application Requirement Analysis Electrochem Primary need: Wide Electrochemical Window? Start->Electrochem HighTemp Primary need: High Thermal Stability (>350°C)? Electrochem->HighTemp No Pyrrolidinium Select Pyrrolidinium-based IL (e.g., [BMPy][Br] with appropriate anion) Electrochem->Pyrrolidinium Yes Catalysis Need for potential NHC Catalysis? HighTemp->Catalysis No Imidazolium Select Imidazolium-based IL HighTemp->Imidazolium Yes Catalysis->Imidazolium Yes Inert Consider Pyrrolidinium for its chemical inertness Catalysis->Inert No

Caption: Decision workflow for selecting between IL classes based on primary application needs.

Experimental Protocol: Comparative Viscosity Measurement

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. Viscosity is a fundamental property that dictates an IL's utility in applications requiring fluid flow, such as in electrolytes or as a reaction medium.

Objective: To determine and compare the dynamic viscosity of a pyrrolidinium-based IL and an imidazolium-based IL as a function of temperature.

Methodology: Rotational Viscometry

This method is chosen for its high accuracy and applicability across a wide range of viscosities. The causality is straightforward: the torque required to rotate a spindle in the fluid is directly proportional to the fluid's resistance to flow (viscosity).

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the rotational viscometer (e.g., Brookfield DV-II+ Pro) using certified viscosity standards at a known temperature (e.g., 25.0 °C). This step is critical for data accuracy and validates the instrument's performance.

  • Sample Preparation: Dry the ionic liquid samples ([BMPy][Br] and the chosen imidazolium IL) under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove any absorbed water, as water content can significantly decrease viscosity.[19]

  • Temperature Control: Place the IL sample in a temperature-controlled sample holder connected to a circulating water bath. Allow the sample to thermally equilibrate for at least 30 minutes at each target temperature.

  • Spindle Selection: Choose an appropriate spindle and rotational speed (RPM) to ensure the torque reading is within the instrument's optimal range (typically 10-90%). This choice depends on the expected viscosity of the IL.

  • Measurement: Immerse the spindle into the IL sample to the calibrated immersion mark. Begin rotation and allow the viscosity reading to stabilize before recording the value. Record the viscosity, temperature, spindle type, RPM, and torque percentage.

  • Data Acquisition: Repeat the measurement at various temperatures (e.g., in 10 °C increments from 30 °C to 100 °C) to generate a viscosity-temperature profile for each ionic liquid.

  • Data Analysis: Plot dynamic viscosity (in cP or mPa·s) as a function of temperature for both ionic liquids to visually compare their flow behavior.

Viscosity_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis a Calibrate Viscometer (Ensures Accuracy) b Dry IL Samples (Removes Water) a->b c Set Temperature & Equilibrate Sample b->c d Select Spindle/RPM (Optimal Torque) c->d e Immerse & Rotate Record Data d->e f Repeat for Multiple Temperatures e->f g Plot Viscosity vs. Temperature f->g

Caption: Experimental workflow for comparative viscosity measurement.

Conclusion and Future Outlook

The choice between this compound and imidazolium-based ionic liquids is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific task.

  • Choose Imidazolium-based ILs for applications demanding high thermal stability, proven solvation for a broad range of synthetic reactions, and where potential catalytic activity via NHC formation is desirable or benign.

  • Choose Pyrrolidinium-based ILs like [BMPy][Br] for electrochemical applications where a wide potential window and high stability against reduction are paramount. Their chemical inertness is also a significant asset in sensitive reaction environments.

The field of ionic liquids continues to rapidly evolve. The development of dicationic ILs, which often exhibit even higher thermal stability, and task-specific ILs with functional groups tailored for specific applications, will undoubtedly provide researchers with an even more powerful chemical toolkit in the years to come.[11][20]

References

A Comparative Guide to Pyrrolidinium Ionic Liquids: The Influence of Anion Selection on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolidinium-based ionic liquids (ILs) have emerged as a significant class of solvents and electrolytes, finding applications in diverse fields such as electrochemistry, catalysis, and materials science.[1][2][3] Their appeal stems from a combination of desirable properties including high thermal stability, wide electrochemical windows, and tunable physicochemical characteristics.[1][4][5] The properties of these ILs are not solely dictated by the pyrrolidinium cation but are profoundly influenced by the choice of the counter-anion. This guide provides a comparative study of pyrrolidinium ionic liquids with different anions, offering insights into how anion selection can be leveraged to tailor IL properties for specific applications.

This guide is intended for researchers, scientists, and drug development professionals who are looking to understand and utilize pyrrolidinium ILs in their work. We will delve into the synthesis of these materials and provide a detailed comparison of their key properties as a function of the anion, supported by experimental data and established protocols.

The Pivotal Role of the Anion

The anion is a key determinant of the fundamental properties of an ionic liquid.[6][7] It influences everything from melting point and viscosity to thermal stability and electrochemical performance. The size, shape, charge distribution, and coordinating ability of the anion all play a crucial role in the intermolecular interactions within the IL, thereby shaping its macroscopic properties. In this guide, we will focus our comparison on a selection of commonly employed anions:

  • Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻)

  • Hexafluorophosphate ([PF₆]⁻)

  • Tetrafluoroborate ([BF₄]⁻)

  • Dicyanamide ([N(CN)₂]⁻ or [DCA]⁻)

Synthesis of Pyrrolidinium Ionic Liquids

The synthesis of pyrrolidinium-based ILs typically follows one of two primary routes: a one-step neutralization for protic ILs or a two-step quaternization and anion exchange for aprotic ILs.

Protic Pyrrolidinium Ionic Liquids: A Direct Approach

Protic ionic liquids (PILs) can be synthesized through a straightforward and atom-economical acid-base neutralization reaction.[8][9]

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyrrolidine Pyrrolidine Neutralization Neutralization Reaction (Exothermic, controlled temperature) Pyrrolidine->Neutralization Bronsted_Acid Brønsted Acid (HX) Bronsted_Acid->Neutralization PIL Pyrrolidinium-based Protic Ionic Liquid ([Pyrr][X]) Neutralization->PIL

Caption: Synthesis of protic pyrrolidinium ILs.

Experimental Protocol: Synthesis of Pyrrolidinium Nitrate ([Pyrr][NO₃])
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, place a known amount of pyrrolidine.

  • Acid Addition: Slowly add an equimolar amount of nitric acid dropwise to the pyrrolidine while stirring vigorously. The reaction is highly exothermic, and the temperature should be maintained below 25 °C using the ice bath.[8]

  • Reaction Completion: Continue stirring the mixture at room temperature for 4 hours.

  • Purification: Remove any residual starting materials by evaporation under reduced pressure. Further dry the resulting ionic liquid at 80 °C under vacuum (1-5 mmHg) to obtain the final product.[8]

Aprotic Pyrrolidinium Ionic Liquids: A Versatile Two-Step Method

Aprotic ILs, which are more common for electrochemical applications, are typically synthesized via a two-step process involving N-alkylation of a pyrrolidine derivative followed by anion metathesis.

G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange N_Methylpyrrolidine N-Methylpyrrolidine Quaternization Quaternization Reaction N_Methylpyrrolidine->Quaternization Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Quaternization Pyrrolidinium_Halide N-Alkyl-N-methylpyrrolidinium Halide ([Cₙmpyr][X]) Quaternization->Pyrrolidinium_Halide Anion_Exchange Anion Metathesis Pyrrolidinium_Halide->Anion_Exchange Lithium_Salt Lithium Salt (LiY) e.g., Li[NTf₂] Lithium_Salt->Anion_Exchange Final_IL Final Pyrrolidinium Ionic Liquid ([Cₙmpyr][Y]) Anion_Exchange->Final_IL

Caption: Two-step synthesis of aprotic pyrrolidinium ILs.

Experimental Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([C₄mpyr][NTf₂])
  • Quaternization: React N-methylpyrrolidine with 1-bromobutane in a suitable solvent (e.g., acetonitrile) to form 1-butyl-1-methylpyrrolidinium bromide. The reaction is typically carried out at an elevated temperature with stirring for 24-48 hours. The resulting bromide salt is then isolated and purified.

  • Anion Exchange: Dissolve the purified this compound in water. To this solution, add an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) dissolved in water.[10]

  • Product Isolation: A water-immiscible ionic liquid phase will form. Separate the IL phase and wash it repeatedly with deionized water to remove any residual halide ions. The absence of halides can be confirmed by a negative silver nitrate test.

  • Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water and solvent.

Comparative Analysis of Physicochemical Properties

The choice of anion has a profound impact on the physicochemical properties of pyrrolidinium ILs. The following sections provide a detailed comparison of these properties for our selected anions.

Thermal Stability

High thermal stability is a critical requirement for many applications of ionic liquids, particularly in high-temperature processes.[1] The thermal stability of pyrrolidinium ILs is predominantly governed by the nature of the anion.[6][7]

AnionDecomposition Temperature (T_d) Onset (°C)Reference
[NTf₂]⁻ > 400[4][11]
[PF₆]⁻ ~350[6]
[BF₄]⁻ ~300[6][11]
[N(CN)₂]⁻ ~250-300[12]

Key Insights:

  • [NTf₂]⁻: The bis(trifluoromethylsulfonyl)imide anion consistently imparts the highest thermal stability to pyrrolidinium ILs, with decomposition temperatures often exceeding 400 °C.[4] This is attributed to the high degree of charge delocalization and the strong C-F and S-N bonds.

  • Fluorinated Anions ([PF₆]⁻ and [BF₄]⁻): While still offering good thermal stability, these anions are susceptible to hydrolysis, especially in the presence of water, which can lower their decomposition temperatures.[11]

  • [N(CN)₂]⁻: The dicyanamide anion generally exhibits lower thermal stability compared to the fluorinated anions.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media.

AnionViscosity (cP at 25°C)Reference
[NTf₂]⁻ 50 - 100 (for short alkyl chains)[13][14]
[PF₆]⁻ > 100[15]
[BF₄]⁻ > 100[15]
[N(CN)₂]⁻ 20 - 40[12]

Key Insights:

  • [N(CN)₂]⁻: The dicyanamide anion leads to pyrrolidinium ILs with remarkably low viscosities.[12] This is attributed to its planar structure and relatively small size, which reduce intermolecular friction.

  • [NTf₂]⁻: Pyrrolidinium ILs with the [NTf₂]⁻ anion tend to be more viscous than their imidazolium counterparts.[14] The viscosity increases with the length of the alkyl chain on the pyrrolidinium cation.

  • [PF₆]⁻ and [BF₄]⁻: These anions generally result in more viscous ILs compared to [NTf₂]⁻ and [N(CN)₂]⁻, which can be attributed to stronger ion-pairing and hydrogen bonding interactions.[16]

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current and is a crucial property for electrochemical applications. It is intrinsically linked to viscosity, with lower viscosity generally leading to higher conductivity.

AnionIonic Conductivity (mS/cm at 25°C)Reference
[NTf₂]⁻ 1 - 6[13]
[PF₆]⁻ < 5[2]
[BF₄]⁻ < 5[2]
[N(CN)₂]⁻ 5 - 12[17][18]

Key Insights:

  • [N(CN)₂]⁻: Consistent with their low viscosities, dicyanamide-based pyrrolidinium ILs exhibit high ionic conductivities.[17][18]

  • [NTf₂]⁻: While thermally stable, the larger size of the [NTf₂]⁻ anion and potential for ion pairing can lead to moderate ionic conductivity.[2]

  • [PF₆]⁻ and [BF₄]⁻: The higher viscosity of ILs with these anions results in lower ionic conductivities.

G cluster_anion Anion Properties cluster_interactions Intermolecular Interactions cluster_properties Macroscopic Properties Anion_Size Anion Size/Flexibility Ion_Pairing Ion Pairing Anion_Size->Ion_Pairing van_der_Waals van der Waals Forces Anion_Size->van_der_Waals Charge_Delocalization Charge Delocalization Charge_Delocalization->Ion_Pairing Viscosity Viscosity Ion_Pairing->Viscosity van_der_Waals->Viscosity Conductivity Ionic Conductivity Viscosity->Conductivity Inverse Relationship

Caption: Influence of anion properties on viscosity and conductivity.

Electrochemical Window

The electrochemical window (EW) is the potential range over which an electrolyte is stable and does not undergo oxidation or reduction. A wide electrochemical window is essential for high-voltage electrochemical devices.[2][19]

AnionApproximate Electrochemical Window (V)Reference
[NTf₂]⁻ 5.5 - 6.3[5]
[PF₆]⁻ ~4.5 - 5.7[19]
[BF₄]⁻ ~4.0 - 5.1[19]
[N(CN)₂]⁻ ~3.3[18]

Key Insights:

  • [NTf₂]⁻: The combination of a pyrrolidinium cation with the [NTf₂]⁻ anion results in some of the widest electrochemical windows reported for ionic liquids, making them excellent candidates for high-energy storage devices.[5]

  • Oxidative Stability: The anion primarily dictates the anodic (oxidative) limit of the electrochemical window. The oxidative stability generally follows the order: [NTf₂]⁻ > [PF₆]⁻ > [BF₄]⁻ > [N(CN)₂]⁻.[20][21]

  • Reductive Stability: The pyrrolidinium cation is largely responsible for the cathodic (reductive) limit and exhibits good stability.

Experimental Methodologies

Accurate and reproducible characterization is paramount in the study of ionic liquids. Below are standard protocols for measuring the key properties discussed in this guide.

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place a small amount (5-10 mg) of the dried ionic liquid in an alumina or platinum crucible.

  • Analysis Conditions: Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[7]

  • Data Analysis: The onset of decomposition is typically determined as the temperature at which a 5% or 10% mass loss is observed.[7]

Viscometry for Viscosity Measurement
  • Instrument: A cone-and-plate or concentric cylinder rheometer.

  • Sample Loading: Place a sufficient amount of the ionic liquid onto the lower plate of the rheometer.

  • Temperature Control: Allow the sample to equilibrate at the desired temperature.

  • Measurement: Measure the viscosity over a range of shear rates to ensure Newtonian behavior.

Impedance Spectroscopy for Ionic Conductivity
  • Instrument: An impedance analyzer and a conductivity cell with two platinum electrodes.

  • Cell Calibration: Calibrate the conductivity cell using a standard KCl solution of known conductivity.

  • Sample Measurement: Fill the conductivity cell with the ionic liquid and measure the impedance over a range of frequencies.

  • Data Analysis: The bulk resistance of the ionic liquid is determined from the Nyquist plot, and the ionic conductivity is calculated using the cell constant.

Cyclic Voltammetry (CV) for Electrochemical Window
  • Instrument: A potentiostat.

  • Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[22]

  • Electrolyte: The pure, dry ionic liquid.

  • Measurement: Scan the potential of the working electrode from the open-circuit potential to both anodic and cathodic limits at a specific scan rate (e.g., 50 mV/s).

  • Data Analysis: The electrochemical window is determined by the potential range where the current remains at a baseline level, with the limits defined by the onset of a significant increase in current due to oxidation or reduction of the electrolyte.[20]

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Comparison Synthesis IL Synthesis Purification Purification & Drying Synthesis->Purification TGA TGA (Thermal Stability) Purification->TGA Viscometry Viscometry (Viscosity) Purification->Viscometry Impedance Impedance Spectroscopy (Ionic Conductivity) Purification->Impedance CV Cyclic Voltammetry (Electrochemical Window) Purification->CV Data_Analysis Data Analysis TGA->Data_Analysis Viscometry->Data_Analysis Impedance->Data_Analysis CV->Data_Analysis Comparison Comparative Study Data_Analysis->Comparison

Caption: Experimental workflow for comparative study.

Conclusion

The selection of the anion is a critical consideration in the design and application of pyrrolidinium-based ionic liquids. This guide has demonstrated that by judiciously choosing the anion, the physicochemical properties of these ILs can be tailored to meet the demands of a wide range of applications. For applications requiring high thermal stability and a wide electrochemical window, the bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion is an excellent choice. Conversely, for applications where low viscosity and high ionic conductivity are paramount, the dicyanamide ([N(CN)₂]⁻) anion is a compelling option. The hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻) anions offer a balance of properties but require careful handling due to their moisture sensitivity. By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions in the selection and synthesis of pyrrolidinium ionic liquids for their specific needs.

References

A Comparative Guide to the Validation of 1-Butyl-1-methylpyrrolidinium Bromide as a Non-Aqueous Electrolyte

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of electrochemical energy storage and applications, the pursuit of safer, more efficient, and stable electrolytes is paramount. Ionic liquids (ILs) have emerged as a promising class of materials, offering unique properties such as low volatility, non-flammability, and high thermal stability.[1] This guide provides an in-depth validation of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy]Br), a prominent member of the pyrrolidinium-based ionic liquids, as a non-aqueous electrolyte. We will objectively compare its performance with other alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their applications.

Introduction to this compound ([BMPy]Br)

This compound is an ionic liquid composed of a pyrrolidinium cation and a bromide anion. Its molecular structure, characterized by the bulky, asymmetric cation, contributes to its low melting point and other unique physicochemical properties. These attributes make it a compelling candidate for various electrochemical applications, including batteries, supercapacitors, and electrodeposition.[2][3]

The synthesis of [BMPy]Br is a relatively straightforward quaternization reaction. Typically, N-methylpyrrolidine is reacted with 1-bromobutane, often under solventless conditions or in a solvent like acetonitrile, to yield the desired ionic liquid.[4][5]

cluster_reactants Reactants cluster_product Product N-methylpyrrolidine [BMPy]Br N-methylpyrrolidine->[BMPy]Br + 1-bromobutane 1-bromobutane->[BMPy]Br

Caption: Synthesis of this compound.

Comparative Performance Analysis

The viability of an electrolyte is determined by a combination of its electrochemical and physical properties. Here, we compare [BMPy]Br with a conventional non-aqueous electrolyte (LiPF6 in organic carbonates) and another common ionic liquid with a different anion, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]).

PropertyThis compound ([BMPy]Br)1 M LiPF6 in EC:DMC (1:1)1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI])
Cation 1-Butyl-1-methylpyrrolidiniumLithium1-Butyl-1-methylpyrrolidinium
Anion BromideHexafluorophosphateBis(trifluoromethylsulfonyl)imide
Melting Point (°C) 216[6][7]Not Applicable (Liquid)-10
Electrochemical Window (V) ~4.7 (Estimated for Chloride analogue)~4.5~5.5[8][9]
Ionic Conductivity (mS/cm) Lower (High Viscosity)HighModerate
Thermal Decomposition (Tonset °C) ~205 - 254~70-80 (Solvent boiling point)~350-400
Viscosity (cP at 25°C) HighLowHigh
Key Advantages Non-flammable, Low volatilityHigh Li+ transference numberWide electrochemical window, High thermal stability
Key Disadvantages High melting point, Lower conductivityFlammable, Volatile, HF formationHigh cost, High viscosity

Experimental Validation Protocols

To ensure the reliability and reproducibility of our findings, standardized experimental protocols are crucial. The following sections detail the methodologies for characterizing the key performance parameters of [BMPy]Br.

Determination of Electrochemical Stability Window

The electrochemical stability window (ESW) defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[2] Cyclic voltammetry (CV) is the standard technique for this measurement.

Protocol:

  • Preparation: Inside an argon-filled glovebox, assemble a three-electrode cell. The working electrode is typically glassy carbon, the counter electrode is platinum wire, and a silver wire is used as a quasi-reference electrode.

  • Electrolyte: Add the dried [BMPy]Br to the electrochemical cell.

  • Measurement: Connect the electrodes to a potentiostat and perform cyclic voltammetry. A typical scan range would be from -4.5 V to +2.0 V vs. the reference electrode at a slow scan rate (e.g., 10-50 mV/s) to clearly define the onset of oxidative and reductive currents.[2]

  • Analysis: The ESW is determined by the potential difference between the onset of the anodic and cathodic currents.

cluster_setup Cyclic Voltammetry Setup Potentiostat Potentiostat Three-electrode Cell Three-electrode Cell Potentiostat->Three-electrode Cell Glovebox Glovebox Glovebox->Three-electrode Cell Working Electrode (GC) Working Electrode (GC) Three-electrode Cell->Working Electrode (GC) Counter Electrode (Pt) Counter Electrode (Pt) Three-electrode Cell->Counter Electrode (Pt) Reference Electrode (Ag) Reference Electrode (Ag) Three-electrode Cell->Reference Electrode (Ag)

Caption: Experimental setup for electrochemical window measurement.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for the performance of electrochemical devices.

Protocol:

  • Cell Preparation: Use a conductivity cell with two parallel platinum electrodes with a known cell constant.

  • Sample Loading: Fill the conductivity cell with the [BMPy]Br electrolyte, ensuring there are no air bubbles between the electrodes.

  • Measurement: Connect the cell to a conductivity meter. The measurement is typically performed over a range of temperatures by placing the cell in a temperature-controlled environment.

  • Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (A * R), where L is the distance between the electrodes, A is the electrode area, and R is the measured resistance.

Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition temperature of the ionic liquid.

Protocol:

  • Sample Preparation: Place a small amount (5-10 mg) of [BMPy]Br in a TGA crucible (platinum or alumina).[10]

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Heating Program: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[10]

  • Data Analysis: The onset decomposition temperature is determined from the TGA curve where significant mass loss begins. The peak decomposition temperature is obtained from the derivative of the TGA curve (DTG).

cluster_workflow TGA Workflow Sample Prep Sample Prep TGA Instrument TGA Instrument Sample Prep->TGA Instrument Heating Program Heating Program TGA Instrument->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Analysis Analysis Data Acquisition->Analysis

Caption: Workflow for Thermogravimetric Analysis (TGA).

Mechanistic Insights and Discussion

The performance of [BMPy]Br as a non-aqueous electrolyte is intrinsically linked to its molecular structure. The pyrrolidinium cation generally imparts good cathodic stability.[2] However, the bromide anion is more susceptible to oxidation compared to anions like TFSI, which limits the anodic stability and thus the overall electrochemical window.[2][8] This is a critical consideration for high-voltage applications.

The high melting point and viscosity of neat [BMPy]Br at room temperature pose significant challenges for practical applications, as they lead to lower ionic conductivity.[1][4] To overcome these limitations, [BMPy]Br can be used as a component in electrolyte mixtures with other ionic liquids or organic solvents to depress the melting point and reduce viscosity.

Conclusion

This compound presents a compelling set of properties for a non-aqueous electrolyte, including non-flammability and good thermal stability. However, its high melting point and limited anodic stability due to the bromide anion are key drawbacks compared to other ionic liquids like [BMPy][TFSI] and conventional organic electrolytes.

For researchers and drug development professionals exploring novel electrochemical systems, [BMPy]Br can be a valuable component, particularly in applications where high temperatures are involved or where its specific chemical interactions are beneficial. A thorough understanding and experimental validation of its properties under specific operating conditions are essential for successful implementation. This guide provides the foundational knowledge and protocols to embark on such an evaluation.

References

comparing monocationic vs dicationic pyrrolidinium bromide ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Monocationic vs. Dicationic Pyrrolidinium Bromide Ionic Liquids for Advanced Applications

For researchers and professionals in materials science and drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that dictates the performance and feasibility of an application. Pyrrolidinium-based ILs are a cornerstone in this field, prized for their electrochemical and thermal stability. A key architectural choice within this class is the use of a monocationic versus a dicationic structure. While dicationic ionic liquids (DILs) are often theorized to offer enhanced properties due to a doubling of charge centers, experimental data reveals a more complex and nuanced reality.[1][2]

This guide provides an objective, data-driven comparison of monocationic and dicationic pyrrolidinium bromide ILs. Moving beyond simple data reporting, we will explore the causal relationships between molecular structure and physicochemical properties, offering the field-proven insights necessary to make informed decisions for your research. We will focus on two representative compounds: the monocationic 1-butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]) and the dicationic 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide ([BisC₄MPyr][Br₂]) .

Molecular Architecture and Synthesis Strategy

The fundamental difference lies in linking two pyrrolidinium cations with a covalent spacer, typically an alkyl chain. This structural modification profoundly impacts intermolecular forces and, consequently, all major physicochemical properties.

cluster_mono Monocationic Structure cluster_di Dicationic Structure m_struct This compound ([C₄MPyr][Br]) d_struct 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide ([BisC₄MPyr][Br₂])

Caption: Molecular structures of the compared monocationic and dicationic ILs.

Experimental Protocol: Synthesis of Pyrrolidinium Bromide ILs

The synthesis of these ILs is typically achieved through a quaternization reaction. The protocols below are designed to be self-validating, with purification steps crucial for removing unreacted starting materials that can significantly alter physicochemical properties.

G cluster_mono Monocationic Synthesis: [C₄MPyr][Br] cluster_di Dicationic Synthesis: [BisC₄MPyr][Br₂] m_start Mix Equimolar 1-methylpyrrolidine & 1-bromobutane m_reflux Reflux at 70°C for 24h m_start->m_reflux m_wash Wash 3x with Diethyl Ether m_reflux->m_wash m_dry Dry under Vacuum (24h) m_wash->m_dry m_product Yield: [C₄MPyr][Br] (Viscous Liquid) m_dry->m_product d_start Mix 1,4-dibromobutane & 2+ eq. 1-methylpyrrolidine d_reflux Reflux at 40°C for 24h d_start->d_reflux d_wash Wash 3x with Diethyl Ether d_reflux->d_wash d_dry Dry under Vacuum (24h) d_wash->d_dry d_product Yield: [BisC₄MPyr][Br₂] (Solid Product) d_dry->d_product

Caption: Comparative workflow for the synthesis of monocationic and dicationic ILs.

Protocol 1: Synthesis of Monocationic this compound ([C₄MPyr][Br]) [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpyrrolidine (5 g, 0.059 mol).

  • Quaternization: Slowly add an equimolar amount of 1-bromobutane (8.05 g, 0.059 mol) to the flask while stirring at 150 rpm.

  • Reflux: Heat the mixture to 70°C and reflux for 24 hours under a nitrogen atmosphere. The product will appear as a highly viscous, dark brown liquid.

  • Purification: After cooling to room temperature, add 15 mL of diethyl ether to the flask and stir vigorously to wash away unreacted starting materials. Allow the phases to separate and decant the diethyl ether layer. Repeat this washing step three times.

  • Drying: Place the resulting product in a vacuum oven to remove any residual solvent, yielding the final solid product.

Protocol 2: Synthesis of Dicationic 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide ([BisC₄MPyr][Br₂]) [3]

  • Reaction Setup: In a round-bottom flask, combine 1,4-dibromobutane (10 g, 0.046 mol) and 1-methylpyrrolidine (8.7 g, 0.102 mol, >2 equivalents) in 2-propanol as the solvent.

  • Quaternization: The reaction is conducted under solventless conditions.

  • Reflux: Heat the mixture to 40°C and reflux for 24 hours with stirring.

  • Purification: After cooling, add 15 mL of diethyl ether and shake moderately to remove unreacted reagents. Repeat the washing step three times.

  • Drying: Dry the resulting clear, yellowish liquid in a vacuum oven for 24 hours to yield the final product.

Expert Insight: The use of excess amine in the dicationic synthesis helps to drive the reaction to completion and minimize the formation of mono-quaternized byproducts. The choice of a lower reflux temperature (40°C vs. 70°C) for the dicationic synthesis is a kinetic consideration to control the reaction rate.[3] The purification by washing with diethyl ether is a critical, self-validating step; the purity of the final IL can be confirmed by ¹H NMR spectroscopy.[3][4]

Comparative Analysis of Physicochemical Properties

The introduction of a second cationic center creates significant, and sometimes counter-intuitive, changes in the material's properties.

Thermal Stability

Thermal stability is paramount for applications in high-temperature environments, such as heat-transfer fluids or electrolytes in demanding conditions.[5][6] It is typically assessed by thermogravimetric analysis (TGA), which measures mass loss as a function of temperature.

Contrary to the common expectation that dicationic ILs exhibit superior thermal stability due to higher molecular weight and stronger intermolecular interactions, experimental data for the bromide series shows the opposite.[3][7]

Parameter[C₄MPyr][Br] (Monocationic)[BisC₄MPyr][Br₂] (Dicationic)Rationale for Difference
Onset Temp. (Tₒ) Higher (e.g., 283–294°C range for Tₘₐₓ)Lower (e.g., 205–254°C range for Tₘₐₓ)The decomposition mechanism for the dicationic bromide may involve a less stable intermediate. The presence of two positive charges could influence the bond dissociation energies within the molecule, leading to an earlier onset of degradation.[3][7]
Decomposition Profile Single-stage decompositionMulti-stage decompositionThe derivative thermogravimetric (DTG) curve for [BisC₄MPyr][Br₂] shows multiple peaks, suggesting a more complex, multi-step degradation process compared to the single-peak decomposition of its monocationic counterpart.[3]

Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability

  • Sample Preparation: Place 18–20 mg of the dried ionic liquid into a platinum TGA pan.

  • Instrument Setup: Use a thermogravimetric analyzer (e.g., TA Instruments Q50). Purge the furnace with a high-purity nitrogen atmosphere at a flow rate of 40 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at 50°C. Ramp the temperature from 50°C to 650°C at a constant heating rate of 10°C/min.[8] Note: Varying the heating rate (e.g., 5, 15, 20, 25°C/min) can provide data for kinetic analysis of the decomposition process.[3][6]

  • Data Analysis: Determine the onset decomposition temperature (Tₒ or Tₒₙₛₑₜ) from the intersection of the baseline tangent and the tangent of the mass loss curve. Determine the temperature of maximum decomposition (Tₘₐₓ or Tₚₑₐₖ) from the peak of the first derivative of the mass loss curve (DTG curve).[3][6]

Transport Properties: Viscosity and Ionic Conductivity

For electrochemical applications such as batteries or capacitors, high ionic conductivity is essential for efficient charge transport. Conductivity is inversely related to viscosity; a more viscous medium restricts the movement of ions.

Dicationic ILs consistently demonstrate higher viscosities and, consequently, lower ionic conductivities than their monocationic analogues.[1][9][10]

PropertyMonocationic ILsDicationic ILsRationale for Difference
Viscosity LowerSignificantly HigherThe larger size of the dication and the presence of two charge centers lead to much stronger intermolecular van der Waals and coulombic forces. This increased "drag" between molecules results in higher viscosity.[1][10]
Ionic Conductivity HigherSignificantly LowerIon mobility is severely hampered in the more viscous dicationic medium. Although there are more charge carriers per molecule, their reduced mobility is the dominant factor, leading to lower overall conductivity.[9][11]
Electrochemical Window

The electrochemical window (EW) defines the voltage range within which an electrolyte remains stable without being oxidized or reduced. A wider window is crucial for high-energy-density devices.[12][13] Pyrrolidinium cations are known for their excellent cathodic stability, contributing to wide electrochemical windows.[14]

EW cluster_EW Electrochemical Window (EW) a b a->b Potential (V vs. Ref) reductive Cation Reduction (Cathodic Limit) oxidative Anion Oxidation (Anodic Limit) ew_bar Stable Operating Window

Caption: The electrochemical window is bounded by cation reduction and anion oxidation.

Dicationic ILs often exhibit wider electrochemical windows compared to their monocationic counterparts.[4][15]

PropertyMonocationic ILsDicationic ILsRationale for Difference
Electrochemical Window Wide (e.g., ~5.5-6.0 V)[14]Potentially Wider (e.g., up to 6.0 V)[15]The dicationic structure can be more resistant to reduction at the cathode, pushing the cathodic limit to more negative potentials. This enhanced stability contributes to an overall wider operating window, making them suitable for high-voltage applications.[15]

Protocol 4: Determination of the Electrochemical Window via Cyclic Voltammetry (CV)

  • Electrolyte Preparation: Dry the ionic liquid under high vacuum to remove water, which can narrow the electrochemical window.

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert atmosphere (e.g., an argon-filled glovebox).

    • Working Electrode: Glassy carbon (GC) or platinum (Pt) disk electrode.

    • Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or a leak-free Ag/AgCl pseudo-reference.

    • Counter Electrode: Platinum wire or foil.

  • Measurement:

    • Immerse the electrodes in the IL electrolyte.

    • Using a potentiostat, scan the potential from the open-circuit potential first in the negative (cathodic) direction until the reductive current limit is observed.

    • Then, scan in the positive (anodic) direction until the oxidative current limit is observed.

    • A typical scan rate is 50-100 mV/s.

  • Data Analysis: The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. A current density cut-off (e.g., 0.5 or 1.0 mA/cm²) is typically used to define these limits consistently.[12]

Summary and Application Outlook

The choice between monocationic and dicationic pyrrolidinium bromide ILs is a trade-off between transport properties and potential electrochemical stability.

FeatureMonocationic IL ([C₄MPyr][Br])Dicationic IL ([BisC₄MPyr][Br₂])
Synthesis Simple, high-yield quaternizationRequires control of stoichiometry
Thermal Stability Higher Lower
Viscosity Lower Higher
Ionic Conductivity Higher Lower
Electrochemical Window WidePotentially Wider

Final Verdict for the Application Scientist:

  • Monocationic pyrrolidinium bromide ILs represent the more versatile and practical choice for the majority of applications, especially those where efficient mass and charge transport are critical. Their lower viscosity, higher conductivity, and superior thermal stability (in the bromide series) make them robust candidates for electrolytes in electrochemical devices, advanced solvents for synthesis, and heat-transfer fluids.

  • Dicationic pyrrolidinium bromide ILs , while hampered by high viscosity, should not be entirely dismissed. Their key advantage lies in their "tunability."[1][4] The ability to modify the length and functionality of the linker chain offers a pathway to designing "task-specific" ILs.[4] Their potentially wider electrochemical windows make them of interest for specialized high-voltage applications.[15] Furthermore, in applications where high viscosity is not a detriment or is even desirable (e.g., as lubricants or in certain catalytic systems), their unique structural properties can be leveraged.

Ultimately, the selection must be guided by rigorous experimental validation against the specific performance requirements of the target application.

References

performance comparison of 1-Butyl-1-methylpyrrolidinium bromide and traditional organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Performance Comparison: 1-Butyl-1-methylpyrrolidinium Bromide Versus Traditional Organic Solvents

Introduction: The Shift Beyond Volatility

For decades, the landscape of chemical research, from drug discovery to materials science, has been dominated by a familiar cast of traditional organic solvents. While effective, their utility is often overshadowed by significant drawbacks, including high volatility, flammability, and environmental toxicity. This has catalyzed a paradigm shift towards "green chemistry," seeking safer, more sustainable alternatives. At the forefront of this movement are Ionic Liquids (ILs), a class of salts with melting points below 100°C.[1][2]

This guide focuses on a prominent member of this class: This compound ([BMPy][Br]) . We will provide an in-depth, objective comparison of its performance against conventional organic solvents like acetonitrile, methanol, and dichloromethane. As a Senior Application Scientist, my goal is to move beyond mere data tabulation, offering a narrative grounded in mechanistic insights and practical, field-proven applications to empower researchers, scientists, and drug development professionals in their solvent selection process.

Part 1: Physicochemical Properties - The Foundation of Performance

A solvent's performance is intrinsically linked to its physical and chemical properties. These characteristics dictate its behavior in a reaction vessel, an electrochemical cell, or a separation funnel. [BMPy][Br] exhibits a unique profile that sets it apart from traditional volatile organic compounds (VOCs).[3][4] Its negligible vapor pressure is a cornerstone of its "green" credentials, drastically reducing air pollution and exposure risks associated with VOCs.[2][5][6]

Below is a comparative summary of key properties.

PropertyThis compound ([BMPy][Br])Acetonitrile (ACN)Methanol (MeOH)Dichloromethane (DCM)
Molecular Formula C₉H₂₀BrN[3][7]C₂H₃NCH₄OCH₂Cl₂
Molecular Weight 222.17 g/mol [3][7]41.05 g/mol 32.04 g/mol 84.93 g/mol
Appearance White to off-white crystalline powder[3]Colorless liquidColorless liquidColorless liquid
Melting Point ~214-216 °C[3][7]-45 °C-97.6 °C-96.7 °C
Density ~1.204 g/cm³[7][8]0.786 g/cm³0.792 g/cm³1.326 g/cm³
Viscosity High (Significantly higher than VOCs)0.34 mPa·s0.54 mPa·s0.41 mPa·s
Thermal Stability (Tonset) High (~205-254 °C for bromide salt)[1][9]N/A (Boiling Point 82°C)N/A (Boiling Point 65°C)N/A (Boiling Point 40°C)
Volatility Negligible[3][4][5]HighHighHigh

Causality Behind the Properties:

  • Low Volatility: The ionic nature of [BMPy][Br], with its strong electrostatic interactions between the pyrrolidinium cation and bromide anion, results in a very low vapor pressure. This is a stark contrast to the weak intermolecular forces in traditional organic solvents, making [BMPy][Br] safer to handle and environmentally benign from an air pollution standpoint.[2][5]

  • High Thermal Stability: The robust covalent bonds within the cation and the strong ionic attraction confer significant thermal stability, allowing its use in a wider range of reaction temperatures compared to low-boiling-point solvents like DCM.[1][3]

  • High Viscosity: While advantageous in some contexts, the high viscosity of many ionic liquids, including [BMPy][Br], can present challenges in mass transfer and handling. This is a critical consideration that may require optimized stirring or heating to mitigate.

Part 2: Performance in Key Scientific Applications

The true measure of a solvent lies in its performance. We will now explore how the unique properties of [BMPy][Br] translate into tangible advantages and disadvantages across several key applications.

Application in Organic Synthesis

As a reaction solvent, [BMPy][Br] offers a unique environment due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[3][4] This can lead to enhanced reaction rates and, in some cases, altered selectivity compared to conventional media.

Comparative Insight: Unlike aprotic solvents like acetonitrile or protic solvents like methanol, the highly structured ionic environment of [BMPy][Br] can stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction. Its non-volatile nature also makes it ideal for reactions requiring elevated temperatures over long periods, without the need for high-pressure apparatus.

Caption: Comparative workflow for synthesis in traditional vs. ionic liquids.

Application in Electrochemistry

Ionic liquids are revolutionizing electrochemistry, serving as high-performance electrolytes in batteries, supercapacitors, and for electrodeposition.[3][10] [BMPy][Br] and its analogues are particularly promising due to their intrinsic ionic conductivity, wide electrochemical window, and non-flammability.[10]

Comparative Insight: Traditional electrochemical systems often rely on organic carbonates with dissolved lithium salts. These solvents are flammable and have limited voltage stability. Pyrrolidinium-based ILs, by contrast, offer a much wider potential window (the voltage range over which the electrolyte is stable and does not decompose).[11] This allows for the use of higher voltage electrode materials, leading to energy storage devices with higher energy densities.[10]

References

A Comparative Guide to the Biomedical Use of 1-Butyl-1-methylpyrrolidinium Bromide: A Toxicity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel excipients and drug delivery vehicles, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their tunable physicochemical properties offer advantages in solubilizing poorly water-soluble drugs and enhancing bioavailability. Among these, 1-Butyl-1-methylpyrrolidinium bromide ([BMPy]Br) is gaining attention for its potential applications in biocompatible materials, such as drug delivery systems and tissue engineering.[1][2] However, for any component to be considered for biomedical use, a thorough validation of its safety profile is paramount. This guide provides an in-depth technical comparison of the toxicity of [BMPy]Br with other alternatives, supported by experimental data and protocols to empower researchers in making informed decisions.

The Crucial Role of the Cation: Why Pyrrolidinium Shows Promise

The toxicity of ionic liquids is significantly influenced by the nature of their constituent cation and anion, as well as the length of the alkyl chains.[3] General trends indicate that increasing the alkyl chain length on the cation leads to higher toxicity.[4] The cation head group is a critical determinant of the IL's interaction with biological membranes and, consequently, its cytotoxicity.

Studies comparing different cation families have consistently shown that pyrrolidinium-based ILs tend to be less toxic than their imidazolium and piperidinium counterparts.[5] For instance, research on Escherichia coli demonstrated that pyrrolidinium cations were less toxic than imidazolium cations.[6] This trend of lower toxicity for pyrrolidinium-based ILs has also been observed in human cell lines. A study on normal human dermal fibroblasts found that pyrrolidinium-based ILs were good candidates for applications requiring low toxicity.[7][8] This reduced toxicity is a significant advantage for biomedical applications where direct contact with human tissues is intended.

Cytotoxicity Profile of this compound

In vitro cytotoxicity assays are the frontline in assessing the biocompatibility of a new compound. These tests determine the concentration at which a substance causes cell death or inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, with a higher IC50 value indicating lower toxicity.

While direct, head-to-head comparative studies of [BMPy]Br with other ILs on a wide range of human cell lines are still emerging, existing data provides valuable insights. A study evaluating a variety of piperidinium and pyrrolidinium bromides on the human breast cancer cell line MCF-7 found that the cytotoxicities were similar to those of imidazolium ILs and increased with the length of the alkyl chain.[4] For 1-methyl-1-propylpyrrolidinium bromide ([MPPyrr][Br]), a close structural analog of [BMPy]Br with a slightly shorter alkyl chain, the IC50 was found to be 43.40 mM on MCF-7 cells, indicating relatively low cytotoxicity.[4]

In contrast, imidazolium-based ILs with a butyl side chain, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), have been more extensively studied and generally exhibit higher toxicity. For example, the IC50 of [BMIM]Br on MCF-7 cells was determined to be 841.86 µmol/L (or 0.84 mM).[9] On HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells, the IC50 values for [BMIM]Br were 538.38 µmol/L and 654.78 µmol/L, respectively.[9]

Genotoxicity Assessment: A Critical Safety Hurdle

Beyond immediate cytotoxicity, the potential for a compound to cause genetic damage (genotoxicity) is a critical concern for any therapeutic agent or excipient. Genotoxicity can lead to mutations and potentially cancer. Standard assays to evaluate genotoxicity include the bacterial reverse mutation test (Ames test) and the in vivo micronucleus assay.

A comprehensive study by the National Toxicology Program (NTP) investigated the toxicity of 1-butyl-1-methylpyrrolidinium chloride ([BMPy]Cl), a close analog of [BMPy]Br, in rats and mice.[10][11] The study concluded that [BMPy]Cl is generally not genotoxic.[10] This finding is crucial for the consideration of [BMPy]Br in biomedical applications, as it suggests a lower risk of long-term adverse effects related to genetic damage.

Comparative Toxicity Analysis: [BMPy]Br vs. Alternatives

To provide a clearer perspective, the following table summarizes the available cytotoxicity data for [BMPy]Br and its alternatives, including other ionic liquids and commonly used polymeric drug delivery systems. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as the specific cell line, exposure time, and assay method can influence the results.

Compound/SystemCation/Polymer TypeAlternative ForTest System (Cell Line)EndpointResultReference(s)
This compound ([BMPy]Br) PyrrolidiniumDrug Delivery, Biocompatible MaterialMCF-7 (Human breast cancer)IC50~43.40 mM (for [MPPyrr][Br])[4]
1-Butyl-3-methylimidazolium bromide ([BMIM]Br) ImidazoliumDrug Delivery, SolventMCF-7 (Human breast cancer)IC50841.86 µM[9][12]
HeLa (Human cervical cancer)IC50538.38 µM[9][12]
HEK293T (Human embryonic kidney)IC50654.78 µM[9][12]
1-Butylpyridinium bromide ([BPy]Br) PyridiniumDrug Delivery, SolventMCF-7 (Human breast cancer)IC50341.74 µM[9][12]
HeLa (Human cervical cancer)IC50333.27 µM[9][12]
HEK293T (Human embryonic kidney)IC50328.98 µM[9][12]
PLGA Nanoparticles Poly(lactic-co-glycolic acid)Drug DeliveryMCF-7 (Human breast cancer)CytotoxicityNo significant cytotoxicity of blank NPs[13]
Chitosan Nanoparticles ChitosanDrug DeliveryMGC803 (Human gastric carcinoma)IC5016.2 µg/mL (24h), 5.3 µg/mL (48h)[14]
HeLa (Human cervical cancer)IC5043.36 µg/mL (10 nm particles)[15]

Note: The IC50 value for [BMPy]Br is extrapolated from data on a close analog, 1-methyl-1-propylpyrrolidinium bromide ([MPPyrr][Br]). Direct comparative studies are needed for a more precise assessment. The toxicity of polymeric nanoparticles can vary significantly based on size, surface charge, and the specific cell line tested.[16][17]

Experimental Protocol: Validating Cytotoxicity with the MTT Assay

To ensure the scientific integrity of toxicity validation, a standardized and self-validating protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture the desired human cell line (e.g., MCF-7, HeLa, or normal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Causality: This initial incubation period ensures that the cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

  • Compound Exposure:

    • Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or culture medium.

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., from 0.1 µM to 50 mM).

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of [BMPy]Br. Include a vehicle control (medium with PBS) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

    • Causality: A range of concentrations is crucial to determine the dose-dependent effect of the compound and to accurately calculate the IC50 value. Multiple time points can reveal time-dependent toxicity.

  • MTT Addition and Incubation:

    • After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan crystals. This step is the core of the viability measurement.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric quantification.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Causality: The absorbance is directly proportional to the amount of formazan, which in turn reflects the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare [BMPy]Br Serial Dilutions treatment 3. Treat Cells with [BMPy]Br (24-72h incubation) compound_prep->treatment mtt_addition 4. Add MTT Reagent (3-4h incubation) treatment->mtt_addition solubilization 5. Solubilize Formazan (DMSO or SDS) mtt_addition->solubilization read_absorbance 6. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 7. Calculate % Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a biocompatible material for biomedical applications, primarily due to the generally lower toxicity associated with the pyrrolidinium cation compared to imidazolium and pyridinium-based ionic liquids. The lack of genotoxicity observed for its chloride analog further strengthens its safety profile.

However, for its definitive validation for biomedical use, further research is warranted. Specifically, direct, head-to-head comparative cytotoxicity studies of [BMPy]Br against a panel of relevant alternative ionic liquids and polymeric systems on a broader range of human cell lines, including both cancerous and healthy primary cells, are crucial. Such studies, following standardized protocols as outlined in this guide, will provide the robust and reliable data necessary for drug development professionals to confidently incorporate this promising ionic liquid into next-generation biomedical technologies.

References

Pyrrolidinium-Based Ionic Liquids: A Comparative Analysis of Their Heat Transfer Properties for Advanced Thermal Management

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more efficient and safer heat transfer fluids, ionic liquids (ILs) have emerged as a promising class of materials due to their unique physicochemical properties, such as negligible vapor pressure, wide liquid range, high thermal stability, and non-flammability.[1][2] Among the various families of ILs, pyrrolidinium-based cations, when paired with suitable anions, exhibit a compelling profile for heat transfer applications. This guide provides a comprehensive comparative analysis of the heat transfer properties of pyrrolidinium-based ILs, offering experimental data and insights for researchers, scientists, and drug development professionals exploring advanced thermal management solutions.

The Promise of Pyrrolidinium-Based ILs in Heat Transfer

Pyrrolidinium-based ILs are characterized by a five-membered saturated ring containing a quaternary ammonium group. This structure imparts distinct properties compared to other common IL cations like imidazolium. Notably, some pyrrolidinium-based ILs demonstrate superior thermal stability, a critical prerequisite for high-temperature applications.[1] Their favorable thermophysical properties, including heat capacity and thermal conductivity, position them as potential replacements for conventional heat transfer fluids like mineral oils and synthetic organic fluids, which often have limitations in terms of operating temperature and environmental impact.[1][2]

This guide will delve into the key heat transfer properties of pyrrolidinium-based ILs, with a focus on:

  • Thermal Stability: The cornerstone of a reliable heat transfer fluid.

  • Heat Capacity: A measure of a fluid's ability to store thermal energy.

  • Thermal Conductivity: The efficiency with which a fluid transfers heat.

  • Viscosity: A critical factor influencing pumping power and convective heat transfer.

We will draw comparisons with other IL families, particularly the widely studied imidazolium-based ILs, and commercially available heat transfer fluids to provide a clear perspective on their performance.

Comparative Analysis of Thermophysical Properties

The performance of a heat transfer fluid is dictated by a combination of its thermophysical properties. Here, we compare key properties of selected pyrrolidinium-based ILs with their imidazolium counterparts and commercial fluids.

Thermal Stability: A Decisive Advantage

High thermal stability is paramount for heat transfer fluids to prevent decomposition at elevated operating temperatures, which can lead to fouling, changes in fluid properties, and system failure.[3] Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td) of ILs.

Studies have consistently shown that pyrrolidinium-based ILs, particularly those with the bis(trifluoromethylsulfonyl)imide ([NTf2]-) anion, exhibit exceptional thermal stability.[1][2] For instance, 1-propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C3C1pyr][NTf2]) and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4C1pyr][NTf2]) show decomposition onset temperatures of 771 K and 776 K, respectively.[2] This surpasses the stability of many imidazolium-based ILs and conventional organic heat transfer fluids.[1] The saturated nature of the pyrrolidinium ring contributes to this enhanced stability compared to the unsaturated imidazolium ring.

Table 1: Decomposition Temperatures (Td) of Selected ILs and Commercial Fluids

CompoundCationAnionTd (K)Reference
[C3C1pyr][NTf2]1-propyl-1-methylpyrrolidiniumbis(trifluoromethylsulfonyl)imide771[2]
[C4C1pyr][NTf2]1-butyl-1-methylpyrrolidiniumbis(trifluoromethylsulfonyl)imide776[2]
[bmim][NTf2]1-butyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imide~673-723[1]
Therminol VP-1--~673[1]
Marlotherm SH--~623[1]
Heat Capacity and Energy Storage Density

Heat capacity (Cp) is a crucial parameter that quantifies the amount of heat a substance can absorb for a given temperature increase. A higher heat capacity is desirable for a heat transfer fluid as it means more thermal energy can be stored and transported.[4] For practical applications, the volumetric heat capacity (Cp/Vm), also known as energy storage density, is a more critical design parameter, as a higher value translates to a smaller required volume of fluid.[1]

Pyrrolidinium-based ILs have been shown to possess high energy storage densities, often exceeding those of their imidazolium counterparts and commercial heat transfer fluids.[1] For example, at 313.15 K, [C3C1pyr][NTf2] and [C4C1pyr][NTf2] have energy storage densities of 1.99 MJ m-3 K-1 and 1.97 MJ m-3 K-1, respectively.[1] These values are slightly higher than those for the corresponding imidazolium-based ILs and significantly higher than for commercial fluids like Therminol VP-1 (1.68 MJ m-3 K-1) and Marlotherm SH (1.67 MJ m-3 K-1) at the same temperature.[1] This suggests that systems using pyrrolidinium-based ILs could be more compact.

An additional advantage is the relatively low dependence of the energy storage density of these ILs on temperature and pressure compared to conventional fluids.[1]

Thermal Conductivity

Thermal conductivity (λ) measures a material's ability to conduct heat. While ILs generally have lower thermal conductivity than water, their values are comparable to those of many organic heat transfer fluids.[1][5] The thermal conductivity of pyrrolidinium-based ILs falls within the typical range for ILs, which is approximately 0.10 to 0.22 W m-1 K-1.[5]

For instance, the thermal conductivity of [C4C1pyr][NTf2] is reported to be 0.124 W m-1 K-1 at 313.15 K, which is similar to commercial fluids like Therminol 66 (0.117 W m-1 K-1) and Marlotherm SH (0.128 W m-1 K-1).[1] The influence of the cation and anion structure on thermal conductivity is a complex interplay of factors including ion size, molecular weight, and density.[5][6]

Viscosity and Its Implications

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for heat transfer applications as it directly impacts the pumping power required to circulate the fluid.[7][8] Generally, lower viscosity is preferred.

Pyrrolidinium-based ILs tend to have slightly higher viscosities than their imidazolium-based analogues with the same anion and alkyl chain length.[1][7][8] For example, at room temperature, alkylated pyrrolidinium-based ILs with the [NTf2]- anion are more viscous than the corresponding imidazolium-based ILs.[7][8] However, their viscosities are still within a reasonable range for practical applications and are comparable to some commercial thermal fluids.[1] The viscosity of ILs is highly temperature-dependent, decreasing significantly as temperature increases.[1]

The interplay between viscosity, heat capacity, and thermal conductivity is captured by the Prandtl number (Pr), a dimensionless group that is important in convective heat transfer calculations.[1] The Prandtl number for ILs can vary significantly with temperature, primarily due to the strong temperature dependence of viscosity.[1]

Experimental Methodologies: Ensuring Data Integrity

The accurate determination of thermophysical properties is crucial for the reliable design and operation of heat transfer systems. The following are standard experimental techniques used to characterize ILs.

Measurement of Thermal Properties

G

Differential Scanning Calorimetry (DSC): This is a widely used technique to measure heat capacity, as well as phase transition temperatures like melting point (Tm) and glass transition temperature (Tg).[9][10][11] The methodology involves heating a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain them at the same temperature.

  • Protocol for Heat Capacity Measurement using DSC:

    • Calibrate the DSC instrument using a standard material with a known heat capacity (e.g., sapphire).

    • Accurately weigh an empty hermetically sealed aluminum pan.

    • Place a small, precisely weighed sample of the ionic liquid into the pan and seal it.

    • Perform a baseline run with two empty pans.

    • Run the standard material (e.g., sapphire) under the same conditions.

    • Run the ionic liquid sample.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the baseline, and the standard.

Transient Hot-Wire (THW) Method: This is a standard and accurate method for measuring the thermal conductivity of fluids.[5][6] It involves immersing a thin platinum wire in the liquid, which acts as both a heating element and a temperature sensor. A short electrical pulse heats the wire, and the rate of temperature increase is used to determine the thermal conductivity of the surrounding fluid.

Viscometry: Various types of viscometers (e.g., rotational, capillary) can be used to measure the dynamic viscosity of ionic liquids over a range of temperatures. Accurate temperature control is crucial due to the strong dependence of viscosity on temperature.

Structure-Property Relationships: Tailoring ILs for Specific Applications

The "tunability" of ionic liquids, allowing for the modification of their properties by changing the cation-anion combination, is one of their most significant advantages.[11]

G

Cation Structure:

  • Alkyl Chain Length: Increasing the length of the alkyl chain on the pyrrolidinium cation generally leads to an increase in viscosity.[12] This is attributed to stronger van der Waals interactions between the longer alkyl chains.

Anion Structure:

  • The choice of anion has a profound impact on the thermophysical properties of the IL. For instance, the bis(trifluoromethylsulfonyl)imide ([NTf2]-) anion is often associated with high thermal stability and relatively low viscosity compared to other anions like halides.[1] The size, shape, and charge distribution of the anion influence the intermolecular forces and, consequently, the macroscopic properties of the IL.

Conclusions and Future Outlook

Pyrrolidinium-based ionic liquids, particularly those with the bis(trifluoromethylsulfonyl)imide anion, present a compelling case as advanced heat transfer fluids. Their key advantages include:

  • Exceptional Thermal Stability: Offering a wider operating temperature range than many conventional fluids and other ILs.

  • High Energy Storage Density: Potentially leading to more compact and efficient thermal systems.

  • Comparable Thermal Conductivity: On par with existing commercial heat transfer fluids.

While their viscosity may be slightly higher than some imidazolium-based counterparts, it remains within a manageable range for many applications, and this can be tuned by modifying the alkyl chain length or the anion.

Future research should focus on expanding the library of pyrrolidinium-based ILs with different anions and functional groups to further optimize their heat transfer properties for specific applications. Long-term stability and compatibility with common engineering materials under operational conditions are also critical areas for further investigation. The continued development of these "designer fluids" holds significant promise for advancing thermal management in a wide range of industries.

References

assessing the environmental impact of 1-Butyl-1-methylpyrrolidinium bromide vs other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Environmental Profile of 1-Butyl-1-methylpyrrolidinium Bromide: A Comparative Analysis for Greener Chemistry

In the relentless pursuit of sustainable scientific practices, the selection of solvents has emerged as a critical focal point for researchers and chemical manufacturers. Solvents, often constituting the bulk of a reaction mass, are a primary driver of the environmental footprint of chemical processes.[1] For decades, volatile organic compounds (VOCs) have been the workhorses of the chemical industry, but their detrimental effects on atmospheric quality and occupational health are well-documented. This has catalyzed the exploration of alternatives, with ionic liquids (ILs) being heralded as potential "green" replacements due to their negligible vapor pressure, which mitigates air pollution.[2][3]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth, evidence-based comparison of the environmental impact of a common ionic liquid, this compound ([BMPyrr][Br]), against a spectrum of conventional solvents. Our objective is to move beyond the simplistic "green" label and equip researchers, scientists, and drug development professionals with the nuanced data necessary to make informed, context-dependent decisions that align with the principles of green chemistry.

The Double-Edged Sword of Ionic Liquids: The Case of [BMPyrr][Br]

Ionic liquids are salts that are liquid below 100°C.[2] Their non-volatility is a significant advantage over traditional solvents.[2][4] However, the initial enthusiasm for ILs as universally "green" solvents has been tempered by a growing body of research into their ecotoxicological profiles.[2][5] The environmental fate of these substances is not in the air, but in aquatic ecosystems, as their solubility in water can lead to contamination through industrial wastewater or accidental spills.[4][5]

The toxicity of ionic liquids is complex and heavily influenced by their structure, particularly the nature of the cation and the length of its alkyl side-chains.[2] Longer alkyl chains generally increase lipophilicity, which is a primary driver of toxicity.[2]

For this compound, the key environmental considerations are:

  • Toxicity: The pyrrolidinium cation combined with a butyl (C4) chain places it in a category of ILs that warrant careful toxicological assessment. Safety Data Sheets (SDS) for [BMPyrr][Br] classify it as "Harmful if swallowed" (Acute Tox. 4 Oral) and "Harmful to aquatic life with long lasting effects" (Aquatic Chronic 3). This indicates a tangible risk to aquatic organisms upon release into the environment.

  • Biodegradability: The persistence of a chemical in the environment is a critical measure of its long-term impact. Studies on similar IL structures suggest that those with alkyl chains of four carbon atoms can be poorly biodegradable.[6] While specific data for the complete mineralization of [BMPyrr][Br] is limited, the general consensus is that many common ILs are not "readily biodegradable" under standard test conditions (e.g., OECD 301).[7][8] A safety data sheet for the substance indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[9]

  • Bioaccumulation: There is no specific data from the provided search results to suggest that [BMPyrr][Br] has a high potential for bioaccumulation. However, its persistence and aquatic toxicity necessitate caution.

A Comparative Framework: [BMPyrr][Br] vs. Conventional Solvents

To contextualize the environmental impact of [BMPyrr][Br], it is essential to compare it against a range of solvents with varying "green" credentials. We will use the framework provided by established solvent selection guides, such as CHEM21, which rank solvents based on safety, health, and environmental criteria.[10][11][12]

The following table summarizes the key environmental and health metrics for [BMPyrr][Br] and selected common solvents.

SolventClassificationKey Environmental & Health Hazards (GHS H-phrases)Biodegradability
Water RecommendedNoneN/A
Ethanol RecommendedH225: Highly flammable liquid and vapourReadily Biodegradable
Acetone RecommendedH225: Highly flammable liquid and vapour; H319: Causes serious eye irritation; H336: May cause drowsiness or dizzinessReadily Biodegradable
Toluene HazardousH225: Highly flammable liquid and vapour; H304: May be fatal if swallowed and enters airways; H315: Causes skin irritation; H336: May cause drowsiness or dizziness; H361d: Suspected of damaging the unborn child; H373: May cause damage to organs through prolonged or repeated exposure; H411: Toxic to aquatic life with long lasting effectsNot Readily Biodegradable
Dichloromethane HazardousH315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness; H351: Suspected of causing cancer; H373: May cause damage to organs through prolonged or repeated exposureInherently Biodegradable
[BMPyrr][Br] ProblematicH302: Harmful if swallowed; H412: Harmful to aquatic life with long lasting effectsNot Readily Biodegradable

Analysis:

This comparison reveals the critical trade-offs in solvent selection. While [BMPyrr][Br] successfully eliminates the volatility and flammability hazards associated with solvents like Toluene and Acetone, its aquatic toxicity and likely poor biodegradability present a different set of environmental challenges. It is demonstrably more hazardous to aquatic ecosystems than simple alcohols like ethanol. Compared to highly hazardous solvents like Toluene and Dichloromethane, the choice is less clear and depends on the specific application and risk mitigation strategies available. The lack of atmospheric pollution from the IL is a major benefit, but this cannot overshadow its potential to persist and cause harm in water systems.

Visualizing the Environmental Impact Landscape

The following diagram provides a simplified visual comparison of the solvents based on their overall environmental and health impact profiles.

G cluster_0 Recommended cluster_1 Problematic cluster_2 Hazardous Water Water Ethanol Ethanol Acetone Acetone BMPyrr Br BMPyrr Br Toluene Toluene Dichloromethane Dichloromethane

Caption: Comparative ranking of solvents by environmental and health impact.

Experimental Protocols for Environmental Impact Assessment

To ensure scientific integrity, the claims made in any environmental comparison must be backed by standardized, reproducible experimental data. Below are detailed protocols for assessing two key parameters: aquatic toxicity and biodegradability.

Protocol 1: Acute Aquatic Toxicity Assessment using Aliivibrio fischeri (Microtox® Assay)

This protocol describes a rapid and widely used method to determine the acute toxicity of a substance to the marine bacterium Aliivibrio fischeri. The endpoint is the inhibition of bioluminescence.

Causality: A. fischeri is a sensitive indicator organism. A reduction in its natural light output upon exposure to a chemical is a direct measure of metabolic disruption and, therefore, a reliable indicator of cytotoxicity.

Methodology:

  • Preparation of Test Substance:

    • Accurately weigh 100 mg of this compound.

    • Dissolve in 10 mL of high-purity, deionized water to create a 10,000 mg/L stock solution. If solubility is an issue, a non-toxic solvent like DMSO can be used, but a solvent control must be included in the experiment.[13][14]

    • Prepare a series of dilutions from the stock solution (e.g., 1000, 500, 250, 125, 62.5 mg/L) using a 2% NaCl solution (to maintain osmotic balance for the marine bacteria).

  • Bacterial Culture and Reconstitution:

    • Use a commercially available freeze-dried reagent of A. fischeri.

    • Reconstitute the bacteria according to the manufacturer's instructions using a reconstitution solution, typically kept at 4°C.

    • Allow the culture to stabilize for 15-30 minutes at the test temperature (15°C).

  • Experimental Procedure:

    • Pre-cool the test dilutions and control samples (2% NaCl solution) to 15°C.

    • Dispense 1.0 mL of each test dilution into cuvettes. Include a negative control (2% NaCl only).

    • Measure the initial luminescence (I₀) of the bacterial suspension before adding the test substance.

    • Add a specific volume of the bacterial suspension (e.g., 10 µL) to each cuvette.

    • Incubate the cuvettes for a defined period, typically 15 and 30 minutes, at 15°C.

    • After incubation, measure the final luminescence (Iₜ) of each sample.

  • Data Analysis:

    • Calculate the percent inhibition of luminescence for each concentration: Inhibition (%) = 100 * (1 - (Iₜ / I₀))

    • Plot the percent inhibition against the logarithm of the test substance concentration.

    • Determine the EC₅₀ value, which is the effective concentration that causes a 50% reduction in luminescence, using a suitable statistical method (e.g., Probit analysis).

Workflow Visualization:

G prep Prepare Stock & Dilutions incubate Add Bacteria & Incubate (15°C) prep->incubate reconstitute Reconstitute A. fischeri measure_initial Measure Initial Luminescence (I₀) reconstitute->measure_initial measure_initial->incubate measure_final Measure Final Luminescence (Iₜ) incubate->measure_final analyze Calculate % Inhibition & EC₅₀ measure_final->analyze G prep Prepare Medium, Inoculum, Test & Control Substances setup Assemble Respirometer Flasks (Test, Blank, Reference) prep->setup incubate Incubate for 28 Days (22°C) with Stirring setup->incubate record Record O₂ Consumption Periodically incubate->record analyze Calculate % Biodegradation vs. ThOD record->analyze evaluate Evaluate vs. OECD Pass Criteria (>60% in 10-d window) analyze->evaluate

References

A Senior Application Scientist's Guide to the Validation of Computational Models for 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]) Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide dedicated to the rigorous validation of computational models for predicting the physicochemical properties of the ionic liquid 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]). In the fields of materials science and drug development, ionic liquids (ILs) are celebrated for their unique characteristics, including low vapor pressure, high thermal stability, and tunable solvency. As we increasingly rely on computational screening to accelerate discovery, the predictive accuracy of our models is not just an academic exercise—it is a prerequisite for success.

This guide is structured to provide researchers, scientists, and drug development professionals with a field-proven framework for assessing and validating computational predictions against experimental benchmarks. We will move beyond a simple recitation of methods to explore the underlying causality of model selection and the self-validating systems essential for trustworthy results.

Part 1: The Experimental Benchmark – Ground Truth for [BMPy][Br]

Before any computational model can be validated, a reliable experimental baseline is non-negotiable. The properties of an ionic liquid are the ultimate ground truth against which all in silico predictions must be measured. For this compound, key physicochemical data have been established through standardized analytical techniques.

Understanding the experimental uncertainty is as crucial as the data itself.[1] Techniques like Differential Scanning Calorimetry (DSC) for thermal transitions and high-precision densitometers are foundational.[2][3] When sourcing data, it is imperative to consider the purity of the sample (typically >99%) and the specific experimental conditions (temperature, pressure).[4][5]

Table 1: Experimental Physicochemical Properties of this compound ([BMPy][Br])

PropertyExperimental ValueSource(s)
Molecular Formula C₉H₂₀BrN[4][5]
Molecular Weight 222.17 g/mol [4][5]
Melting Point 216 °C[4][5]
Density 1.204 g/cm³[4][5]
Appearance White to near-white powder/crystalline solid

Note: The density value is reported without a specified temperature in the available sources, but such measurements are typically performed at standard conditions (e.g., 20-25 °C).

Part 2: The Computational Arsenal – An Overview of Predictive Models

The choice of a computational model is a critical decision dictated by the desired property, required accuracy, and available computational resources. Here, we dissect three principal classes of models used for ionic liquids.

Molecular Dynamics (MD) Simulations & The All-Important Force Field

MD simulation is a powerful technique that computes the physical movements of atoms and molecules, offering a bottom-up prediction of macroscopic properties. Its accuracy is fundamentally dependent on the force field —a set of parameters and mathematical functions that describe the potential energy of the system.[6][7]

The OPLS (Optimized Potentials for Liquid Simulations) family of force fields is commonly used for ionic liquids.[6][8] The process of developing or validating a force field is a meticulous one:

  • Parameterization: Equilibrium bond lengths, angles, and torsional profiles are often derived from high-level ab initio or Density Functional Theory (DFT) calculations.[7][9] Partial atomic charges are fitted to reproduce the molecular electrostatic potential.[6]

  • Charge Scaling: A known challenge with nonpolarizable force fields is the overestimation of intermolecular interactions. To mimic electronic polarization and charge transfer effects, a charge scaling factor (e.g., ±0.8e) is often applied. This practice has been shown to significantly improve the prediction of dynamic properties like viscosity and diffusion coefficients, as well as heats of vaporization.[6][8]

Quantum Mechanics-Based Models: COSMO-RS

The "COnductor-like Screening MOdel for Real Solvents" (COSMO-RS) is a unique and powerful method that predicts thermodynamic properties from the quantum chemical calculations of individual molecules.[10][11] It bypasses the need for time-consuming simulations by calculating the chemical potential of molecules in a virtual conductor.

COSMO-RS has proven to be a reliable tool for screening large numbers of ionic liquids based on thermodynamic properties.[12][13][14] It excels at predicting volumetric properties like density, as well as phase equilibria, with impressive accuracy (rmsd < 3% for density in some studies).[15] This makes it an invaluable tool for solvent design and initial screening before committing to more computationally expensive methods.

Data-Driven Approaches: QSPR Models

Quantitative Structure-Property Relationship (QSPR) models represent a paradigm shift from physics-based to data-driven prediction. These models establish a mathematical relationship between a molecule's structural features (descriptors) and a specific physicochemical property.[16][17]

Modern QSPR development often employs machine learning algorithms, such as back-propagation artificial neural networks, to build highly accurate predictive models for properties like electrical conductivity, viscosity, and refractive index.[18][19] The strength of QSPR lies in its speed, making it ideal for screening vast chemical spaces. However, its predictive power is contingent on the quality and diversity of the training data. A significant risk is that the model's accuracy may degrade when predicting properties for molecules that are structurally dissimilar to those in its training set.[18]

Part 3: The Validation Workflow – A Head-to-Head Comparison

A robust validation workflow is a self-validating system. It is an iterative process of comparison, analysis, and refinement that builds confidence in the computational predictions.

G cluster_exp Experimental Phase cluster_comp Computational Phase cluster_val Validation Phase cluster_refine Refinement & Decision exp_data 1. Acquire High-Purity Experimental Data exp_unc 2. Quantify Experimental Uncertainty exp_data->exp_unc model_sel 3. Select Appropriate Computational Model exp_unc->model_sel comp_run 4. Execute Simulation or Calculation model_sel->comp_run comp_val 5. Extract Predicted Property Value comp_run->comp_val compare 6. Compare Experimental vs. Computational Results comp_val->compare error_an 7. Calculate Deviation (% Error) compare->error_an decision Is Deviation Acceptable? error_an->decision report 8. Report Validated Model decision->report Yes refine_model Refine Model (e.g., Adjust Force Field) decision->refine_model No refine_model->comp_run Re-run

Caption: A generalized workflow for the validation of computational models against experimental data.
Protocol for Model Validation

  • Data Acquisition: Obtain high-quality, peer-reviewed experimental data for the property of interest for [BMPy][Br] (See Table 1). Note the experimental conditions and uncertainties.

  • Model Selection: Choose a computational model based on the property and available resources. For density, all three model types are viable. For viscosity, MD or QSPR would be more appropriate.

  • Computation:

    • For MD: Build the [BMPy][Br] system, select a validated force field (e.g., OPLS-AA with 0.8e charge scaling), equilibrate the system, and run a production simulation in the NPT ensemble to calculate the average density.

    • For COSMO-RS: Perform quantum chemical geometry optimization (e.g., using DFT with a TZVP basis set) for the 1-butyl-1-methylpyrrolidinium cation and the bromide anion to generate the required .cosmo files.[10] Use these files to predict the density of the ion pair.

    • For QSPR: Generate the necessary molecular descriptors for [BMPy][Br] from its structure and input them into a pre-trained QSPR model for density prediction.

  • Comparison and Analysis: Directly compare the computationally predicted value to the experimental value.

  • Error Calculation: Quantify the discrepancy using the percent error:

    • % Error = (|Experimental Value - Computational Value| / Experimental Value) * 100

  • Refinement: If the error is outside an acceptable tolerance (e.g., >5%), the model must be scrutinized. For MD, this could involve refining force field parameters; for QSPR, it may indicate the model is being used outside its applicability domain.[18][20]

Comparative Data Analysis

The following table provides an illustrative comparison, using the experimental density of [BMPy][Br] as the benchmark. The computational values are representative of what one might expect based on literature performance for similar ionic liquids.

Table 2: Illustrative Validation of Density Prediction for [BMPy][Br]

MethodPredicted Density (g/cm³)% Error vs. Experimental (1.204 g/cm³)Causality & Key Considerations
Experimental 1.204 - Ground Truth
MD (OPLS-AA, 1.0e charge)1.2524.0%Tends to slightly over-pack ions due to unscaled charges, leading to higher density. Computationally intensive.[6]
MD (OPLS-AA, 0.8e charge)1.2110.6%Charge scaling better accounts for polarization, improving intermolecular distances and leading to more accurate densities.[6][8]
COSMO-RS1.1802.0%Highly accurate for volumetric properties.[15] Relies on quantum mechanical description of the ion pair, making it less dependent on empirical parameterization than MD.
QSPR1.1950.7%Can be highly accurate if [BMPy][Br] is well-represented in the training data. Performance is not guaranteed for novel structures.[21]

Part 4: Choosing Your Weapon – A Scientist's Guide to Model Selection

The "best" model does not exist in a vacuum; it is always a function of the scientific question being asked. The decision is a trade-off between predictive accuracy, computational cost, and the physical insight desired.

G cluster_prop cluster_models cluster_attrib start Start: What property to predict? thermo Thermodynamic (Density, ΔHvap, Activity Coeff.) start->thermo transport Transport/Dynamic (Viscosity, Diffusion) start->transport screening High-Throughput Screening start->screening md Molecular Dynamics (MD) thermo->md cosmo COSMO-RS thermo->cosmo transport->md screening->cosmo qspr QSPR screening->qspr md_attrib Pros: High accuracy, dynamic properties, mechanistic insight. Cons: High computational cost, force field dependent. md->md_attrib cosmo_attrib Pros: Fast, accurate for thermodynamics, QM-based. Cons: Limited to thermodynamic properties. cosmo->cosmo_attrib qspr_attrib Pros: Extremely fast, good for interpolation. Cons: Requires large training dataset, risky for extrapolation. qspr->qspr_attrib

Caption: Decision guide for selecting a computational model based on the target property.
  • For Mechanistic Insight and Dynamic Properties: When you need to understand how ions interact and predict properties like viscosity or diffusion, Molecular Dynamics is the gold standard. The computational cost is high, but the level of detail is unmatched.

  • For Rapid Thermodynamic Screening: When you need to quickly assess the thermodynamic viability of a large number of candidates, COSMO-RS is the superior choice. Its quantum chemical foundation provides a robust and fast alternative to simulation.[11]

  • For Large-Scale Property Prediction: When you have a large dataset and need to predict properties for thousands of similar compounds, a well-validated QSPR model is the most efficient tool.

Conclusion

The validation of computational models is a cornerstone of modern chemical research. For this compound, as with any material, in silico data is only as valuable as its demonstrated accuracy against experimental reality. By employing a rigorous validation workflow—grounding our models in high-quality experimental data, understanding the causal reasons for their successes and failures, and choosing the right tool for the job—we can leverage computational chemistry to its full potential, accelerating innovation with confidence and scientific integrity.

References

The Anion's Influence: A Comparative Study of Solvation Effects in 1-Butyl-1-methylpyrrolidinium Bromide and Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ionic liquids (ILs), the subtle yet profound influence of the constituent ions on their physicochemical properties is a subject of continuous investigation. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of IL-based systems. This guide provides an in-depth comparative analysis of the solvation effects of two closely related ionic liquids: 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]) and 1-Butyl-1-methylpyrrolidinium chloride ([BMPy][Cl]). By examining their behavior in solution, we can elucidate the critical role of the halide anion in dictating ion-solvent and ion-ion interactions.

The choice of the anion, be it bromide or chloride, is not a trivial one. It significantly impacts properties such as viscosity, conductivity, and the extent of ion pairing, which in turn govern the suitability of the ionic liquid for applications ranging from a reaction solvent in active pharmaceutical ingredient (API) synthesis to an electrolyte in electrochemical devices.[1] This comparative study will delve into the experimental data that reveals these differences and provide the foundational understanding necessary for informed selection and application.

The Decisive Role of the Anion: Unpacking the Differences

The primary distinction between [BMPy][Br] and [BMPy][Cl] lies in the properties of the anion. The chloride ion is smaller and has a higher charge density than the bromide ion. This fundamental difference in ionic radius and charge concentration is the wellspring for the observed variations in their solvation behavior.[2] In a protic solvent like methanol, these differences manifest in several key physicochemical parameters.

A comprehensive study on the solvation of these two ionic liquids in methanol revealed that [BMPy][Cl] exhibits slightly higher limiting molar conductivity than [BMPy][Br] at various temperatures.[2] This suggests that the ions in the [BMPy][Cl] solution are more mobile. The higher charge density of the chloride anion leads to stronger interactions with the solvent molecules, resulting in a more effective solvation shell.[2] This enhanced solvation of the Cl⁻ anion reduces its association with the [BMPy]⁺ cation, leading to a lower degree of ion pairing and consequently, greater ionic mobility.[2]

Conversely, the larger size and more diffuse charge of the bromide anion result in weaker interactions with the solvent. This can lead to a greater degree of ion pairing between [BMPy]⁺ and Br⁻, which would decrease the overall ionic conductivity of the solution.

A Visual Representation of Solvation

The following diagram illustrates the conceptual difference in the solvation of the chloride and bromide anions in a protic solvent.

G cluster_Cl Solvation of Chloride cluster_Br Solvation of Bromide Cl- Cl- s1_1 S Cl-->s1_1 s1_2 S Cl-->s1_2 s1_3 S Cl-->s1_3 s1_4 S Cl-->s1_4 s1_5 S Cl-->s1_5 s1_6 S Cl-->s1_6 Br- Br- s2_1 S Br-->s2_1 s2_2 S Br-->s2_2 s2_3 S Br-->s2_3 s2_4 S Br-->s2_4

Solvation shells of Chloride vs. Bromide anions.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key experimental data for [BMPy][Br] and [BMPy][Cl] in methanol at 293.15 K, providing a clear quantitative comparison.

Property[BMPy][Br][BMPy][Cl]Rationale for Difference
Limiting Molar Conductivity (Λo) [S·m²·mol⁻¹]99.08 x 10⁻⁴100.07 x 10⁻⁴Higher charge density of Cl⁻ leads to better solvation and less ion pairing, resulting in greater ionic mobility.[2]
Association Constant (KA) [dm³·mol⁻¹]54.5253.86The slightly lower association constant for the chloride salt indicates a lesser degree of ion pair formation.[2]
Viscosity B-coefficient [dm³·mol⁻¹]0.840.80The B-coefficient relates to ion-solvent interactions; a smaller value for the chloride suggests stronger solvation.
Walden Product (Λoη) [S·m²·mol⁻¹·mPa·s]78.43 x 10⁻⁴79.21 x 10⁻⁴This product, which is nearly constant for a given electrolyte in different solvents, is slightly higher for the chloride, indicating better overall ion mobility relative to viscosity.[2]

Data sourced from Roy et al., Indian Journal of Advances in Chemical Science.[2]

Causality Behind Experimental Choices

The selection of techniques such as conductometry, densitometry, and viscometry is deliberate and synergistic for elucidating solvation phenomena.

  • Conductivity measurements directly probe the mobility of ions in solution. By analyzing the concentration dependence of molar conductivity, one can determine the limiting molar conductivity (at infinite dilution) and the ion association constant, providing direct insights into ion-ion and ion-solvent interactions.[2]

  • Density measurements are used to calculate apparent molar volumes. The variation of apparent molar volume with concentration gives information about ion-ion and ion-solvent interactions. Specifically, the limiting apparent molar volume provides insight into the volume occupied by the ions and their solvation shells.[2]

  • Viscosity measurements of electrolyte solutions are sensitive to the size and shape of the ions and their interactions with the solvent. The Jones-Dole equation is often used to analyze viscosity data, where the B-coefficient is a measure of the ion-solvent interactions and the structuring or destructuring effect of the ions on the solvent.[2]

Experimental Protocols

To ensure the reproducibility and accuracy of these comparative studies, standardized experimental protocols are crucial.

Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative study of these ionic liquids.

G cluster_prep Sample Preparation cluster_measure Physicochemical Measurements cluster_analysis Data Analysis cluster_interp Interpretation prep_il Procure high-purity [BMPy][Br] & [BMPy][Cl] prep_solutions Prepare a series of solutions of varying concentrations prep_il->prep_solutions prep_solvent Prepare solvent (e.g., methanol) of known purity prep_solvent->prep_solutions conductivity Conductivity Measurement prep_solutions->conductivity density Density Measurement prep_solutions->density viscosity Viscosity Measurement prep_solutions->viscosity analysis_cond Analyze conductivity data (e.g., Fuoss equation) conductivity->analysis_cond analysis_dens Calculate apparent molar volumes (Masson equation) density->analysis_dens analysis_visc Determine viscosity coefficients (Jones-Dole equation) viscosity->analysis_visc interpretation Interpret results in terms of ion-ion and ion-solvent interactions, hydrogen bonding, and structural effects analysis_cond->interpretation analysis_dens->interpretation analysis_visc->interpretation

Experimental workflow for comparative study.
Step-by-Step Methodologies

1. Conductivity Measurement

  • Instrumentation: A high-precision conductivity bridge and a dip-type conductivity cell with a known cell constant are required. A thermostatically controlled water bath is essential to maintain a constant temperature (e.g., ±0.01 K).[2]

  • Procedure:

    • Calibrate the conductivity cell using standard aqueous KCl solutions of known concentration.[2]

    • Rinse the cell thoroughly with the solvent to be used in the experiment.

    • Measure the specific conductance of the pure solvent.

    • Measure the specific conductance of each of the prepared ionic liquid solutions, starting from the most dilute to the most concentrated.

    • Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * (κ - κ₀)) / c, where κ is the specific conductance of the solution, κ₀ is the specific conductance of the solvent, and c is the molar concentration.

2. Density Measurement

  • Instrumentation: A vibrating tube densitometer is commonly used for precise density measurements. Temperature control is critical.

  • Procedure:

    • Calibrate the densitometer with dry air and deionized water at the desired temperature.

    • Inject the sample (pure solvent or IL solution) into the measuring cell.

    • Allow the reading to stabilize and record the density.

    • Clean the cell thoroughly between samples.

3. Viscosity Measurement

  • Instrumentation: A calibrated Ubbelohde-type viscometer or a modern automated viscometer (e.g., a falling-ball or rotational viscometer) can be used.[3] A constant temperature bath is required.

  • Procedure (using an Ubbelohde viscometer):

    • Pipette a known volume of the solution into the viscometer.

    • Equilibrate the viscometer in the temperature bath for at least 15-20 minutes.

    • Using suction, draw the liquid up through the capillary tube above the upper timing mark.

    • Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

    • Calculate the kinematic viscosity and then the dynamic viscosity using the density of the solution.

Conclusion

The comparative study of this compound and chloride unequivocally demonstrates that the nature of the halide anion is a critical determinant of the solvation behavior of these ionic liquids. The smaller size and higher charge density of the chloride ion lead to stronger ion-solvent interactions, reduced ion pairing, and consequently, higher ionic conductivity compared to its bromide counterpart.[2] This fundamental understanding, supported by robust experimental data, is invaluable for researchers in tailoring the properties of ionic liquids for specific applications. By carefully selecting the anion, one can fine-tune the physicochemical properties of the ionic liquid to optimize performance in areas as diverse as chemical synthesis, catalysis, and energy storage.

References

A Senior Application Scientist's Guide to Comparative Ion Transport Dynamics in Pyrrolidinium-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Ion Transport in Pyrrolidinium-Based Electrolytes

Pyrrolidinium-based ionic liquids (ILs) have emerged as a highly promising class of electrolytes for next-generation energy storage devices, owing to their favorable properties such as negligible vapor pressure, non-flammability, and high thermal and electrochemical stabilities.[1][2] The performance of these electrolytes is intrinsically linked to the efficiency of ion transport within the liquid medium. Understanding the dynamics of cation and anion movement is paramount for designing electrolytes with optimal ionic conductivity, which is a critical factor for achieving high power densities in applications like lithium-ion batteries.[2][3]

This guide provides a comparative analysis of ion transport dynamics in various pyrrolidinium-based electrolytes. We will delve into the key parameters governing ion mobility, explore the influence of molecular structure on transport properties, and present experimental data to support our analysis. Furthermore, we will provide detailed protocols for essential characterization techniques, empowering researchers to conduct their own investigations in this exciting field.

The Interplay of Structure and Mobility: A Comparative Analysis

The transport properties of pyrrolidinium-based electrolytes are a direct consequence of the intricate interplay between the constituent cations and anions. The size, shape, and charge distribution of these ions dictate the viscosity of the electrolyte and the strength of the electrostatic interactions, which in turn govern the ionic conductivity and the relative contribution of each ion to the overall charge transport.

The Influence of the Pyrrolidinium Cation

The structure of the pyrrolidinium cation, particularly the length of the alkyl side chains, significantly impacts the transport properties. Generally, an increase in the alkyl side chain length leads to a decrease in ionic conductivity.[4] This is attributed to an increase in van der Waals forces and a corresponding rise in viscosity.

Below is a diagram illustrating the general structure of a pyrrolidinium cation, where R1 and R2 represent alkyl chains of varying lengths.

cluster_cation Pyrrolidinium Cation N N+ C1 CH2 N->C1 C2 CH2 N->C2 R1 R1 N->R1 R2 R2 N->R2 C3 CH2 C1->C3 C4 CH2 C2->C4 cluster_workflow Ionic Conductivity Measurement Workflow start Start cell_prep Prepare a two-electrode conductivity cell start->cell_prep electrolyte_fill Fill the cell with the pyrrolidinium-based electrolyte cell_prep->electrolyte_fill connect Connect the cell to a potentiostat/galvanostat electrolyte_fill->connect eis_measurement Perform EIS measurement over a defined frequency range connect->eis_measurement nyquist_plot Generate a Nyquist plot (Z' vs. -Z'') eis_measurement->nyquist_plot bulk_resistance Determine the bulk resistance (Rb) from the high-frequency intercept nyquist_plot->bulk_resistance conductivity_calc Calculate ionic conductivity (σ) using σ = L / (Rb * A) bulk_resistance->conductivity_calc end End conductivity_calc->end cluster_enmr_workflow Electrophoretic NMR Workflow sample_prep Prepare the electrolyte sample in a capillary NMR tube with electrodes eNMR_setup Place the sample in a specialized eNMR probe within the NMR spectrometer sample_prep->eNMR_setup field_application Apply a pulsed electric field across the sample eNMR_setup->field_application nmr_acquisition Acquire NMR spectra (e.g., PFG-STE) to measure ion displacement field_application->nmr_acquisition mobility_calc Calculate the electrophoretic mobility (μ) of cations and anions from the phase shift in the NMR signal nmr_acquisition->mobility_calc transference_calc Calculate transference numbers (t) using the mobilities: t± = |z±|μ± / (|z+|μ+ + |z-|μ-) mobility_calc->transference_calc

References

A Comparative Guide to the Long-Term Stability of 1-Butyl-1-methylpyrrolidinium Bromide and Other Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]) against other common ionic liquids (ILs). The focus is on long-term stability—a critical parameter for ensuring reproducibility, safety, and success in applications ranging from synthesis and catalysis to electrochemical devices and pharmaceutical formulations. This document moves beyond simple data reporting to explain the causality behind stability trends and provides robust, self-validating experimental protocols for your own assessments.

The Imperative of Stability in Ionic Liquid Applications

Ionic liquids are salts that exist in a liquid state below 100°C, composed entirely of ions.[1] Their defining features—negligible vapor pressure, high thermal stability, and wide electrochemical windows—make them powerful alternatives to volatile organic solvents.[1][2][3] However, the assumption that all ILs are universally stable is a misconception that can compromise experimental outcomes.[3][4] Long-term stability is not an intrinsic constant but is dictated by the interplay of the IL's constituent ions and its operational environment. Degradation, even if subtle, can introduce impurities, alter physicochemical properties, and lead to catastrophic failure in sensitive applications.

This guide specifically assesses this compound, a common pyrrolidinium-based IL, by contextualizing its stability profile against other classes of ILs, primarily those based on the widely-used imidazolium cation. We will dissect three core pillars of stability:

  • Thermal Stability: Resistance to decomposition under heat.

  • Electrochemical Stability: The potential window where the IL remains inert.

  • Chemical Stability: Resilience against degradation from external factors like air, water, or reagents.

Cation and Anion: The Architectural Determinants of Stability

The stability of an IL is fundamentally governed by the chemical nature of its cation and anion.[5][6]

  • The Cation's Role: The saturated, aliphatic structure of the pyrrolidinium cation in [BMPy][Br] contrasts with the aromatic, unsaturated ring of imidazolium cations. This structural difference is a key determinant of stability. Pyrrolidinium-based ILs generally lack the acidic proton at the C2 position found in many imidazolium ILs, which can be a site of reactivity. This often translates to superior electrochemical stability, particularly at negative potentials (cathodic limit).[7] Conversely, the aromatic nature of the imidazolium ring can sometimes contribute to slightly higher thermal stability.[7][8]

  • The Anion's Dominance: The anion often plays the most significant role in determining the overall thermal stability of an IL.[5][6][9] The bromide (Br⁻) anion in [BMPy][Br] is a halide. Generally, ILs with halide anions exhibit lower thermal stability compared to those with larger, charge-delocalized fluoro-containing anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[10][11] This is because the halide can act as a nucleophile, initiating degradation pathways.[11]

Quantitative Stability Comparison

The following tables provide a comparative summary of stability data for [BMPy][Br] and other representative ILs. It is critical to note that absolute values can vary with experimental conditions (e.g., heating rate, purity).[5]

Table 1: Thermal Stability Comparison
Ionic LiquidCationAnionOnset Decomposition Temp. (T_onset, °C)Key InsightReference(s)
[BMPy][Br] 1-Butyl-1-methylpyrrolidiniumBromide~205 - 254Moderate stability; decomposition is initiated by the bromide anion.[11][12]
[BMIM][Br]1-Butyl-3-methylimidazoliumBromide~220 - 320Comparable to its pyrrolidinium counterpart, highlighting the anion's role.[8][13]
[BMPy][NTf₂]1-Butyl-1-methylpyrrolidinium[NTf₂]⁻>300Significantly higher stability, demonstrating the stabilizing effect of the [NTf₂]⁻ anion.[2][14]
[BMIM][NTf₂]1-Butyl-3-methylimidazolium[NTf₂]⁻>300High stability, generally considered one of the most thermally robust classes of ILs.[6][8][9]

Note: T_onset is the temperature at which mass loss begins and is a measure of short-term stability. Long-term stability is often significantly lower.[6][15]

Table 2: Electrochemical Stability Window (ESW) Comparison
Ionic Liquid ClassCation TypeAnion TypeTypical ESW (V)Key InsightReference(s)
Pyrrolidinium-based SaturatedVaries4.5 to >5.5Wide window, especially high cathodic stability due to the cation's resistance to reduction.[7][16][17]
Imidazolium-basedAromaticVaries4.0 to 5.0Generally a narrower window, with the cathodic limit often defined by the reduction of the imidazolium ring.[16][18]
[BMPy][Cl] (analogue) PyrrolidiniumChloride~4.7 (Est.)The window is primarily limited by the oxidation of the halide anion at the anodic end.[19]

Validated Protocols for Assessing Long-Term Stability

To ensure trustworthy and reproducible results, rigorous experimental evaluation is essential. The following are self-validating protocols for key stability-assessment techniques.

A. Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time, providing critical data on thermal decomposition.[13][20] For a true assessment of long-term stability, both non-isothermal (ramped) and isothermal methods should be employed.

Protocol: Combined Non-isothermal and Isothermal TGA

  • Sample Preparation: Dry the IL sample (e.g., [BMPy][Br]) under high vacuum at an elevated temperature (e.g., 50-80°C) for at least 48 hours to remove water and other volatile impurities, which can drastically lower the apparent decomposition temperature.[6]

  • Non-isothermal (Ramped) Scan:

    • Place 5-10 mg of the dried IL into a clean TGA pan (platinum or alumina).

    • Purge the instrument with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from ambient temperature to ~600°C at a controlled rate (e.g., 10°C/min).

    • Causality Check: A slower heating rate (e.g., 5°C/min) will yield a lower, more realistic onset decomposition temperature (T_onset).[5] This initial scan identifies the approximate temperature range of decomposition.

  • Isothermal Scans:

    • Based on the T_onset from the ramped scan, select several temperatures significantly below it (e.g., T_onset - 100°C, T_onset - 75°C, T_onset - 50°C).

    • For each selected temperature, use a fresh, dried sample.

    • Rapidly heat the sample to the target isothermal temperature and hold for an extended period (e.g., 10-20 hours).[15]

    • Record the mass loss as a function of time.

    • Trustworthiness Check: A linear mass loss over time at a constant temperature indicates a zero-order decomposition kinetic, providing a reliable rate of degradation for long-term performance prediction.[6][15]

TGA_Workflow cluster_prep Sample Preparation cluster_scan TGA Scans cluster_analysis Data Analysis Prep Dry IL under High Vacuum Ramp Non-isothermal Scan (10°C/min) Prep->Ramp Initial Analysis Tonset Determine T_onset (Short-term Stability) Ramp->Tonset Isothermal Isothermal Scans (Hold for 10-20h) Rate Calculate Degradation Rate (Long-term Stability) Isothermal->Rate Tonset->Isothermal Select Temps

TGA workflow for comprehensive thermal stability analysis.
B. Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and decomposition.[20]

Protocol: DSC for Decomposition Profiling

  • Sample Preparation: Hermetically seal 2-5 mg of the dried IL in an aluminum DSC pan to prevent any mass loss before decomposition.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its decomposition point, as determined by TGA.[20]

    • Use an inert atmosphere (e.g., Nitrogen).

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (T_m).

    • Observe the sharp, exothermic peak that typically signifies the onset of decomposition.

    • Expertise Check: Comparing the DSC decomposition onset with the TGA T_onset provides a cross-validation of the thermal stability limit. The DSC can detect exothermic decomposition events that may occur before significant mass loss.

DSC_Workflow Prep Prepare Sample (Dried IL in Hermetic Pan) Run Run DSC Program (Heat at 10°C/min) Prep->Run Analysis Analyze Thermogram (Identify Tm and Decomposition Exotherm) Run->Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Butyl-1-methylpyrrolidinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and developers, our focus is often on the application and synthesis of novel compounds like 1-Butyl-1-methylpyrrolidinium bromide. This ionic liquid, with its unique properties as a green solvent and electrolyte component, represents a significant tool in our work.[1] However, responsible lifecycle management, particularly its disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory understanding.

Hazard Profile & Essential Safety Precautions

Before any disposal protocol is initiated, a complete understanding of the compound's hazard profile is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream designation.

GHS Classification and Hazard Summary

This compound (CAS: 93457-69-3) is classified under the Globally Harmonized System (GHS) with specific hazards that dictate its handling and disposal.[2][3][4]

Hazard Category GHS Pictogram Signal Word Hazard Code & Statement Implication for Disposal
Acute Toxicity (Oral) GHS07 (Exclamation Mark)[4]Warning [2][4]H302: Harmful if swallowed.[2][3][4]Ingestion is a primary exposure route; strict hygiene and containment are necessary.
Eye Irritation GHS07 (Exclamation Mark)[4]Warning [2][4]H319: Causes serious eye irritation.[2][3]Mandates the use of protective eyewear to prevent contact.
Aquatic Hazard (No Pictogram for Chronic 3)Warning [2][4]H412: Harmful to aquatic life with long lasting effects.[4]Crucial: Prohibits disposal via sewer systems or direct environmental release.
Water Hazard Class Not ApplicableNot ApplicableWGK 3: Severely hazardous to water.[4]Reinforces the prohibition of aqueous disposal, as the substance poses a high risk to water supplies.
Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal procedures.

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are required to protect against splashes and dust.[2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal techniques to avoid skin contact.[2][3]

  • Body Protection: A lab coat or impervious clothing is necessary to protect against skin contact.[2][3]

  • Respiratory Protection: If handling the powder form and dust generation is likely, a NIOSH-approved N95 dust mask or higher is required.[4] All handling should occur in a well-ventilated area or a chemical fume hood.[3][5]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle governing the disposal of this compound is the prevention of environmental release.[4][6] Its aquatic toxicity and high water hazard class mean it must be managed as a controlled, hazardous chemical waste.

Cardinal Rule: Under no circumstances should this compound or its solutions be poured down the drain or disposed of in regular solid waste.[2][3][5]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All unused or waste this compound, whether in pure solid form or in solution, must be classified as hazardous chemical waste.

  • Segregate at the Source: Maintain a dedicated, sealed waste container for this compound and any materials heavily contaminated with it. Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible products can react, creating additional hazards.[7]

Step 2: Waste Collection and Container Management
  • Use Appropriate Containers: Waste must be collected in suitable, closed containers that are chemically compatible and in good condition.[5] Ensure containers are properly sealed to prevent leaks or the release of dust.[3]

  • Container Integrity: For original, partially used containers, ensure the cap is tightly sealed. If a container is corroding or damaged, consult your EHS office for instructions on over-packing.[7]

Step 3: Proper Labeling
  • Clarity is Key: Every waste container must be clearly labeled. The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful if Swallowed," "Causes Serious Eye Irritation," "Aquatic Hazard")

    • The date accumulation started.

  • Adhere to Institutional Policy: Your organization will have specific labeling requirements. Follow them precisely to ensure compliance and safety for waste handlers.

Step 4: Arrange for Professional Disposal
  • Contact EHS: Your institution's Environmental Health & Safety (EHS) or equivalent department is the primary point of contact for arranging waste pickup.

  • Licensed Disposal Service: This chemical waste must be offered to a licensed professional waste disposal company.[5] These services are equipped to handle and treat hazardous materials in a compliant manner.

  • Probable Disposal Method: The likely disposal route for this organic bromide salt is through high-temperature incineration in a permitted hazardous waste facility.[5][6] This process destroys the compound, preventing its release into the environment.

Protocol for Spills and Contaminated Materials

Spills are a common source of chemical waste and must be managed with the same level of care.

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don the appropriate PPE as described in Section 1.2.[5]

  • Containment: Prevent the spill from spreading or entering any drains.[3][5]

  • Cleanup (Solid Spill): Carefully sweep or shovel the solid material into a suitable waste container. Avoid creating dust during this process.[5]

  • Cleanup (Liquid Spill/Solution): Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[6] Once absorbed, scoop the material into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials (e.g., paper towels, wipes) as hazardous waste.

  • Disposal: Seal, label, and dispose of the container holding the spill cleanup materials as described in the Core Disposal Protocol.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound.

G Disposal Workflow for this compound start Start: Waste Material Generated (Unused, Contaminated, Spill Residue) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Chemical Waste ppe->classify segregate Step 3: Segregate from Other Waste Streams classify->segregate no_drain CRITICAL WARNING: DO NOT Dispose via Drain or Regular Trash classify->no_drain container Step 4: Place in a Sealed, Chemically Compatible Container segregate->container label Step 5: Label Container Clearly 'Hazardous Waste' + Chemical Name & Hazards container->label storage Step 6: Store in Designated Satellite Accumulation Area label->storage contact_ehs Step 7: Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal End: Professional Disposal via Licensed Contractor (Likely Incineration) contact_ehs->disposal

Caption: Decision workflow for compliant disposal of this compound.

Conclusion

The responsible disposal of this compound is a direct extension of our commitment to scientific integrity and safety. By adhering to this structured protocol—understanding the hazards, using correct PPE, and engaging professional disposal services—we ensure that our innovative work does not come at the cost of environmental health or regulatory compliance. Trust in our science is built not only on our discoveries but also on our meticulous handling of the materials that make them possible.

References

Navigating the Safe Handling of 1-Butyl-1-methylpyrrolidinium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As the landscape of chemical research evolves, so too does the repertoire of compounds at a scientist's disposal. Among these, ionic liquids (ILs) like 1-Butyl-1-methylpyrrolidinium bromide are increasingly prevalent. Their unique properties, including low vapor pressure and high thermal stability, make them valuable in a multitude of applications, from synthesis to electrochemistry.[1][2] However, these very characteristics necessitate a nuanced approach to laboratory safety and handling. This guide provides essential, immediate safety and logistical information, moving beyond boilerplate recommendations to offer field-proven insights for researchers, scientists, and drug development professionals. Our objective is to instill a deep sense of confidence and trust in handling this and similar chemical entities.

Immediate Safety Concerns and Hazard Assessment

This compound is classified as harmful if swallowed and causes serious eye irritation. While its low volatility reduces the risk of inhalation exposure compared to traditional organic solvents, this property should not beget complacency.[3] Direct contact remains a primary route of exposure, and the hygroscopic nature of many ionic liquids, including this one, means they can readily absorb moisture from the atmosphere, potentially influencing their reactivity and handling characteristics.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The causality behind each choice is rooted in mitigating the specific hazards posed by this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsEssential to protect against splashes and accidental eye contact, which can cause serious irritation.
Face ShieldRecommended when handling larger quantities (>100 mL) or when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended. Butyl gloves offer excellent resistance to a wide range of chemicals, including many ionic liquids.[6][7] Nitrile gloves provide a good alternative for splash protection and tasks requiring greater dexterity.[8] Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, thicker gauge gloves are advisable.
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental skin contact from spills and splashes.
Chemical-Resistant ApronFor procedures involving larger volumes or a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection Not generally requiredDue to the low vapor pressure of this compound, respiratory protection is not typically necessary when handled in a well-ventilated area or a fume hood. However, if aerosols could be generated or the substance is handled at elevated temperatures, a risk assessment should be performed to determine if a respirator is needed.
Step-by-Step Protocol for Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Safety Goggles/Face Shield: Ensure a snug and comfortable fit.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately in the appropriate waste container.

  • Lab Coat: Remove by folding it inward on itself, containing any potential contaminants.

  • Safety Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational Plans: From Benchtop to Disposal

Handling and Storage

Given that many ionic liquids are hygroscopic, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture.[4][9] Using an inert atmosphere, such as a glovebox or a desiccator with nitrogen purge, is best practice, especially for long-term storage or for applications sensitive to water content.[5][10]

PPE_Decision_Workflow start Start: Assess Task small_scale Small Scale Handling? (<100 mL, low splash risk) start->small_scale large_scale Large Scale Handling? (>100 mL or high splash risk) small_scale->large_scale No ppe_basic Mandatory Minimum PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat small_scale->ppe_basic Yes ppe_enhanced Enhanced PPE: - Face Shield (over goggles) - Chemical Apron (over lab coat) - Consider thicker gauge gloves large_scale->ppe_enhanced Yes aerosol_risk Aerosol Generation or Elevated Temperature? ppe_respiratory Add Respiratory Protection: - NIOSH-approved respirator (as per risk assessment) aerosol_risk->ppe_respiratory Yes end_procedure Proceed with Task aerosol_risk->end_procedure No ppe_basic->aerosol_risk ppe_enhanced->aerosol_risk ppe_respiratory->end_procedure

Caption: Decision workflow for selecting appropriate PPE.

Spill Management

A well-prepared response is critical for any accidental release.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don Appropriate PPE: At a minimum, this includes safety goggles, a lab coat, and chemical-resistant gloves (butyl or nitrile).

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can increase the surface area and potential for other reactions.

  • Clean the Area: Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the Surface: Wipe the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by a final cleaning with soap and water.[12] Ensure the cleaning materials are also disposed of as hazardous waste.

Disposal Plan

The disposal of ionic liquids requires careful consideration to minimize environmental impact.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Halide-Containing Waste: As this ionic liquid contains bromide, it should be segregated as halogenated waste. Mixing with non-halogenated waste streams can complicate and increase the cost of disposal.

  • Consult Institutional Guidelines: Adhere strictly to your institution's and local regulatory guidelines for hazardous chemical waste disposal. Never discharge ionic liquids into the sanitary sewer system.[4]

By understanding the specific properties of this compound and implementing these detailed operational and safety protocols, you can confidently and safely harness its potential in your research endeavors. This commitment to rigorous safety practices is the bedrock of scientific integrity and innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.